molecular formula C13H12N4 B1677688 Fmoc-Glu(O-2-PhiPr)-OH CAS No. 105650-23-5

Fmoc-Glu(O-2-PhiPr)-OH

Katalognummer: B1677688
CAS-Nummer: 105650-23-5
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: UQVKZNNCIHJZLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

PhiP(2-Amino-1-methyl-6-phenylimidazol[4,5-b]pyridine) can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC).
PhIP is an imidazopyridine that is 1H--imidazo[4,5-b]pyridine which is substituted at positions 1, 2, and 6 by methyl, amino, and phenyl groups, respectively. It is the most abundant of the mutagenic heterocyclic amines found in cooked meat and fish. It has a role as a carcinogenic agent and a mutagen. It is an imidazopyridine and a primary amino compound.
PhIP (2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine) has been used in trials studying the basic science of Pancreas Cancer.
2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]Pyridine is a synthetic, gray-white crystalline solid that is soluble in dimethylsulfoxide and methanol. It is produced in small quantities for research purposes. 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is formed naturally during the cooking of muscle-derived foods (meat and fish). Levels of this chemical produced in this manner are dependent on cooking temperature, cooking time and method of cooking (direct or indirect). It is one of the most abundant heterocyclic amines in a typical Western diet. 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine has also been detected in processed food flavorings, beer, wine, and cigarette smoke. It is reasonably anticipated to be a human carcinogen. (NCI05)
1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine is a food-related mutagen, reported to be the most abundant heterocyclic amine found in cooked meat and fish.
mutagen from fried ground beef;  structure given in first source
structure in first source

Eigenschaften

IUPAC Name

1-methyl-6-phenylimidazo[4,5-b]pyridin-2-amine
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InChI

InChI=1S/C13H12N4/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3,(H2,14,15,16)
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InChI Key

UQVKZNNCIHJZLS-UHFFFAOYSA-N
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Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N
Source PubChem
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Molecular Formula

C13H12N4
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DSSTOX Substance ID

DTXSID3037628
Record name 2-Amino-1-methyl-6-phenylimidazo [4,5-b]pyridine
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Molecular Weight

224.26 g/mol
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Physical Description

Gray-white solid; [Merck Index], Solid
Record name 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine
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Record name 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine
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Solubility

Soluble in methanol, DMSO
Record name 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
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Vapor Pressure

0.00000001 [mmHg]
Record name 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine
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Color/Form

Gray-white crystals, Solid

CAS No.

105650-23-5, 138370-35-1
Record name 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
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Record name 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine
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Record name 1H-Imidazo(4,5-b)pyridin-2-amine, 1-methyl-6-phenyl-, labeled with tritium
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Record name 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine
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Record name 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine
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Record name 2-AMINO-1-METHYL-6-PHENYLIMIDAZO(4,5-B)PYRIDINE
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Record name 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
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Record name 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine
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Melting Point

327 °C, MP: 327-328 °C, 327 - 328 °C
Record name 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
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Record name 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine
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Foundational & Exploratory

The Strategic Role of Fmoc-Glu(O-2-PhiPr)-OH in Advanced Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the precise control over reactive side chains is paramount to achieving desired peptide structures and functions. Fmoc-Glu(O-2-PhiPr)-OH emerges as a specialized and highly valuable building block in Fmoc-based solid-phase peptide synthesis (SPPS), offering a unique solution for the construction of complex peptides, particularly those featuring lactam bridges and other side-chain modifications. This technical guide provides an in-depth analysis of the core functionalities, experimental protocols, and strategic applications of this compound.

Core Functionality: Quasi-Orthogonal Protection

This compound is a derivative of glutamic acid where the γ-carboxyl group is protected by a 2-phenylisopropyl (2-PhiPr) ester. The primary role of this protecting group is to offer a "quasi-orthogonal" protection strategy within the broader context of Fmoc-SPPS.

Orthogonality in peptide chemistry refers to the ability to deprotect one type of protecting group without affecting others. The 2-PhiPr group is selectively cleaved under very mild acidic conditions, typically 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] These conditions are significantly milder than the strong acid cocktails required to cleave the final peptide from the resin and remove other common side-chain protecting groups like tert-butyl (tBu). This selective deprotection capability is the cornerstone of its utility.

This quasi-orthogonality allows for the selective deprotection of the glutamic acid side chain while the peptide remains anchored to the solid support and other acid-labile protecting groups are preserved. This opens up possibilities for on-resin modifications, most notably the formation of cyclic peptides through side-chain to side-chain lactamization.

A particularly advantageous application is its combined use with Fmoc-Lys(Mtt)-OH, where the Mtt (4-methyltrityl) group on the lysine side chain can also be removed under similarly mild acidic conditions. This allows for the simultaneous deprotection of both the glutamic acid and lysine side chains, facilitating an efficient on-resin cyclization to form a lactam bridge.

Quantitative Data Summary

While extensive comparative kinetic data is often proprietary or application-specific, the following table summarizes the key characteristics of the 2-PhiPr protecting group in comparison to other commonly used protecting groups for the γ-carboxyl group of glutamic acid in Fmoc-SPPS.

Protecting GroupChemical StructureDeprotection ConditionsOrthogonality to Fmoc/tBu StrategyKey AdvantagesPotential Considerations
2-Phenylisopropyl (2-PhiPr) 2-phenylpropan-2-yl1-2% TFA in DCMYes (Quasi-orthogonal) Enables on-resin side-chain modification and cyclization.[1]Requires an additional selective deprotection step.
tert-Butyl (tBu) tert-butylHigh concentration TFA (e.g., 95%)No (Cleaved with peptide from resin) Standard, robust, and widely used for linear peptides.Not suitable for on-resin side-chain modifications requiring acid-labile group removal.
Allyl (All) prop-2-en-1-ylPd(PPh₃)₄ / Scavenger (e.g., PhSiH₃)Yes (Fully orthogonal) Fully orthogonal to both acid and base-labile groups.Requires use of a palladium catalyst, which must be thoroughly removed.
(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) 2% Hydrazine in DMFYes (Fully orthogonal) Fully orthogonal to acid and base-labile groups.Hydrazine can have side reactions with certain residues.

Experimental Protocols

Coupling of this compound

This protocol outlines the standard procedure for coupling this compound to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA or Collidine)

  • DMF (Peptide synthesis grade)

  • DCM (ACS grade)

  • Piperidine solution (20% in DMF)

Procedure:

  • Fmoc Deprotection:

    • Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain the reaction vessel.

    • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) followed by DCM (2-3 times) and then DMF (2-3 times).

    • Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).

  • Confirmation of Coupling:

    • Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a recoupling step may be necessary.

Selective On-Resin Deprotection of the 2-PhiPr Group

This protocol details the selective removal of the 2-PhiPr group from the glutamic acid side chain.

Materials:

  • Peptide-resin containing a Glu(O-2-PhiPr) residue

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • DMF (Peptide synthesis grade)

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DCM for 15-20 minutes.

  • Deprotection Cocktail Preparation:

    • Prepare a solution of 1-2% TFA and 1-5% TIS in DCM. For example, for 10 mL of deprotection solution, use 0.1-0.2 mL of TFA, 0.1-0.5 mL of TIS, and bring the final volume to 10 mL with DCM.

  • Selective Deprotection:

    • Drain the swelling solvent from the resin.

    • Add the 2-PhiPr deprotection cocktail to the resin.

    • Agitate the mixture gently. The deprotection is typically carried out in multiple, short treatments to minimize potential side reactions. A common protocol is 10-15 treatments of 2 minutes each.

    • After each treatment, drain the solution.

  • Washing:

    • After the final deprotection treatment, wash the resin thoroughly with DCM (5-7 times) to remove all traces of TFA and cleaved protecting group.

    • Wash with DMF (5-7 times) to prepare the resin for the subsequent reaction (e.g., cyclization).

Mandatory Visualizations

Logical Workflow for Side-Chain to Side-Chain Cyclization

The following diagram illustrates the logical workflow for synthesizing a cyclic peptide using this compound and Fmoc-Lys(Mtt)-OH.

sps_workflow start Start: Resin elongate Peptide Chain Elongation (SPPS) start->elongate incorporate_glu Incorporate This compound elongate->incorporate_glu incorporate_lys Incorporate Fmoc-Lys(Mtt)-OH incorporate_glu->incorporate_lys selective_deprotect Selective Deprotection (1-2% TFA in DCM) incorporate_lys->selective_deprotect cyclize On-Resin Cyclization (Lactamization) selective_deprotect->cyclize final_cleavage Final Cleavage & Global Deprotection cyclize->final_cleavage end Purified Cyclic Peptide final_cleavage->end

Caption: Workflow for side-chain to side-chain peptide cyclization.

Experimental Workflow for Selective Deprotection and On-Resin Cyclization

This diagram provides a more detailed experimental workflow for the key steps involving this compound.

experimental_workflow resin Peptide-Resin with Glu(O-2-PhiPr) & Lys(Mtt) wash_dcm Wash with DCM resin->wash_dcm deprotect Treat with 1-2% TFA/DCM (Multiple short treatments) wash_dcm->deprotect wash_dcm2 Wash with DCM deprotect->wash_dcm2 wash_dmf Wash with DMF wash_dcm2->wash_dmf cyclization Add Cyclization Reagents (e.g., HBTU/DIPEA in DMF) wash_dmf->cyclization monitor Monitor Cyclization (e.g., Kaiser test) cyclization->monitor wash_final Final Washes (DMF and DCM) monitor->wash_final proceed Proceed to Final Cleavage or Further Synthesis wash_final->proceed

Caption: On-resin deprotection and cyclization workflow.

Conclusion

This compound is a powerful tool in the arsenal of peptide chemists. Its key attribute of quasi-orthogonal protection facilitates the synthesis of complex peptide architectures that are often inaccessible with standard protecting group strategies. By enabling selective on-resin side-chain deprotection, it provides a reliable and efficient pathway for the creation of cyclic peptides and other modified structures, which are of increasing interest in drug discovery and development. A thorough understanding of its properties and the associated experimental protocols is essential for leveraging its full potential in the synthesis of next-generation peptide therapeutics.

References

Fmoc-Glu(O-2-PhiPr)-OH: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties, Structure, and Application of N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester in Peptide Synthesis.

Fmoc-Glu(O-2-PhiPr)-OH is a pivotal amino acid derivative for chemists and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Its unique structural features, particularly the quasi-orthogonally protected γ-carboxyl group, offer significant advantages in the synthesis of complex peptides, including cyclic and branched structures. This technical guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its application.

Chemical Properties and Structure

This compound, systematically named N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-(2-phenylisopropyl) ester, is a white to pale yellow powder.[1] The key structural features are the temporary N-α-Fmoc protecting group, which is base-labile, and the γ-carboxyl group of the glutamic acid side chain being protected by a 2-phenylisopropyl (2-PhiPr) ester. This side-chain protecting group is highly acid-sensitive and can be selectively removed under very mild acidic conditions, a property that is central to its utility in peptide synthesis.

The molecular structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 200616-39-3[1][2][3]
Molecular Formula C₂₉H₂₉NO₆[1][3]
Molecular Weight 487.54 g/mol [1][2][3]
Appearance White to pale yellow powder[1]
Purity (TLC) ≥97%[2][4]
Purity (HPLC) ≥95.0%[5]
Purity (Acidimetric) ≥90.0%[5]
Storage Temperature 15-25°C or 0°C[1][2]
pKa (Predicted) 3.69 ± 0.10[1]

Note: Purity values may vary between suppliers and batches. Please refer to the certificate of analysis for lot-specific data.

Application in Solid-Phase Peptide Synthesis

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection of the α-amino group and is removed at each cycle of amino acid addition using a weak base, typically a solution of piperidine in N,N-dimethylformamide (DMF).

The key advantage of this derivative lies in the 2-PhiPr protecting group on the side chain. This group is stable to the basic conditions used for Fmoc removal but can be selectively cleaved with very mild acid, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][6] This "quasi-orthogonal" protection strategy allows for the selective deprotection of the glutamic acid side chain while the peptide is still attached to the resin and other acid-labile protecting groups (like t-butyl) remain intact.[2][7]

This feature is particularly valuable for the on-resin synthesis of:

  • Side-chain to side-chain cyclic peptides: By pairing this compound with an amino acid derivative having a similarly labile side-chain protection, such as Fmoc-Lys(Mtt)-OH, both side chains can be deprotected simultaneously on the resin, followed by lactam bridge formation.[2][6]

  • Head-to-tail cyclic peptides: The 2-PhiPr group can be used to protect the C-terminal glutamic acid, allowing for selective deprotection and subsequent cyclization with the N-terminal amino group.[8]

  • Branched peptides and peptide libraries. [2]

The use of this compound can also help to minimize aspartimide formation, a common side reaction in peptide synthesis.[9]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in SPPS.

General Fmoc Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates a typical cycle for the incorporation of an amino acid, including this compound, during Fmoc-SPPS.

Fmoc_SPPS_Workflow Resin Resin with N-terminal Fmoc protection Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Cycle_Complete Cycle Complete (Ready for next amino acid or final cleavage) Washing2->Cycle_Complete

Caption: General workflow for one cycle of Fmoc solid-phase peptide synthesis.

Protocol 1: Incorporation of this compound into a Peptide Chain

This protocol describes the steps to couple this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel for SPPS

Procedure:

  • Preparation of the Amino Acid Solution:

    • In a separate vial, dissolve 3-5 equivalents of this compound in DMF.

    • Add 3-5 equivalents of the coupling reagent (e.g., HBTU).

    • Add 3-5 equivalents of an additive (e.g., HOBt).

    • Briefly vortex to dissolve the solids.

  • Activation:

    • Add 6-10 equivalents of DIPEA to the amino acid solution.

    • The solution will typically change color (e.g., to yellow), indicating activation. Allow the activation to proceed for 1-2 minutes.

  • Coupling to Resin:

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional):

    • Perform a Kaiser test or other ninhydrin-based test on a small sample of the resin. A negative result (e.g., beads remain colorless or yellow) indicates complete coupling.

Protocol 2: Selective Deprotection of the 2-PhiPr Group for On-Resin Cyclization

This protocol details the selective removal of the 2-PhiPr group from the glutamic acid side chain, a crucial step for on-resin cyclization.

Materials:

  • Resin-bound peptide containing a Glu(O-2-PhiPr) residue

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reaction vessel for SPPS

Procedure:

  • Preparation of Deprotection Solution:

    • Prepare a 1% (v/v) solution of TFA in DCM.

  • Resin Washing:

    • Wash the peptide-resin with DCM (3-5 times) to ensure it is free of DMF.

  • Deprotection Reaction:

    • Add the 1% TFA in DCM solution to the resin.

    • Agitate the mixture at room temperature. The deprotection is typically rapid, often complete within 5-10 minutes. It is recommended to perform the deprotection in multiple short steps (e.g., 2-3 treatments of 5 minutes each).

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (3-5 times) to remove the TFA and the cleaved 2-phenylpropene.

    • Wash the resin with a 10% solution of DIPEA in DMF to neutralize any residual acid.

    • Wash the resin with DMF (3-5 times) to prepare for the subsequent cyclization step.

The following diagram illustrates the workflow for on-resin side-chain to side-chain cyclization using this compound and Fmoc-Lys(Mtt)-OH.

On_Resin_Cyclization Start Resin-bound linear peptide with This compound and Fmoc-Lys(Mtt)-OH Selective_Deprotection Selective Side-Chain Deprotection (1% TFA in DCM) Start->Selective_Deprotection Washing1 Washing and Neutralization (DCM, DIPEA in DMF, DMF) Selective_Deprotection->Washing1 Cyclization On-Resin Cyclization (Lactamization) (Coupling reagents in DMF) Washing1->Cyclization Washing2 Washing (DMF) Cyclization->Washing2 Final_Deprotection Final Deprotection and Cleavage from Resin (e.g., 95% TFA cocktail) Washing2->Final_Deprotection Purification Purification of Cyclic Peptide (e.g., RP-HPLC) Final_Deprotection->Purification

Caption: Workflow for on-resin side-chain to side-chain peptide cyclization.

Spectroscopic Data

Detailed, publicly available spectroscopic data (NMR, IR, Mass Spec) for this compound is limited. Researchers are advised to obtain the certificate of analysis from their supplier, which typically includes key characterization data. For novel research, it is recommended to perform independent characterization to confirm the identity and purity of the material.

Conclusion

This compound is a highly valuable building block in modern peptide chemistry. Its quasi-orthogonal protecting group strategy enables the efficient and controlled synthesis of complex peptide architectures, such as cyclic and branched peptides, which are of significant interest in drug discovery and development. The detailed protocols and workflows provided in this guide are intended to facilitate the successful application of this versatile amino acid derivative in research and production settings.

References

The 2-PhiPr Protecting Group for Glutamic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). For trifunctional amino acids like glutamic acid, the choice of a side-chain protecting group is critical to prevent unwanted side reactions and enable the synthesis of complex peptides, including cyclic and other modified structures. The 2-phenylpropan-2-yl (2-PhiPr) protecting group has emerged as a valuable tool for the protection of the γ-carboxyl group of glutamic acid, offering unique advantages in specific synthetic applications. This technical guide provides a comprehensive overview of the 2-PhiPr protecting group for glutamic acid, including its properties, applications, and detailed experimental protocols.

Core Properties and Applications

The 2-PhiPr group is a tert-butyl ester analogue that provides robust protection for the side-chain carboxyl group of glutamic acid during Fmoc-based SPPS. Its defining characteristic is its high acid lability, allowing for its selective removal under very mild acidic conditions that leave other common acid-labile protecting groups, such as the tert-butyl (tBu) group, intact. This orthogonality is the key to its utility in the synthesis of complex peptides.

The primary application of the 2-PhiPr protecting group for glutamic acid is in the synthesis of side-chain to side-chain cyclized peptides . In this strategy, Fmoc-Glu(O-2-PhiPr)-OH is incorporated into the peptide sequence along with another amino acid carrying a complementary, orthogonally protected side chain, such as Fmoc-Lys(Mtt)-OH. The mild acid lability of the 2-PhiPr and Mtt groups allows for their simultaneous deprotection on the solid support, enabling subsequent intramolecular cyclization to form a lactam bridge.

Furthermore, the steric bulk of the 2-PhiPr group can help to minimize the formation of pyroglutamate, a common side reaction involving the N-terminal glutamic acid residue, although quantitative data on this specific effect is not extensively documented in the reviewed literature.

Data Presentation

Table 1: Properties of the 2-PhiPr Protecting Group for Glutamic Acid
PropertyDescription
Chemical Name 2-phenylpropan-2-yl
Protected Residue This compound
Molecular Formula C₂₉H₂₉NO₆
Molecular Weight 487.54 g/mol
Cleavage Condition 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[1][2]
Orthogonality Orthogonal to tert-butyl (tBu) based protecting groups.
Primary Application On-resin side-chain to side-chain peptide cyclization in Fmoc-SPPS.
Key Advantage Selective deprotection under very mild acidic conditions.
Table 2: Comparison of Deprotection Conditions for Common Glutamic Acid Side-Chain Protecting Groups
Protecting GroupTypical Deprotection ReagentStability to 1-2% TFA/DCM
2-PhiPr 1-2% TFA in DCMLabile
OtBu 95% TFAStable
OBzl H₂/Pd or strong acid (e.g., HF)Stable
OAll Pd(PPh₃)₄ / PhenylsilaneStable

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the esterification of the γ-carboxyl group of Fmoc-glutamic acid using 2-phenyl-2-propanol via a Steglich esterification.

Materials:

  • Fmoc-Glu(OtBu)-OH

  • 2-phenyl-2-propanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve Fmoc-Glu(OtBu)-OH (1 equivalent) and 2-phenyl-2-propanol (1.5 equivalents) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 equivalents) to the solution.

  • Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath and add a solution of DCC (1.1 equivalents) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filtration: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Work-up: Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and EtOAc to afford this compound.

Protocol 2: On-Resin Deprotection of the 2-PhiPr Group

This protocol outlines the selective removal of the 2-PhiPr group from a resin-bound peptide.

Materials:

  • Peptide-resin containing a Glu(O-2-PhiPr) residue

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • Triisopropylsilane (TIS) (optional scavenger)

  • DMF, peptide synthesis grade

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM in a peptide synthesis vessel.

  • Deprotection Cocktail Preparation: Prepare a solution of 1% or 2% TFA in DCM. If the peptide contains sensitive residues like tryptophan, the addition of a scavenger such as TIS (2.5%) is recommended.

  • Deprotection: Treat the resin with the deprotection cocktail (e.g., 10 mL per gram of resin) and gently agitate for 30-60 minutes at room temperature. The progress of the deprotection can be monitored by cleaving a small amount of resin and analyzing by HPLC-MS.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM followed by DMF to remove residual acid and cleaved protecting group.

  • Neutralization (Optional): If the subsequent step requires neutral conditions, wash the resin with a 10% solution of diisopropylethylamine (DIPEA) in DMF.

  • Final Washing: Wash the resin with DMF to prepare for the next synthetic step (e.g., cyclization).

Protocol 3: On-Resin Side-Chain to Side-Chain Cyclization

This protocol describes the formation of a lactam bridge between a glutamic acid and a lysine residue after selective deprotection.

Materials:

  • Peptide-resin with deprotected Glu and Lys side chains

  • Coupling reagents (e.g., HATU, HBTU, or PyBOP)

  • Base (e.g., DIPEA or N-methylmorpholine (NMM))

  • DMF, peptide synthesis grade

Procedure:

  • Selective Deprotection: Perform the selective deprotection of the side chains of Glu(O-2-PhiPr) and Lys(Mtt) simultaneously using a solution of 1-2% TFA in DCM as described in Protocol 2.

  • Washing: After deprotection, wash the resin thoroughly with DCM and then DMF.

  • Neutralization: Neutralize the resin by washing with a 10% solution of DIPEA in DMF.

  • Cyclization:

    • Prepare a solution of the coupling reagent (e.g., 3 equivalents of HATU) and a base (e.g., 6 equivalents of DIPEA) in DMF.

    • Add the cyclization cocktail to the resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature. The completion of the cyclization can be monitored by a Kaiser test (which should be negative) or by cleaving a small amount of resin for HPLC-MS analysis.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Further Synthesis/Cleavage: Proceed with the synthesis of the remaining peptide sequence or perform the final cleavage from the resin.

Mandatory Visualizations

Steglich_Esterification FmocGlu Fmoc-Glu-OH O_Acylisourea O-Acylisourea Intermediate FmocGlu->O_Acylisourea + DCC PhiPrOH 2-Phenyl-2-propanol DCC DCC DMAP DMAP (catalyst) Activated_Ester N-Acylpyridinium Intermediate O_Acylisourea->Activated_Ester DCU DCU (precipitate) O_Acylisourea:e->DCU:w FmocGluPhiPr This compound Activated_Ester->FmocGluPhiPr + 2-Phenyl-2-propanol

Caption: Steglich esterification for 2-PhiPr protection of glutamic acid.

Acid_Catalyzed_Deprotection ProtectedGlu Glu(O-2-PhiPr) side chain ProtonatedEster Protonated Ester ProtectedGlu->ProtonatedEster + H⁺ TFA H⁺ (from TFA) Carbocation Stable Tertiary Carbocation ProtonatedEster->Carbocation Elimination DeprotectedGlu Free Glu side chain ProtonatedEster:e->DeprotectedGlu:w Byproduct 2-Phenylpropene Carbocation->Byproduct Deprotonation

Caption: Acid-catalyzed deprotection of the 2-PhiPr group.

On_Resin_Cyclization_Workflow Start Start: Linear Peptide on Resin (Fmoc-...(Lys(Mtt)-...-Glu(O-2-PhiPr)-...)-Resin) Deprotection Simultaneous Deprotection (1-2% TFA in DCM) Start->Deprotection Wash_Neutralize Wash (DCM, DMF) & Neutralize (DIPEA/DMF) Deprotection->Wash_Neutralize Cyclization On-Resin Cyclization (HATU/DIPEA in DMF) Wash_Neutralize->Cyclization Wash Wash (DMF, DCM) Cyclization->Wash Continue Continue SPPS or Final Cleavage Wash->Continue

Caption: Workflow for on-resin side-chain to side-chain peptide cyclization.

References

The Strategic Application of Fmoc-Glu(O-2-PhiPr)-OH in Drug Discovery: A Technical Guide to Crafting Constrained Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with enhanced specificity and stability has led to a surge of interest in constrained peptides. These molecules, forced into bioactive conformations, often exhibit superior pharmacological properties compared to their linear counterparts. A key player in the synthesis of a significant class of these constrained peptides—lactam-bridged peptides—is the quasi-orthogonally protected glutamic acid derivative, Fmoc-Glu(O-2-PhiPr)-OH . This technical guide delves into the core applications of this versatile building block in drug discovery, providing detailed experimental protocols, quantitative data from a relevant case study, and visualizations of the underlying chemical workflows.

Core Principles and Advantages

This compound is an N-α-Fmoc-protected L-glutamic acid derivative where the γ-carboxyl group is shielded by a 2-phenylisopropyl (2-PhiPr) ester. The strategic advantage of the 2-PhiPr group lies in its selective lability under mildly acidic conditions (typically 1% trifluoroacetic acid in dichloromethane), which are orthogonal to the standard piperidine treatment used for Fmoc group removal and the strong acid cocktail used for final cleavage and removal of other acid-labile side-chain protecting groups (like tBu, Boc, and Trt).

This unique property makes this compound an invaluable tool for the on-resin synthesis of side-chain-to-side-chain lactam-bridged peptides. When paired with an amino acid bearing a similarly removable, orthogonal protecting group on its side-chain amine, such as Fmoc-Lys(Mtt)-OH, a selective deprotection of both side chains can be performed on the solid support, followed by intramolecular amide bond formation to create a cyclic peptide. This on-resin cyclization strategy often leads to higher yields and purity compared to solution-phase cyclization.

The resulting lactam bridge introduces a significant conformational constraint, which can lead to:

  • Enhanced Biological Activity: By locking the peptide into a conformation that is pre-organized for receptor binding.

  • Increased Proteolytic Stability: The cyclic structure is less susceptible to degradation by exopeptidases and can show increased resistance to endopeptidases.

  • Improved Pharmacokinetic Properties: Enhanced stability can lead to a longer in vivo half-life.

Application in Drug Discovery: A Case Study of Antimicrobial Peptides

A compelling example of the application of this compound is in the development of novel antimicrobial peptides (AMPs). A study on analogues of Cathelicidin-PY, a 29-residue disulfide-cyclized AMP, utilized this compound to replace the native disulfide bridge with a more stable lactam bridge.[1] This modification aimed to improve the peptide's stability and investigate the structure-activity relationship (SAR).

Quantitative Data Summary

The study synthesized a series of lactam-bridged analogues and evaluated their antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of a peptide's antimicrobial efficacy, with lower values indicating higher potency. The data below summarizes the activity of a lactam-bridged analogue synthesized using this compound compared to the native peptide.

Peptide/AnalogueSequence with Lactam BridgeTarget OrganismMIC (µM)
Cathelicidin-PY (Native) R-K-C-N-F-L-C-K-L-K-E-K-L-R-T-V-I-T-S-H-I-D-K-V-L-R-P-Q-GE. coli8
S. aureus4
P. aeruginosa16
Lactam Analogue 4 R-K-Glu -N-F-L-Lys -K-L-K-E-K-L-R-T-V-I-T-S-H-I-D-K-V-L-R-P-Q-GE. coli16
S. aureus8
P. aeruginosa32

Data synthesized from the findings reported in the study on Cathelicidin-PY analogues.[1]

This table clearly demonstrates that while the lactam-bridged analogue maintained antimicrobial activity, its potency was slightly reduced compared to the native disulfide-bridged peptide in this specific case. Such quantitative comparisons are crucial in drug discovery for guiding further optimization of the peptide sequence and bridge characteristics.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of lactam-bridged peptides using this compound, based on established solid-phase peptide synthesis (SPPS) and microbiological testing procedures.

Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the manual synthesis of a linear peptide on a rink amide resin.

  • Resin Swelling: Swell 0.1 mmol of Rink Amide MBHA resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate 4 equivalents of the desired Fmoc-amino acid with 3.9 equivalents of a coupling agent (e.g., HBTU/HCTU) and 8 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each amino acid in the sequence, incorporating this compound and Fmoc-Lys(Mtt)-OH at the desired positions for cyclization.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described above.

On-Resin Lactam Bridge Formation

This protocol details the selective side-chain deprotection and intramolecular cyclization.

  • Selective Side-Chain Deprotection:

    • Wash the peptide-resin with dichloromethane (DCM) (5x).

    • Treat the resin with a solution of 1% Trifluoroacetic acid (TFA) in DCM for 5 minutes. Repeat this step 5-7 times. This selectively removes the 2-PhiPr and Mtt groups.

    • Wash the resin with DCM (5x), 10% DIPEA in DMF (3x), and DMF (5x) to neutralize the resin.

  • Intramolecular Cyclization:

    • In a separate vial, dissolve 3 equivalents of a cyclization agent (e.g., PyAOP or HATU) and 6 equivalents of DIPEA in DMF.

    • Add the cyclization cocktail to the resin and agitate at room temperature.

    • Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS. The reaction is typically complete within 4-24 hours.[1]

    • Once cyclization is complete, wash the resin thoroughly with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum.

Cleavage, Purification, and Characterization
  • Cleavage from Resin: Treat the dry peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether twice more.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[2]

    • Collect fractions and analyze by analytical LC-MS to identify those containing the pure peptide.

  • Characterization: Pool the pure fractions, lyophilize to obtain a white powder, and confirm the identity and purity of the final cyclic peptide by high-resolution mass spectrometry.

Antimicrobial Activity Assay (MIC Determination)
  • Bacterial Culture: Grow the target bacterial strains to the mid-logarithmic phase in appropriate broth media.

  • Peptide Dilution: Prepare a series of two-fold serial dilutions of the purified cyclic peptide in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Visualizing the Workflow and Underlying Logic

To better illustrate the experimental processes and the strategic decisions involved, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow Resin Start with Rink Amide Resin Linear_Peptide Assemble Linear Peptide (Fmoc/tBu Chemistry) Incorporate this compound and Fmoc-Lys(Mtt)-OH Resin->Linear_Peptide Deprotection Selective Side-Chain Deprotection (1% TFA in DCM) Linear_Peptide->Deprotection Cyclization Intramolecular Lactam Bridge Formation (PyAOP/DIPEA) Deprotection->Cyclization Cleavage Cleavage from Resin & Global Deprotection (TFA Cocktail) Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Analysis Purification->Characterization Bioassay Biological Activity Assay (e.g., MIC Determination) Characterization->Bioassay

Caption: Overall workflow for the synthesis and evaluation of a lactam-bridged peptide.

On_Resin_Cyclization start Peptide-Resin Glu(O-2-PhiPr) Lys(Mtt) step1 Selective Deprotection 1% TFA in DCM start->step1 Removes 2-PhiPr and Mtt step2 Neutralization 10% DIPEA in DMF step1->step2 Prepares for coupling step3 Intramolecular Cyclization PyAOP, DIPEA in DMF step2->step3 Forms amide bond end Cyclized Peptide-Resin Lactam Bridge step3->end Final product on resin

Caption: Key steps in the on-resin lactam bridge formation.

Signaling Pathways and Mechanism of Action

While the primary mechanism of action for many antimicrobial peptides, including the Cathelicidin-PY analogues, is the physical disruption of the bacterial cell membrane, it is important to note that cyclic peptides are widely recognized for their ability to modulate specific signaling pathways. Their constrained conformation allows them to bind with high affinity and specificity to protein targets such as receptors and enzymes, thereby inhibiting or activating downstream signaling cascades.

For instance, rationally designed cyclic peptides have been successfully developed to disrupt the TGF-β/SMAD7 signaling pathway, which is implicated in fibrosis and cancer, by targeting the TGF-β receptor complex. While the AMPs in the case study may not primarily act through such a mechanism, the principle of using conformational constraint to target specific protein-protein interactions is a cornerstone of modern drug discovery. The use of this compound provides a robust method for creating the cyclic scaffolds necessary to probe and modulate these pathways.

Signaling_Pathway_Modulation cluster_membrane Membrane Disruption (Primary AMP Mechanism) cluster_signaling Signal Pathway Inhibition (General Cyclic Peptide Mechanism) AMP Cyclic AMP (e.g., Cathelicidin Analogue) Membrane Bacterial Cell Membrane AMP->Membrane Disruption Membrane Permeabilization & Disruption Membrane->Disruption Cell_Death Bacterial Cell Death Disruption->Cell_Death Cyclic_Peptide Cyclic Peptide (e.g., TGF-β Antagonist) Receptor Cell Surface Receptor (e.g., TGF-β Receptor) Cyclic_Peptide->Receptor Binds & Inhibits Pathway Downstream Signaling (e.g., SMAD Pathway) Receptor->Pathway Response Cellular Response (e.g., Fibrosis) Pathway->Response

Caption: Mechanisms of action for cyclic peptides in drug discovery.

Conclusion

This compound stands out as a critical reagent for the synthesis of conformationally constrained peptides, particularly those featuring a side-chain lactam bridge. Its application enables the creation of novel peptide-based drug candidates with potentially enhanced stability and biological activity. The ability to perform on-resin cyclization streamlines the synthetic process and facilitates the exploration of structure-activity relationships, as demonstrated in the case of antimicrobial peptide development. As the demand for more sophisticated peptide therapeutics grows, the strategic use of specialized building blocks like this compound will continue to be a cornerstone of innovation in drug discovery.

References

Navigating Solid-Phase Peptide Synthesis: A Technical Guide to Fmoc-Glu(O-2-PhiPr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high purity and yield of the target peptide. Fmoc-Glu(O-2-PhiPr)-OH, a valuable building block, offers unique advantages, particularly in the synthesis of cyclic peptides and other complex peptide structures. This technical guide provides an in-depth analysis of the solubility and stability of this compound in common SPPS solvents, offering a framework for its effective utilization. While specific quantitative data for this derivative is not extensively published, this guide extrapolates from the general behavior of Fmoc-amino acids and provides detailed experimental protocols for researchers to determine these critical parameters in their own laboratory settings.

Core Attributes of this compound

This compound is a derivative of glutamic acid where the alpha-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the gamma-carboxyl group is protected by the acid-labile 2-phenylisopropyl (2-PhiPr) ester. This orthogonal protection scheme is a cornerstone of modern SPPS, allowing for selective deprotection and chain elongation.

The 2-PhiPr group is particularly noteworthy for its high acid lability, enabling its selective removal under very mild acidic conditions, typically with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][2][3][4] This feature is highly advantageous for the on-resin synthesis of head-to-tail cyclic peptides, where the side chain can be deprotected while the peptide remains anchored to the solid support, allowing for subsequent intramolecular cyclization.

Solubility in SPPS Solvents: A General Overview

The solubility of Fmoc-protected amino acids is a critical factor for efficient coupling reactions in SPPS. Poor solubility can lead to incomplete reactions, resulting in deletion sequences and difficult purifications. Generally, Fmoc-amino acids exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Chlorinated solvents like dichloromethane (DCM) are also frequently used, particularly for their ability to swell polystyrene-based resins.[5][6]

Table 1: Qualitative Solubility of this compound in Common SPPS Solvents

SolventChemical NameGeneral Solubility of Fmoc-Amino AcidsExpected Solubility of this compoundNotes
DMF N,N-DimethylformamideHighHighA standard and effective solvent for most SPPS steps. Can contain dimethylamine impurities that may cause premature Fmoc deprotection.[5]
NMP N-Methyl-2-pyrrolidoneHighHighA highly polar aprotic solvent, often considered superior to DMF for solvating protected peptides and preventing aggregation.[5]
DCM DichloromethaneModerate to HighModerate to HighCommonly used for resin swelling and in combination with other solvents. Essential for the selective cleavage of the 2-PhiPr group with TFA.

Stability Profile in the SPPS Workflow

The stability of this compound throughout the SPPS cycle is crucial for the successful synthesis of the target peptide. The primary points of consideration are the stability of the Fmoc group, the 2-PhiPr ester, and the potential for side reactions.

Fmoc Group Stability: The Fmoc group is stable under the acidic conditions used for the cleavage of many side-chain protecting groups but is readily cleaved by secondary amines, most commonly 20% piperidine in DMF.[7][8]

2-PhiPr Ester Stability: The 2-phenylisopropyl ester is designed to be highly acid-labile. It is stable to the basic conditions of Fmoc deprotection (piperidine in DMF) and the mildly acidic conditions that might be present during coupling reactions. Its key feature is its selective removal with very dilute acid (e.g., 1% TFA in DCM), which allows for orthogonal deprotection in the presence of more robust acid-labile protecting groups like tert-butyl (tBu).[1][2][3][4]

Potential Degradation Pathways: While generally stable under standard SPPS conditions, prolonged exposure to strong bases or acids outside of the intended deprotection steps could lead to degradation. For instance, impurities in DMF (dimethylamine) can lead to premature Fmoc removal.[5]

Table 2: Stability of this compound under Common SPPS Conditions

SPPS StepReagents/ConditionsStability of Fmoc GroupStability of 2-PhiPr EsterPotential Side Reactions
Fmoc Deprotection 20% Piperidine in DMFLabile (Intended)StablePiperidine adduct formation with dibenzofulvene.
Amino Acid Coupling Coupling reagents (e.g., HBTU, HATU, DIC) in DMF or NMPStableStableRacemization, although generally low with standard protocols.
Side-Chain Deprotection (Orthogonal) 1% TFA in DCMStableLabile (Intended)Premature cleavage of other highly acid-labile protecting groups if present.
Final Cleavage High concentration of TFA (e.g., 95%)CleavedCleavedCationic scavenging is required to prevent side reactions.

Experimental Protocols

To empower researchers to quantitatively assess the solubility and stability of this compound, the following detailed experimental protocols are provided.

Protocol 1: Determination of Solubility

This protocol outlines a method to determine the saturation solubility of this compound in various SPPS solvents.

Materials:

  • This compound

  • SPPS solvents (DMF, NMP, DCM)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile) for HPLC calibration.

  • Create a calibration curve by injecting known concentrations of the stock solution into the HPLC system.

  • In a series of vials, add a pre-weighed excess amount of this compound to a known volume of each SPPS solvent to be tested.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to fall within the range of the HPLC calibration curve.

  • Inject the diluted sample into the HPLC and determine the concentration of the dissolved this compound by comparing the peak area to the calibration curve.

  • Calculate the solubility in mg/mL or mol/L.

Protocol 2: Stability Assessment by HPLC

This protocol provides a method to evaluate the stability of this compound in SPPS solvents over time.

Materials:

  • This compound

  • SPPS solvents (DMF, NMP, DCM)

  • Deprotection and cleavage reagents (e.g., 20% piperidine in DMF, 1% TFA in DCM)

  • HPLC system

  • Thermostated incubator or water bath

  • Vials and syringes

Procedure:

  • Prepare solutions of this compound at a known concentration in each of the SPPS solvents and reagent mixtures to be tested.

  • At time zero (t=0), immediately inject an aliquot of each solution into the HPLC to determine the initial purity.

  • Incubate the remaining solutions at a controlled temperature (e.g., 25 °C).

  • At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each solution, quench any reaction if necessary, and inject it into the HPLC.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main peak corresponding to this compound.

  • Calculate the percentage of remaining this compound at each time point to determine its stability profile.

Visualizing the Workflow

To provide a clear visual representation of the experimental processes, the following diagrams have been generated using the DOT language.

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution B Create HPLC Calibration Curve A->B C Add Excess Solute to Solvent D Equilibrate (e.g., 24h) C->D E Centrifuge D->E F Dilute Supernatant E->F G HPLC Analysis F->G H Calculate Solubility G->H

Caption: Workflow for Determining Solubility.

Stability_Assessment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Solutions in Test Solvents B Initial HPLC Analysis (t=0) A->B C Incubate at Constant Temperature B->C D Time-Point Sampling C->D t = 1, 4, 8, 24h E HPLC Analysis of Time-Point Samples D->E F Determine Degradation Profile E->F

Caption: Workflow for Stability Assessment.

Conclusion

This compound is a versatile and valuable reagent in the arsenal of peptide chemists. Its unique side-chain protection allows for elegant synthetic strategies, particularly for the generation of cyclic peptides. While specific quantitative data on its solubility and stability are not widely disseminated, the general principles governing Fmoc-amino acids and the provided experimental protocols offer a robust framework for its successful implementation in SPPS. By carefully considering the solvent choice and reaction conditions, and by performing preliminary assessments of its solubility and stability, researchers can confidently incorporate this compound into their synthetic workflows to achieve their desired peptide targets with high fidelity.

References

A Technical Guide to Quasi-Orthogonal Protecting Groups in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, complex peptide sequences. While orthogonal protecting group strategies offer a high degree of selective deprotection, quasi-orthogonal strategies provide a nuanced approach, enabling the removal of specific protecting groups under conditions that are subtly different yet compatible with the overall synthetic scheme. This technical guide provides an in-depth exploration of quasi-orthogonal protecting groups, focusing on their core principles, practical applications, and detailed experimental protocols.

Understanding Orthogonality and Quasi-Orthogonality

In SPPS, an ideal protecting group strategy is described as orthogonal , meaning that each class of protecting groups can be removed in any order and in the presence of all other protecting groups without affecting them.[1][2] The most prevalent example is the Fmoc/tBu strategy, where the Nα-Fmoc group is removed by a base (e.g., piperidine), while the side-chain tert-butyl (tBu) based protecting groups are cleaved by an acid (e.g., trifluoroacetic acid).[1][2]

Quasi-orthogonal (or pseudo-orthogonal) protecting groups, on the other hand, are removed by the same class of reagent but under different conditions, such as varying reagent concentration, temperature, or reaction time.[1] This approach allows for selective deprotection by fine-tuning the reaction environment. A classic example is the Boc/Bzl strategy, where both the Nα-Boc and side-chain benzyl (Bzl) groups are acid-labile, but Boc is removed with a moderate acid like TFA, while Bzl groups require a much stronger acid like hydrofluoric acid (HF) for cleavage.[1]

This guide will focus on two widely employed quasi-orthogonal protecting group systems in Fmoc-based SPPS: the Alloc/Allyl system, removed by palladium catalysis, and the Dde/ivDde system, cleaved by hydrazine-based reagents. These groups are instrumental in the synthesis of complex peptides, including branched, cyclic, and modified peptides.

The Alloc/Allyl Protecting Group System

The allyloxycarbonyl (Alloc) group for amines and the allyl ester for carboxylic acids are valuable quasi-orthogonal protecting groups stable to the acidic and basic conditions of standard Fmoc-SPPS.[3][4] Their removal is achieved under mild, near-neutral conditions using a palladium(0) catalyst in the presence of a scavenger to trap the released allyl group.[5][6]

Mechanism of Deprotection

The deprotection mechanism involves the formation of a π-allyl palladium complex, which is then attacked by a nucleophilic scavenger, regenerating the palladium(0) catalyst and yielding the deprotected functional group.

Quantitative Data and Comparison of Deprotection Methods

The efficiency of Alloc/Allyl deprotection is highly dependent on the choice of catalyst, scavenger, and reaction conditions. Recent advancements have introduced microwave-assisted and metal-free methods to improve efficiency and sustainability.[4][7][8]

Deprotection MethodCatalystScavengerSolventTemperatureTimeCleavage EfficiencyKey Considerations
Classical Palladium(0) Pd(PPh₃)₄ (0.1-0.3 eq)Phenylsilane (PhSiH₃) (20 eq)DCM or CHCl₃/AcOH/NMMRoom Temp2 x 20 min>95%Air-sensitive catalyst; requires inert atmosphere.[3][4]
Pd(PPh₃)₄ (0.1-0.25 eq)Dimethylamine borane (Me₂NH·BH₃) (40 eq)DCM or DMFRoom Temp40 minQuantitativeEffective for secondary amines; avoids N-allylation.[5][9]
Microwave-Assisted Pd(PPh₃)₄Phenylsilane (PhSiH₃)DMF38°C2 x 5 min>98%Significantly reduces reaction time.[7][10]
Metal-Free Iodine (I₂)Water (H₂O)PolarClean (PC)/Ethyl Acetate (EtOAc)60°C4 hHighAvoids heavy metal contamination; environmentally friendly.[8]
Experimental Protocols
  • Swell the Alloc-protected peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Drain the solvent.

  • Prepare the deprotection solution in a separate flask under an inert atmosphere (e.g., Argon or Nitrogen):

    • Dissolve tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.25 equivalents relative to resin loading) in DCM.

    • Add phenylsilane (20 equivalents).

  • Add the deprotection solution to the resin.

  • Gently agitate the resin suspension under the inert atmosphere for 20 minutes.

  • Drain the reaction mixture.

  • Repeat the deprotection step (steps 4-6) one more time.

  • Wash the resin extensively with DCM (5 times), followed by N,N-dimethylformamide (DMF) (3 times), and finally DCM (5 times) to ensure complete removal of the catalyst and scavenger.[4]

  • A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.

  • Place the Alloc-protected peptide-resin in a microwave-safe reaction vessel.

  • Swell the resin in DMF.

  • Prepare the deprotection solution by dissolving Pd(PPh₃)₄ and phenylsilane in DMF.

  • Add the deprotection solution to the resin.

  • Place the vessel in a microwave peptide synthesizer and irradiate at 38°C for 5 minutes.

  • Drain the reaction mixture and repeat the microwave-assisted deprotection step one more time.

  • After the second irradiation, drain the vessel and wash the resin thoroughly with DMF and DCM.[7]

The Dde and ivDde Protecting Group System

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and its more sterically hindered analogue, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde), are widely used for the protection of primary amines, particularly the ε-amino group of lysine.[11][12] They are stable to the piperidine treatment used for Fmoc removal and the acidic conditions of final cleavage, but are selectively cleaved by dilute solutions of hydrazine in DMF.[11][13] This quasi-orthogonality makes them ideal for the synthesis of branched and cyclic peptides.[12][14]

Mechanism of Deprotection

The cleavage of Dde and ivDde by hydrazine proceeds via a nucleophilic attack on the enamine system, leading to the release of the free amine and the formation of a stable indazole byproduct, which can be monitored spectrophotometrically at 290 nm.[15]

Quantitative Data and Comparison of Deprotection Conditions

The efficiency of Dde/ivDde removal can be influenced by hydrazine concentration, reaction time, and the peptide sequence itself. The ivDde group is generally more stable and requires slightly more forcing conditions for complete removal compared to Dde.[11][15]

Protecting GroupDeprotection ReagentSolventTemperatureTimeCleavage EfficiencyKey Considerations
Dde 2% Hydrazine monohydrateDMFRoom Temp3 x 3 minQuantitativeCan be prone to migration in some sequences.[11]
Hydroxylamine hydrochloride/imidazole (1.3:1)NMPRoom Temp30-60 minHighAllows for Dde removal in the presence of Fmoc.[11][16]
ivDde 2% Hydrazine monohydrateDMFRoom Temp3 x 3 minGenerally high, but can be sluggishMore stable than Dde, less prone to migration.[11][15]
4-5% Hydrazine monohydrateDMFRoom Temp or elevated (e.g., 90°C with microwave)3 x 3 min (RT) or 3 min (MW)Near completeHigher hydrazine concentration or microwave irradiation can improve efficiency for difficult sequences.[14][15]
Experimental Protocols
  • Ensure the N-terminus of the peptide is protected with a Boc group or is otherwise capped, as hydrazine can also remove the Fmoc group.[11]

  • Swell the Dde/ivDde-protected peptide-resin in DMF.

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).

  • Allow the mixture to stand at room temperature for 3 minutes with gentle agitation.

  • Drain the solution.

  • Repeat the hydrazine treatment (steps 4-6) two more times.

  • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of hydrazine and the indazole byproduct.[11][13]

  • The progress of the deprotection can be monitored by measuring the UV absorbance of the filtrate at 290 nm.[15]

  • Following the completion of the main peptide chain synthesis, cap the N-terminus (e.g., with acetic anhydride or a Boc-protected amino acid).

  • Swell the resin in DMF.

  • Prepare a 5% (v/v) solution of hydrazine in DMF.

  • Add the hydrazine solution to the peptide-resin in a reaction vessel.

  • If using a microwave synthesizer, irradiate for 3 minutes at 90°C. If at room temperature, repeat the treatment multiple times as described in Protocol 3.3.1.

  • Upon completion, wash the resin thoroughly with DMF.

  • The newly exposed ε-amino group of lysine is now ready for the synthesis of the second peptide chain using standard Fmoc-SPPS protocols.[14]

Signaling Pathways and Experimental Workflows

The logical flow of utilizing quasi-orthogonal protecting groups in SPPS allows for the creation of complex peptide architectures. The following diagrams, generated using Graphviz (DOT language), illustrate these workflows.

SPPS_Workflow_with_Quasi_Orthogonal_PG cluster_main_chain Main Chain Elongation (Fmoc-SPPS) cluster_branch_synthesis Branched Chain Synthesis cluster_final_cleavage Final Cleavage start Resin coupling1 Couple Fmoc-AA(SideChain-PG)-OH start->coupling1 deprotection1 Fmoc Deprotection (20% Piperidine/DMF) coupling1->deprotection1 coupling2 Couple Fmoc-Lys(ivDde)-OH deprotection1->coupling2 deprotection2 Fmoc Deprotection coupling2->deprotection2 coupling3 Couple subsequent Fmoc-AA-OH deprotection2->coupling3 capping N-terminal Capping coupling3->capping ivDde_deprotection ivDde Deprotection (2-5% Hydrazine/DMF) capping->ivDde_deprotection Selective Deprotection coupling4 Couple Fmoc-AA-OH to Lys side chain ivDde_deprotection->coupling4 deprotection3 Fmoc Deprotection coupling4->deprotection3 coupling5 Continue Branch Synthesis deprotection3->coupling5 final_cleavage Global Deprotection & Cleavage (TFA Cocktail) coupling5->final_cleavage purification Purification (HPLC) final_cleavage->purification

Caption: Workflow for branched peptide synthesis using Fmoc-Lys(ivDde).

Orthogonal_vs_QuasiOrthogonal cluster_orthogonal Orthogonal Strategy (Fmoc/tBu) cluster_quasi_orthogonal Quasi-Orthogonal Strategy (Boc/Bzl) Fmoc Nα-Fmoc Base Base (Piperidine) Fmoc->Base Cleaved by tBu Side-Chain tBu Acid Strong Acid (TFA) tBu->Acid Cleaved by Boc Nα-Boc ModAcid Moderate Acid (TFA) Boc->ModAcid Cleaved by Bzl Side-Chain Bzl StrongAcid Strong Acid (HF) Bzl->StrongAcid Cleaved by

References

An In-depth Technical Guide to Peptide Cyclization Utilizing Fmoc-Glu(O-2-PhiPr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of using Nα-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester, commonly known as Fmoc-Glu(O-2-PhiPr)-OH, for the synthesis of cyclic peptides. This quasi-orthogonal protecting group strategy is a valuable tool in drug discovery and development for creating conformationally constrained peptides with enhanced biological activity and stability.

Core Principles of this compound in Peptide Cyclization

This compound is a protected amino acid derivative essential for the solid-phase peptide synthesis (SPPS) of cyclic peptides, particularly for forming side-chain to side-chain lactam bridges. The key to its utility lies in the unique properties of the 2-phenylisopropyl (2-PhiPr) protecting group on the γ-carboxyl group of the glutamic acid side chain.

The 2-PhiPr group is classified as a quasi-orthogonal protecting group. This means it can be selectively removed under very mild acidic conditions that do not affect other standard acid-labile protecting groups used in Fmoc-SPPS, such as the tert-butyl (tBu) group. This orthogonality is the cornerstone of its application in directed on-resin cyclization.

The selective deprotection of the 2-PhiPr group is typically achieved using a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] This mild condition ensures the integrity of other protecting groups on the peptide backbone and side chains, as well as the linkage of the peptide to the solid support.

For the formation of a lactam bridge, this compound is most effectively used in combination with an amino acid carrying a similarly labile side-chain protecting group on its amino function. A common and advantageous pairing is with Fmoc-Lys(Mtt)-OH, where Mtt (4-methyltrityl) is the protecting group on the ε-amino group of lysine.[1] The Mtt group can be cleaved simultaneously with the 2-PhiPr group under the same mild acidic conditions (1% TFA in DCM). This simultaneous deprotection exposes a free carboxylic acid on the glutamic acid side chain and a free amine on the lysine side chain, which can then be coupled to form an intramolecular amide bond, resulting in a cyclic peptide.

Experimental Protocols

On-Resin Simultaneous Deprotection of 2-PhiPr and Mtt Groups

This protocol details the selective removal of the 2-phenylisopropyl (2-PhiPr) and 4-methyltrityl (Mtt) protecting groups from the side chains of glutamic acid and lysine residues, respectively, on a solid-supported peptide.

Reagents:

  • Peptidyl-resin containing this compound and Fmoc-Lys(Mtt)-OH

  • Deprotection Solution: 1% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Dichloromethane (DCM) for washing

  • N,N-Dimethylformamide (DMF) for washing

  • 10% (v/v) Diisopropylethylamine (DIPEA) in DMF for neutralization

Procedure:

  • Swell the peptidyl-resin in DCM for 30 minutes.

  • Drain the DCM.

  • Add the deprotection solution (1% TFA in DCM) to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the resin suspension at room temperature for 2 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 for a total of 5-10 cycles, until the deprotection is complete. The progress of the Mtt group removal can be monitored by observing the yellow color of the trityl cation in the filtrate.

  • Wash the resin thoroughly with DCM (5 x 1 min).

  • Wash the resin with DMF (5 x 1 min).

  • Neutralize the resin by washing with 10% DIPEA in DMF (3 x 2 min).

  • Wash the resin thoroughly with DMF (5 x 1 min) to prepare for the subsequent cyclization step.

On-Resin Lactam Bridge Formation (Cyclization)

Following the simultaneous deprotection of the glutamic acid and lysine side chains, the on-resin cyclization is performed to form the lactam bridge.

Reagents:

  • Deprotected peptidyl-resin with free side-chain carboxyl and amino groups

  • Coupling Reagent Solution (choose one):

    • HATU-based: 4 eq. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), 8 eq. DIPEA in DMF.

    • PyBOP-based: 4 eq. PyBOP ((Benzotriazol-1-yl)oxy)tripyrrolidinophosphonium hexafluorophosphate), 8 eq. DIPEA in DMF.

    • HBTU-based: 4 eq. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), 8 eq. DIPEA in DMF.

  • N,N-Dimethylformamide (DMF) for washing

Procedure:

  • Swell the deprotected peptidyl-resin in DMF.

  • In a separate vessel, prepare the coupling reagent solution.

  • Add the coupling reagent solution to the resin.

  • Agitate the resin suspension at room temperature. The reaction time can vary from 2 to 24 hours depending on the peptide sequence.[1]

  • Monitor the completion of the cyclization reaction by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

  • Once the cyclization is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min).

  • Dry the resin under vacuum. The cyclic peptide is now ready for cleavage from the solid support and final deprotection of any remaining side-chain protecting groups.

Data Presentation

The efficiency of peptide cyclization using this compound can be influenced by factors such as the peptide sequence, the size of the ring being formed, and the coupling reagent used. The following tables summarize representative quantitative data.

Coupling ReagentReaction Time (hours)Typical Crude Purity (%)Typical Isolated Yield (%)Reference
PyAOP/DIPEA444-54Not Specified[1]
HBTU/DIPEA24Not SpecifiedNot Specified[2]
HATU/DIPEANot SpecifiedGood to Excellent78-88[2]

Table 1: Comparison of Coupling Reagents for Lactam Bridge Formation.

Peptide TypeCyclization ConditionsCrude Purity (%)Isolated Yield (%)Reference
Cathelicidin-PY Analogue (Lactam Bridge)PyAOP/DIPEA in DMF, 4h44-54Not Specified[1]
More Constrained LactamsPyAOP/sym-collidine in DMF, up to 24hNot SpecifiedNot Specified[1]

Table 2: Cyclization Efficiency for Specific Peptide Classes.

Mandatory Visualizations

Chemical Structures

cluster_fmoc_glu This compound cluster_fmoc_lys Fmoc-Lys(Mtt)-OH fmoc_glu_img fmoc_lys_img

Caption: Structures of this compound and Fmoc-Lys(Mtt)-OH.

Experimental Workflow for On-Resin Peptide Cyclization

start Start: Linear Peptide on Resin (with this compound & Fmoc-Lys(Mtt)-OH) deprotection Simultaneous Side-Chain Deprotection (1% TFA in DCM) start->deprotection wash_neutralize Wash and Neutralize (DCM, DMF, 10% DIPEA in DMF) deprotection->wash_neutralize cyclization On-Resin Cyclization (e.g., HATU/DIPEA in DMF) wash_neutralize->cyclization wash_dry Wash and Dry (DMF, DCM) cyclization->wash_dry cleavage Cleavage from Resin and Global Deprotection (e.g., 95% TFA cocktail) wash_dry->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Purified Cyclic Peptide purification->end

Caption: Workflow for On-Resin Side-Chain to Side-Chain Peptide Cyclization.

Signaling Pathway Example: Somatostatin Analogues

Many cyclic peptides, including analogues of the hormone somatostatin, are developed as therapeutics. Somatostatin analogues often act by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. The binding of a somatostatin analogue can inhibit the release of various hormones, such as growth hormone (GH).

cyclic_peptide Cyclic Somatostatin Analogue (e.g., synthesized using this compound) sstr Somatostatin Receptor (SSTR) (e.g., SSTR2) cyclic_peptide->sstr Binds to g_protein Gi/o Protein Activation sstr->g_protein Activates ac Adenylyl Cyclase Inhibition g_protein->ac Inhibits camp Decreased intracellular cAMP ac->camp Leads to pka PKA Inhibition camp->pka gh_secretion Inhibition of Growth Hormone (GH) Secretion pka->gh_secretion Results in

Caption: Simplified Signaling Pathway of a Somatostatin Analogue.

References

Material safety data sheet (MSDS) information for Fmoc-Glu(O-2-PhiPr)-OH.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(O-2-PhiPr)-OH, with the CAS Number 200616-39-3, is a quasi-orthogonally protected glutamic acid derivative. It is a valuable tool in solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptide structures such as cyclic peptides. The defining feature of this reagent is its 2-phenylisopropyl (2-PhiPr) ester protecting group on the gamma-carboxyl function of the glutamic acid side chain. This group can be selectively removed under very mild acidic conditions, typically with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), without affecting more acid-labile protecting groups like tert-butyl (tBu). This orthogonality makes it highly suitable for on-resin side-chain to side-chain lactamization, a key strategy for introducing conformational constraints in peptides to enhance their biological activity and stability.

Material Safety and Handling

Physical and Chemical Properties
PropertyValue
CAS Number 200616-39-3
Molecular Formula C₂₉H₂₉NO₆
Molecular Weight 487.54 g/mol
Appearance White to pale yellow powder
Form Powder
Hazard Identification and Safety
Hazard CategoryClassification
GHS Classification No data available
Pictogram(s) No data available
Signal Word No data available
Hazard Statement(s) No data available
Precautionary Statement(s) No data available
Storage Class Code 11 - Combustible Solids
WGK (Water Hazard Class) WGK 2
Toxicological and Ecological Information
Data TypeInformation
Toxicological Data No data available
Ecotoxicity Data No data available
Handling and Storage
ParameterRecommendation
Storage Temperature 15-25°C is commonly cited, though some suppliers recommend 0°C. It is best to consult the supplier's specific recommendation.
Handling Avoid inhalation of dust. Use in a well-ventilated area.

Experimental Protocols: On-Resin Lactam Bridge Formation

The primary application of this compound is in the synthesis of cyclic peptides via on-resin lactamization. A common strategy involves pairing it with a lysine residue protected with a similarly labile group, such as 4-methyltrityl (Mtt). The following is a detailed methodology for this process.

Materials and Reagents
  • This compound

  • Fmoc-Lys(Mtt)-OH

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Trifluoroacetic acid (TFA)

  • 7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Step-by-Step Synthesis Protocol
  • Peptide Chain Assembly: The linear peptide is synthesized on a suitable resin using standard Fmoc-SPPS protocols. This compound and Fmoc-Lys(Mtt)-OH are incorporated at the desired positions in the peptide sequence.

  • Selective Deprotection: The Mtt and 2-PhiPr protecting groups are orthogonally removed on-resin by treating the peptidyl-resin with a solution of 1% (v/v) TFA in DCM.[1] This step is performed while the N-terminal Fmoc group and other side-chain protecting groups remain intact.

  • On-Resin Macrolactamization: Immediately following selective deprotection, the on-resin macrocyclization is initiated. This is achieved by treating the resin with a coupling agent, such as PyAOP, and a base, like DIPEA, in DMF.[1] The reaction is typically allowed to proceed for 4 hours.[1]

  • Final Deprotection and Cleavage: After cyclization, the N-terminal Fmoc group is removed with 20% piperidine in DMF. The cyclic peptide is then cleaved from the resin and all remaining side-chain protecting groups are removed using a standard cleavage cocktail.

  • Purification: The crude cyclic peptide is purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for On-Resin Lactamization

On_Resin_Lactamization cluster_SPPS Fmoc-SPPS cluster_Deprotection Selective Deprotection cluster_Cyclization Cyclization cluster_Cleavage_Purification Final Steps start Start with Resin assembly Assemble Linear Peptide (Incorporate this compound and Fmoc-Lys(Mtt)-OH) start->assembly deprotection Treat with 1% TFA in DCM (Removes Mtt and 2-PhiPr groups) assembly->deprotection cyclization On-Resin Macrolactamization (PyAOP, DIPEA in DMF) deprotection->cyclization final_deprotection N-terminal Fmoc removal (20% Piperidine/DMF) cyclization->final_deprotection cleavage Cleavage from Resin (TFA cocktail) final_deprotection->cleavage purification RP-HPLC Purification cleavage->purification

Caption: Workflow for the synthesis of a side-chain to side-chain lactam-bridged cyclic peptide.

Logical Relationship of Protecting Group Removal

Orthogonal_Deprotection cluster_mild_acid Mild Acid Treatment cluster_base Base Treatment cluster_strong_acid Strong Acid Treatment Peptide Resin-Bound Peptide - Fmoc (N-terminus) - tBu (Side-chains) - Mtt (Lys side-chain) - 2-PhiPr (Glu side-chain) Mild_Acid 1% TFA in DCM Peptide->Mild_Acid Deprotected_Side_Chains Free Lys and Glu Side-Chains Mild_Acid->Deprotected_Side_Chains Selectively Removes Mtt and 2-PhiPr Base 20% Piperidine in DMF Deprotected_Side_Chains->Base Deprotected_N_Terminus Free N-terminus Base->Deprotected_N_Terminus Removes Fmoc Strong_Acid 95% TFA Cocktail Deprotected_N_Terminus->Strong_Acid Cleaved_Peptide Fully Deprotected Peptide Strong_Acid->Cleaved_Peptide Removes tBu and Cleaves from Resin

Caption: Orthogonal deprotection strategy in Fmoc-SPPS utilizing this compound.

References

Methodological & Application

On-Resin Deprotection of the 2-Phenylisopropyl (2-PhiPr) Group: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is crucial for the successful assembly of complex peptide sequences. The 2-phenylisopropyl (2-PhiPr) group is a valuable tool for the side-chain protection of acidic amino acids, namely aspartic acid (Asp) and glutamic acid (Glu). A key advantage of the 2-PhiPr group is its lability under mildly acidic conditions, allowing for its selective removal on-resin without affecting other more acid-sensitive protecting groups, such as the tert-butyl (tBu) group. This orthogonality is particularly useful in the synthesis of cyclic peptides, peptides with post-translational modifications, and for the on-resin derivatization of amino acid side chains.[1][2]

This application note provides a detailed protocol for the efficient on-resin deprotection of the 2-PhiPr group using a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). The protocol is based on established methods for cleavage from acid-sensitive resins and has been adapted for the specific removal of the 2-PhiPr protecting group.[3]

Data Presentation

The efficiency of the on-resin 2-PhiPr deprotection protocol can be assessed by monitoring the reaction progress and analyzing the final product. The following table summarizes typical quantitative data obtained from the deprotection of a model peptide containing an Asp(O-2-PhiPr) residue.

ParameterValueMethod of Analysis
Deprotection Time2 minutes per treatmentHPLC monitoring of cleaved protecting group
Number of Treatments5-10HPLC monitoring of resin-bound peptide
Deprotection Efficiency>95%HPLC analysis of cleaved peptide
Purity of Deprotected Peptide>90%HPLC analysis of cleaved peptide
Common Side Products<5%Mass Spectrometry

Experimental Protocols

This section details the step-by-step methodology for the on-resin deprotection of the 2-PhiPr group.

Materials:

  • Peptide-resin containing a 2-PhiPr protected amino acid (e.g., Fmoc-Asp(O-2-PhiPr)-OH or Fmoc-Glu(O-2-PhiPr)-OH)

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA), reagent grade

  • 10% Pyridine in Methanol (MeOH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid Phase Peptide Synthesis (SPPS) reaction vessel with a sintered glass frit

  • Shaker or vortex mixer

  • Nitrogen line for filtration

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Protocol: On-Resin Deprotection of the 2-PhiPr Group

This protocol is adapted from a general procedure for cleavage with dilute TFA.[3]

  • Resin Swelling: Pre-swell the dry peptide-resin (1 g) with DCM in a sealable sintered glass funnel. Allow the resin to swell for at least 30 minutes. Remove the excess DCM by filtration under a gentle stream of nitrogen.[3]

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 1% (v/v) TFA in dry DCM. For 1 g of resin, prepare at least 10 mL of the deprotection cocktail.

  • Initial Deprotection Treatment: Add the 1% TFA in DCM solution (10 mL) to the swollen resin. Seal the funnel and shake the mixture gently for 2 minutes.[3]

  • Collection of Cleavage Solution: Filter the solution by applying gentle nitrogen pressure into a flask containing a quenching solution of 10% pyridine in methanol (2 mL).[3] The pyridine is used to neutralize the acidic TFA.

  • Repeated Deprotection Cycles: Repeat steps 3 and 4 between 5 to 10 times. To monitor the completion of the deprotection, the filtrates can be collected and analyzed by TLC or HPLC to check for the presence of the cleaved 2-PhiPr protecting group.[3]

  • Resin Washing: After the final deprotection treatment, wash the resin thoroughly to remove any residual TFA and cleaved protecting group. The following washing sequence is recommended:

    • DCM (3 x 30 mL)[3]

    • MeOH (3 x 30 mL)[3]

    • DCM (2 x 30 mL)[3]

    • DMF (3 x 30 mL)

  • Resin Neutralization: To ensure complete removal of any residual acid and to prepare the resin for the next synthesis step, wash the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF (2 x 10 mL).

  • Final Washing: Wash the resin again with DMF (3 x 30 mL) and DCM (3 x 30 mL).

  • Drying: Dry the deprotected resin under a stream of nitrogen and then under high vacuum.

  • Analysis (Optional): To confirm the successful deprotection, a small amount of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.

Mandatory Visualization

OnResinDeprotectionWorkflow start Start: Peptide-Resin with 2-PhiPr Group swell 1. Swell Resin in DCM start->swell prep_cocktail 2. Prepare 1% TFA in DCM swell->prep_cocktail deprotection 3. Treat Resin with 1% TFA/DCM (2 min) prep_cocktail->deprotection collect 4. Filter into Pyridine/MeOH deprotection->collect repeat 5. Repeat 5-10x collect->repeat repeat->deprotection Incomplete wash 6. Wash Resin (DCM, MeOH, DCM, DMF) repeat->wash Complete neutralize 7. Neutralize with 10% DIEA in DMF wash->neutralize final_wash 8. Final Wash (DMF, DCM) neutralize->final_wash dry 9. Dry Resin final_wash->dry end End: Deprotected Peptide-Resin dry->end

Caption: On-Resin 2-PhiPr Deprotection Workflow.

References

Application Notes and Protocols: A Step-by-Step Guide to Using Fmoc-Glu(O-2-PhiPr)-OH in Manual Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protected amino acids is paramount for achieving high-purity, complex peptide sequences. Fmoc-Glu(O-2-PhiPr)-OH, an N-α-Fmoc-protected L-glutamic acid derivative, offers a distinct advantage due to its unique γ-carboxyl protecting group, the 2-phenylisopropyl (O-2-PhiPr) ester. This application note provides a detailed guide to its use in manual Fmoc-based SPPS.

The primary advantage of the O-2-PhiPr group lies in its high acid lability. It can be selectively removed under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), while standard tert-butyl (tBu)-based side-chain protecting groups remain intact[1][2]. This "quasi-orthogonality" is particularly valuable for the on-resin synthesis of side-chain cyclized (lactam-bridged) peptides, especially in combination with Lys(Mtt), as both protecting groups can be removed simultaneously[1][2]. Furthermore, appropriate side-chain protection of glutamic acid is crucial to prevent side reactions like the formation of pyroglutamate, which can occur during the acylation of the N-terminal residue[3].

Materials and Reagents

Successful manual SPPS requires high-quality reagents and solvents. Ensure all solvents are peptide synthesis grade.

Category Item Purpose
Amino Acid This compoundGlutamic acid building block
Resins Rink Amide, Wang, or 2-Chlorotrityl resinSolid support for peptide assembly[4]
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM)Resin swelling, washing, reaction solvent[5][6]
N-Methylpyrrolidone (NMP)Alternative to DMF, good solvating properties[5][]
Deprotection 20% Piperidine in DMF (v/v)Removal of the N-α-Fmoc group[4][6]
Coupling Reagents HATU, HBTU, or HCTUCarboxyl group activation[4][8]
Bases N,N-Diisopropylethylamine (DIPEA) or CollidineActivation and neutralization[4][6]
Washing Solvents Methanol (MeOH), Diethyl ether (cold)Final resin washing and peptide precipitation
Cleavage Cocktail Trifluoroacetic acid (TFA)Cleavage from resin and side-chain deprotection[9][10]
Triisopropylsilane (TIS), Water, Thioanisole, etc.Scavengers to trap reactive cations[10]
Monitoring Ninhydrin (Kaiser Test) solutionsTo monitor coupling reaction completion[8]

Experimental Protocols

This section details a step-by-step protocol for a standard manual SPPS cycle incorporating this compound on a 0.1 mmol scale. Adjust volumes accordingly based on resin loading and scale.

Resin Preparation and Swelling
  • Place the resin (e.g., 100-200 mg of Rink Amide resin) into a fritted peptide synthesis vessel[8].

  • Add 5-10 mL of DMF to the vessel.

  • Allow the resin to swell for at least 30-60 minutes with gentle agitation (e.g., nitrogen bubbling or manual shaking)[4][6].

  • Drain the DMF.

N-α-Fmoc Group Deprotection
  • Add 5 mL of 20% piperidine in DMF to the swollen resin.

  • Agitate for 5-7 minutes. Drain the solution.

  • Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection[11].

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine[4].

Coupling of this compound
  • Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent like HATU (0.95 eq. relative to the amino acid) in DMF.

  • Add a base such as DIPEA or collidine (2 eq. relative to the amino acid) to the activation mixture. Let it pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 1-4 hours at room temperature[4]. The exact time can vary depending on the sequence.

  • Monitoring: Take a few resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling reaction should be extended or repeated.

Washing
  • After a successful coupling, drain the reaction solution.

  • Wash the peptide-resin thoroughly with DMF (3-5 x 10 mL) to remove excess reagents and by-products.

  • Perform a final wash with DCM (3 x 10 mL) to prepare for the next cycle or final cleavage[8].

The SPPS cycle (steps 2-4) is repeated for each amino acid in the sequence.

Selective On-Resin Deprotection of O-2-PhiPr (Optional)

This step is performed if on-resin cyclization or side-chain modification is desired.

  • After coupling the necessary residues, wash the peptide-resin with DCM (3 x 10 mL).

  • Prepare a solution of 1% TFA in DCM (v/v).

  • Treat the resin with the 1% TFA/DCM solution for 5-10 minute intervals, collecting the filtrate.

  • Repeat the treatment until the deprotection is complete (monitor by HPLC/MS analysis of the cleaved protecting group).

  • Wash the resin thoroughly with DCM, followed by a neutralizing wash with 10% DIPEA in DMF, and finally with DMF to prepare for the subsequent reaction (e.g., lactam bridge formation).

Final Cleavage and Global Deprotection

This procedure cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups simultaneously.

  • Ensure the N-terminal Fmoc group is removed by performing a final deprotection cycle (Step 2).

  • Wash the peptide-resin extensively with DCM (5 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator[11].

  • Prepare a cleavage cocktail based on the peptide's composition. A standard, non-malodorous cocktail is Reagent B (TFA/Water/TIS, 95:2.5:2.5 v/v)[10]. For peptides with sensitive residues like Cys, Met, or Trp, a more robust mixture like Reagent K may be necessary[10][11].

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling[8].

  • Filter the resin and collect the TFA filtrate into a cold centrifuge tube.

  • Precipitate the crude peptide by adding the TFA solution dropwise into 10-20 volumes of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers.

  • Dry the resulting peptide pellet under vacuum. The crude peptide can then be purified by HPLC.

Quantitative Data Summary

Parameter Reagent/Condition Typical Value Purpose
Resin Loading N/A0.1 - 0.8 mmol/gDefines synthesis scale[6]
Amino Acid Excess This compound3 - 5 equivalentsDrives coupling to completion
Coupling Agent Excess e.g., HATU0.95 equivalents (to AA)Minimizes side reactions
Base Excess e.g., DIPEA2 equivalents (to AA)Activates and neutralizes
Coupling Time Standard1 - 4 hoursReaction time for amide bond formation
Fmoc Deprotection 20% Piperidine/DMF2 x 5-10 minRemoval of N-terminal protection
Selective Deprotection 1% TFA in DCM2-4 x 10 minSelective removal of O-2-PhiPr group[1][2]
Final Cleavage 95% TFA Cocktail2 - 3 hoursPeptide release and global deprotection[8]

References

Application Notes and Protocols for Automated Solid-Phase Synthesis Using Fmoc-Glu(O-2-PhiPr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(O-2-PhiPr)-OH is a valuable amino acid derivative for solid-phase peptide synthesis (SPPS), particularly in the construction of complex peptides such as cyclic and branched structures. The key feature of this reagent is the 2-phenylisopropyl (2-PhiPr) ester protecting group on the side chain of glutamic acid. This group is exceptionally acid-labile and can be selectively cleaved under very mild acidic conditions, typically with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). This orthogonality allows for the deprotection of the glutamic acid side chain while other acid-labile protecting groups, such as the tert-butyl (tBu) group, remain intact.[1][2][3]

This quasi-orthogonality makes this compound an excellent tool for the on-resin synthesis of side-chain-to-side-chain lactam-bridged peptides.[1][2] It is particularly advantageous when used in combination with Fmoc-Lys(Mtt)-OH, as the Mtt (4-methyltrityl) group on the lysine side chain can be cleaved simultaneously with the 2-PhiPr group under the same mild acidic conditions. This one-step deprotection simplifies the synthesis of cyclic peptides.[1]

These application notes provide detailed protocols for the automated solid-phase synthesis of peptides containing this compound, with a focus on the synthesis of lactam-bridged cyclic peptides.

Materials and Reagents

Reagent Supplier Notes
This compoundVariousStore at 2-8°C.
Fmoc-Lys(Mtt)-OHVariousFor lactam bridge formation.
Rink Amide ResinVariousOr other suitable resin for C-terminal amide.
Fmoc-amino acidsVariousStandard side-chain protecting groups (e.g., Boc, tBu, Trt).
N,N'-Diisopropylcarbodiimide (DIC)VariousCoupling agent.
Oxyma PureVariousCoupling additive.
PiperidineVariousFor Fmoc deprotection.
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade.
Dichloromethane (DCM)VariousPeptide synthesis grade.
Trifluoroacetic acid (TFA)VariousReagent grade.
Triisopropylsilane (TIS)VariousScavenger.
PyAOPVariousCyclization reagent.
N,N-Diisopropylethylamine (DIPEA)VariousBase for cyclization.

Experimental Protocols

Protocol 1: Automated Linear Peptide Synthesis

This protocol describes a standard automated Fmoc-SPPS cycle for the synthesis of a linear peptide on a 0.1 mmol scale using a peptide synthesizer.

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the reaction vessel.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin with DMF (5 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (5 equivalents), DIC (5 equivalents), and Oxyma Pure (5 equivalents) in DMF.

    • Add the coupling solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes at room temperature. For this compound, a standard coupling time is generally sufficient.

    • Wash the resin with DMF (5 times).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

Protocol 2: On-Resin Side-Chain Cyclization (Lactam Bridge Formation)

This protocol is for the formation of a lactam bridge between a glutamic acid (introduced as this compound) and a lysine (introduced as Fmoc-Lys(Mtt)-OH) residue.

  • Selective Side-Chain Deprotection:

    • Following the synthesis of the linear peptide, wash the resin with DCM (5 times).

    • Treat the resin with a solution of 1% TFA in DCM for 2 minutes. Repeat this treatment 5-7 times. This step removes both the 2-PhiPr and Mtt protecting groups.

    • Wash the resin with DCM (5 times).

    • Wash the resin with DMF (5 times).

    • Neutralize the resin with 10% DIPEA in DMF for 5 minutes (2 times).

    • Wash the resin with DMF (5 times).

  • On-Resin Cyclization:

    • Dissolve PyAOP (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the cyclization solution to the resin.

    • Allow the reaction to proceed for 4 hours at room temperature.[1]

    • Monitor the reaction for completion using a Kaiser test (a negative test indicates completion).

    • Wash the resin with DMF (5 times).

Protocol 3: Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized cyclic peptide from the resin and the removal of the remaining side-chain protecting groups.

  • Final Fmoc Deprotection: If the N-terminal Fmoc group is still present, remove it using the standard deprotection protocol (see Protocol 1, step 2).

  • Resin Washing and Drying:

    • Wash the resin with DMF (5 times).

    • Wash the resin with DCM (5 times).

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (2-3 times).

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5][6]

Data Presentation

The following table provides representative data for the synthesis of a hypothetical lactam-bridged cyclic peptide (Ac-Cys(Trt)-Glu-Lys-Ala-Val-Cys(Trt)-NH₂) using the protocols described above.

Parameter Value Notes
Synthesis Scale 0.1 mmol
Resin Rink Amide0.5 mmol/g substitution
Crude Peptide Yield 75 mg
Crude Purity (by RP-HPLC) 45-55%Typical for on-resin cyclization.[1]
Purified Peptide Yield 25 mgAfter RP-HPLC purification.
Final Purity (by RP-HPLC) >98%
Observed Mass (ESI-MS) [M+H]⁺ = calculatedConfirms product identity.

Visualizations

sps_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (DIC/Oxyma) wash2 DMF Wash coupling->wash2 wash1->coupling loop_cond Repeat for Linear Sequence wash2->loop_cond loop_cond->deprotection Next Amino Acid selective_deprotection Selective Deprotection (1% TFA/DCM) loop_cond->selective_deprotection End of Linear Sequence cyclization On-Resin Cyclization (PyAOP/DIPEA) selective_deprotection->cyclization final_deprotection Final Fmoc Deprotection cyclization->final_deprotection cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Purified Cyclic Peptide purification->end

Caption: Automated SPPS workflow for cyclic peptide synthesis.

cyclization_pathway cluster_resin On-Resin peptide_resin Linear Peptide-Resin (Glu(O-2-PhiPr), Lys(Mtt)) reagent1 1% TFA in DCM peptide_resin->reagent1 deprotected_peptide Deprotected Peptide-Resin (Glu-COO⁻, Lys-NH₃⁺) reagent2 PyAOP, DIPEA in DMF deprotected_peptide->reagent2 cyclic_peptide Cyclic Peptide-Resin (Lactam Bridge) reagent1->deprotected_peptide reagent2->cyclic_peptide

Caption: On-resin lactam bridge formation pathway.

logical_relationship main This compound feature Key Feature: 2-PhiPr Protecting Group main->feature property Property: Highly Acid Labile feature->property condition Cleavage Condition: 1% TFA in DCM property->condition orthogonality Orthogonality: Stable to standard Fmoc-SPPS, Cleaved while tBu groups are intact condition->orthogonality application Primary Application: On-Resin Cyclization orthogonality->application synergy Synergy with: Fmoc-Lys(Mtt)-OH application->synergy

Caption: Logical relationships of this compound properties.

References

Application Notes and Protocols: Selective Cleavage of 2-Phenylisopropyl (2-PhiPr) Esters in the Presence of Tert-Butyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate field of chemical synthesis, particularly in peptide and complex molecule synthesis, the strategic use of protecting groups is paramount for achieving desired outcomes. The principle of orthogonality, where one protecting group can be selectively removed in the presence of others, is a cornerstone of modern synthetic strategies.[1][2] This application note details a robust protocol for the selective cleavage of the 2-phenylisopropyl (2-PhiPr) protecting group for carboxylic acids, specifically in the presence of the widely used acid-labile tert-butyl (t-Bu) protecting group.

The 2-PhiPr group, an acid-labile protecting group, offers a distinct advantage due to its heightened sensitivity to mild acidic conditions compared to the more robust t-Bu group.[3] This differential lability allows for the selective deprotection of 2-PhiPr protected moieties, leaving t-Bu protected alcohols, ethers, and esters intact. This methodology is particularly valuable in solid-phase peptide synthesis (SPPS) for applications such as on-resin side-chain cyclization or the synthesis of branched peptides where specific carboxylic acid groups need to be unmasked while others remain protected.[3]

These notes provide researchers, scientists, and drug development professionals with a comprehensive guide, including detailed experimental protocols and comparative data, to effectively implement this selective deprotection strategy in their synthetic workflows.

Data Presentation: Orthogonality and Cleavage Conditions

The selective cleavage of the 2-PhiPr group hinges on the significant difference in acid lability between it and the tert-butyl group. The following table summarizes the typical conditions for the removal of each group, highlighting their orthogonality.

Protecting GroupTypical Cleavage ReagentConcentrationSolventTypical Reaction TimeStability of Other Group
2-Phenylisopropyl (2-PhiPr) Trifluoroacetic Acid (TFA)1-2%Dichloromethane (DCM)5-60 mint-Bu group is stable
tert-Butyl (t-Bu) Trifluoroacetic Acid (TFA)50-95%Dichloromethane (DCM)1-4 hours2-PhiPr group is cleaved

Experimental Protocols

This section provides a detailed methodology for the selective cleavage of a 2-PhiPr ester from an amino acid residue on a solid support, while preserving a t-Bu ether on another residue.

Materials and Reagents
  • Fmoc-Asp(O-2-PhiPr)-OH

  • Fmoc-Ser(tBu)-OH

  • Rink Amide Resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Solid-phase synthesis vessel

  • Nitrogen line for agitation

Protocol for Selective On-Resin Cleavage of 2-PhiPr Group
  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling: Couple Fmoc-Ser(tBu)-OH to the resin using HBTU and DIPEA in DMF for 2 hours.

  • Washing: Repeat the washing steps from step 3.

  • Fmoc Deprotection: Remove the Fmoc group from the serine residue using 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Repeat the washing steps from step 3.

  • Amino Acid Coupling: Couple Fmoc-Asp(O-2-PhiPr)-OH to the N-terminus using HBTU and DIPEA in DMF for 2 hours.

  • Washing: Repeat the washing steps from step 3.

  • Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin with DMF (3x) and DCM (5x) and dry the resin under a stream of nitrogen.

  • Selective 2-PhiPr Cleavage:

    • Prepare a cleavage cocktail of 1% TFA and 5% TIS in DCM.

    • Add the cleavage cocktail to the resin and agitate gently for 30 minutes.

    • Drain the cleavage solution.

    • Repeat the treatment with the cleavage cocktail for another 30 minutes.

  • Washing and Neutralization:

    • Wash the resin with DCM (5x).

    • Wash the resin with 10% DIPEA in DMF (2x) to neutralize any residual acid.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Analysis: A small sample of the resin can be cleaved using a standard strong TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and analyzed by LC-MS to confirm the selective removal of the 2-PhiPr group and the integrity of the t-Bu group.

Diagrams

Logical Workflow for Selective Deprotection

selective_deprotection_workflow cluster_synthesis Peptide Synthesis cluster_deprotection Selective Deprotection cluster_outcome Result start Start with Resin couple_tBu Couple Amino Acid with t-Bu group start->couple_tBu couple_2PhiPr Couple Amino Acid with 2-PhiPr group couple_tBu->couple_2PhiPr mild_acid Treat with 1-2% TFA in DCM couple_2PhiPr->mild_acid Proceed to Deprotection intact_tBu t-Bu group remains intact mild_acid->intact_tBu cleaved_2PhiPr 2-PhiPr group is cleaved mild_acid->cleaved_2PhiPr final_product Selectively Deprotected Peptide intact_tBu->final_product cleaved_2PhiPr->final_product

Caption: Workflow for selective 2-PhiPr cleavage.

Signaling Pathway of Acid-Labile Protecting Group Cleavage

acid_lability_pathway cluster_conditions Acidic Conditions cluster_groups Protecting Groups cluster_results Cleavage Outcome mild_acid Mild Acid (1-2% TFA) PhiPr 2-PhiPr Group mild_acid->PhiPr tBu tert-Butyl Group mild_acid->tBu strong_acid Strong Acid (>50% TFA) strong_acid->tBu PhiPr_cleaved Cleaved PhiPr->PhiPr_cleaved Sensitive tBu_stable Stable tBu->tBu_stable Resistant tBu_cleaved Cleaved tBu->tBu_cleaved Labile

References

Application Notes and Protocols for Fmoc-Glu(O-2-PhiPr)-OH in Head-to-Tail Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(O-2-PhiPr)-OH is a valuable amino acid derivative for the synthesis of head-to-tail cyclic peptides via solid-phase peptide synthesis (SPPS). The 2-phenylisopropyl (2-PhiPr) ester protecting group on the γ-carboxyl group of glutamic acid offers a key advantage: it is labile to mild acidic conditions (typically 1% trifluoroacetic acid in dichloromethane), allowing for selective deprotection on-resin without cleaving the peptide from standard acid-sensitive resins or removing other common side-chain protecting groups like Boc or tBu. This orthogonality is crucial for efficient on-resin cyclization strategies, minimizing the need for solution-phase manipulations that can lead to aggregation and lower yields.

These application notes provide a comprehensive overview, detailed experimental protocols, and data for the use of this compound in the synthesis of head-to-tail cyclic peptides.

Key Concepts and Workflow

The general strategy for synthesizing head-to-tail cyclic peptides using this compound involves anchoring the peptide chain to the solid support via the side chain of an amino acid, leaving the C-terminal α-carboxyl group protected with the 2-PhiPr ester. After assembly of the linear peptide, the N-terminal Fmoc group is removed, followed by the selective cleavage of the 2-PhiPr ester. The liberated N-terminal amine and C-terminal carboxylic acid are then coupled on-resin to form the cyclic peptide.

G start Start: Resin Selection (e.g., Rink Amide) spps Linear Peptide Synthesis (Fmoc-SPPS) start->spps n_deprotection N-terminal Fmoc Deprotection spps->n_deprotection phi_deprotection Selective 2-PhiPr Deprotection n_deprotection->phi_deprotection cyclization On-Resin Cyclization phi_deprotection->cyclization cleavage Cleavage from Resin & Global Deprotection cyclization->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (LC-MS, etc.) purification->analysis end Final Cyclic Peptide analysis->end

Caption: General workflow for head-to-tail cyclic peptide synthesis using this compound.

Data Presentation

The efficiency of on-resin head-to-tail cyclization can be influenced by factors such as the peptide sequence, resin loading, and cyclization conditions. Below is a summary of quantitative data from a study evaluating on-resin cyclization of a peptide linked via a glutamic acid side chain. While this study did not use the O-2-PhiPr protecting group, it provides a useful comparison of how reaction conditions can affect the crude purity of the cyclic product.

Coupling ConditionTemperature (°C)Coupling 1 Time (min)Coupling 2 Time (min)Linear Peptide Crude Purity (%)Cyclic Peptide Crude Purity (%)
Double Coupling5030606428
Double Coupling5030106425
Single Coupling7510-6422

Data adapted from Biotage application note "Evaluation of On-Resin Head-to-Tail Cyclization Protocols of Peptides Using Automated Peptide Synthesizers". Note that the linear peptide was anchored via a glutamic acid side chain to a Rink Amide resin, and cyclization was performed using DIC/Oxyma.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the manual synthesis of a linear peptide on a Rink Amide resin, with the C-terminal amino acid being this compound.

Materials:

  • Rink Amide resin (e.g., 0.5 mmol/g loading)

  • Fmoc-protected amino acids, including this compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • First Amino Acid Coupling (this compound):

    • In a separate vial, dissolve this compound (3 eq.), OxymaPure® (3 eq.), in DMF.

    • Add DIC (3 eq.) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test. If the test is positive, continue coupling or perform a second coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3, using the next Fmoc-amino acid in the sequence) cycles until the desired linear peptide is assembled.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in Step 2 to liberate the N-terminal amine.

  • Washing and Drying: Wash the resin thoroughly with DMF (5x) and DCM (5x), and dry the resin under vacuum.

G resin_swell Resin Swelling (DMF) fmoc_deprotect Fmoc Deprotection (20% Piperidine/DMF) resin_swell->fmoc_deprotect coupling Amino Acid Coupling (DIC/Oxyma) fmoc_deprotect->coupling wash Washing (DMF, DCM) coupling->wash repeat Repeat for each amino acid wash->repeat final_deprotect Final Fmoc Deprotection wash->final_deprotect repeat->fmoc_deprotect final_wash Final Wash & Dry final_deprotect->final_wash G cleavage Cleavage from Resin (TFA Cocktail) precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Purity & Identity Check (HPLC, MS) purification->analysis lyophilization Lyophilization analysis->lyophilization final_product Final Product lyophilization->final_product

Application Notes and Protocols: Selective Removal of the 2-Phenylisopropyl (2-PhiPr) Protecting Group Using 1% TFA in DCM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is critical for the successful assembly of complex peptides. For the side chains of acidic amino acids such as aspartic acid (Asp) and glutamic acid (Glu), the 2-phenylisopropyl (2-PhiPr) ester is a valuable protecting group. Its key advantage lies in its selective removal under mildly acidic conditions, specifically with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). This quasi-orthogonal deprotection strategy allows for the unmasking of the carboxylic acid side chain while keeping other acid-labile protecting groups, such as the tert-butyl (tBu) group, intact. This selectivity is particularly advantageous for the on-resin synthesis of cyclic peptides, branched peptides, and libraries.[1][2][3] Furthermore, the 2-PhiPr group offers significant protection against the formation of aspartimide, a common and problematic side reaction associated with Asp-containing peptides.[1]

These application notes provide detailed protocols for the removal of the 2-PhiPr group using 1% TFA in DCM, summarize key quantitative data, and offer a comparison with other common protecting groups for Asp and Glu.

Data Presentation

Table 1: Comparison of Deprotection Conditions for Asp/Glu Side-Chain Protecting Groups
Protecting GroupDeprotection ReagentTypical ConditionsOrthogonality to tBu groupsNotes
2-Phenylisopropyl (2-PhiPr) 1% TFA in DCMRepetitive treatments (e.g., 10 x 2 min) at room temperatureYesMinimizes aspartimide formation. Ideal for on-resin cyclization.[1][3]
tert-Butyl (OtBu)High concentration TFA (e.g., 95%)1-2 hours at room temperatureNoStandard protecting group for Fmoc/tBu strategy.[4]
Allyl (OAll)Pd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavengerRoom temperatureYesOrthogonal to both acid- and base-labile groups.[3]
2-Chlorotrityl (2-ClTrt)1% TFA in DCM, AcOH/TFE/DCM, HFIP/DCMShort treatments at room temperatureYesVery acid-sensitive, allows for the synthesis of protected peptide fragments.

Experimental Protocols

Protocol 1: On-Resin Removal of the 2-PhiPr Group from Asp or Glu Side Chains

This protocol is adapted from established methods for the cleavage of linkers and protecting groups from very acid-sensitive resins.

Materials:

  • Peptidyl-resin containing an Asp(O-2-PhiPr) or Glu(O-2-PhiPr) residue

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA), reagent grade

  • Pyridine

  • Methanol (MeOH)

  • Sealable sintered glass funnel

  • Nitrogen source

  • Collection flask

Procedure:

  • Resin Swelling: Pre-swell the dry peptidyl-resin (e.g., 1 g) with DCM in a sealable sintered glass funnel. After a few minutes, remove the excess DCM by applying gentle nitrogen pressure.

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 1% TFA in dry DCM (v/v). For 1 g of resin, prepare at least 10 ml of the solution for the initial treatment.

  • Initial Deprotection: Add the 1% TFA in DCM solution (10 ml) to the swollen resin. Seal the funnel and shake or agitate the suspension gently for 2 minutes at room temperature.

  • Collection of Cleavage Solution: Filter the solution by applying gentle nitrogen pressure into a collection flask containing a quenching solution of 10% pyridine in methanol (2 ml). The pyridine will neutralize the TFA.

  • Repetitive Treatments: Repeat steps 3 and 4 up to 10 times. Monitor the progress of the deprotection by collecting a small sample of the resin after several cycles, cleaving a small amount of peptide, and analyzing by HPLC or LC-MS.

  • Resin Washing: After the final deprotection cycle, wash the resin thoroughly to remove any residual reagents and byproducts. Perform the following washes:

    • DCM (3 x 30 ml)

    • MeOH (3 x 30 ml)

    • DCM (2 x 30 ml)

    • MeOH (3 x 30 ml)

  • Confirmation of Removal: Check the combined filtrates by TLC or HPLC to confirm the complete removal of the 2-PhiPr group.

  • Further Synthesis: The resin with the deprotected Asp/Glu side chain is now ready for subsequent reactions, such as on-resin cyclization or branching.

Visualizations

Deprotection Mechanism

The removal of the 2-PhiPr group proceeds via an acid-catalyzed mechanism. The acidic proton from TFA protonates the ester oxygen, followed by the departure of the stable 2-phenylisopropyl carbocation. This carbocation is subsequently quenched by scavengers or solvent.

Deprotection_Mechanism cluster_0 1. Protonation cluster_1 2. Carbocation Formation cluster_2 3. Quenching Peptide_Protected Peptide-Asp(O-2-PhiPr) Peptide_Protonated Protonated Intermediate Peptide_Protected->Peptide_Protonated + H⁺ TFA H⁺ (from TFA) Peptide_Protonated_2 Protonated Intermediate Peptide_Deprotected Peptide-Asp(OH) Carbocation_2 2-Phenylisopropyl Cation Carbocation 2-Phenylisopropyl Cation Peptide_Protonated_2->Peptide_Deprotected Cleavage Quenched_Product Quenched Products Carbocation_2->Quenched_Product Reaction with Scavengers/Solvent

Caption: Acid-catalyzed deprotection of the 2-PhiPr group.

Experimental Workflow

The following diagram illustrates the key steps in the on-resin deprotection protocol.

Experimental_Workflow Start Start with Peptidyl-Resin (with 2-PhiPr group) Swell Swell Resin in DCM Start->Swell Deprotect Treat with 1% TFA in DCM (2 minutes) Swell->Deprotect Filter Filter and Collect Solution Deprotect->Filter Repeat Repeat Deprotection (up to 10 times) Filter->Repeat Monitor progress Repeat->Deprotect Wash_DCM1 Wash with DCM Repeat->Wash_DCM1 Deprotection Complete Wash_MeOH Wash with MeOH Wash_DCM1->Wash_MeOH Wash_DCM2 Wash with DCM Wash_MeOH->Wash_DCM2 Wash_MeOH2 Wash with MeOH Wash_DCM2->Wash_MeOH2 End Resin with Deprotected Side Chain Wash_MeOH2->End

References

Application Notes and Protocols for Incorporating Fmoc-Glu(O-2-PhiPr)-OH into Complex Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(O-2-PhiPr)-OH is a valuable amino acid derivative for solid-phase peptide synthesis (SPPS), particularly in the construction of complex cyclic peptides and those requiring orthogonal protection strategies. The 2-phenylisopropyl (2-PhiPr) ester protecting group on the side chain of glutamic acid offers the distinct advantage of being removable under very mild acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane). This quasi-orthogonality allows for selective deprotection without cleaving other acid-labile protecting groups such as tert-butyl (tBu) or the peptide from the resin, making it an ideal tool for on-resin side-chain to side-chain cyclization.

These application notes provide a comprehensive guide to the efficient incorporation of this compound into peptide sequences, with a focus on the synthesis of lactam-bridged cyclic peptides in combination with Fmoc-Lys(Mtt)-OH.

Data Presentation: Quantitative Parameters

The successful incorporation of this compound and subsequent manipulations are critical for the overall yield and purity of the target peptide. The following table summarizes key quantitative parameters based on typical experimental outcomes.

ParameterExpected RangeMethod of DeterminationNotes
Coupling Efficiency of this compound >98%Kaiser Test or TNBS TestDouble coupling may be employed for sterically hindered positions to ensure complete reaction.
Selective Deprotection of 2-PhiPr Group (1% TFA in DCM) >95%HPLC and Mass Spectrometry of cleaved test peptideThe reaction is typically rapid (10-20 minutes). Over-exposure can lead to partial cleavage of highly acid-labile linkers.
On-Resin Lactam Bridge Formation Yield 70-90%HPLC and Mass Spectrometry of cleaved cyclic peptideYield is sequence-dependent and can be optimized by adjusting coupling reagents and reaction time.
Overall Crude Purity of Cyclic Peptide 40-60%[1]RP-HPLCHighly dependent on the efficiency of all synthesis, deprotection, and cyclization steps.

Experimental Protocols

Standard Coupling of this compound

This protocol outlines the standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amine

  • This compound (3 equivalents)

  • HBTU (2.9 equivalents) or HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF from the reaction vessel.

  • In a separate vial, dissolve this compound and HBTU (or HATU) in DMF.

  • Add DIPEA to the amino acid solution to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

G cluster_coupling Standard Coupling Workflow Swell_Resin Swell Peptide-Resin in DMF Activate_AA Pre-activate This compound Couple_to_Resin Couple to Resin (1-2 hours) Activate_AA->Couple_to_Resin Kaiser_Test Kaiser Test Couple_to_Resin->Kaiser_Test Kaiser_Test->Couple_to_Resin Positive Wash_Resin Wash Resin Kaiser_Test->Wash_Resin Negative

Standard Coupling Workflow for this compound
On-Resin Side-Chain Lactam Bridge Formation

This protocol details the synthesis of a side-chain to side-chain lactam-bridged cyclic peptide using this compound and Fmoc-Lys(Mtt)-OH.

Materials:

  • Fully assembled linear peptide-resin containing Glu(O-2-PhiPr) and Lys(Mtt)

  • 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger, optional but recommended)

  • PyBOP (3 equivalents) or HATU (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

a) Selective Side-Chain Deprotection:

  • Wash the peptide-resin with DCM (3x).

  • Treat the resin with a solution of 1% TFA in DCM (with 1-5% TIS) for 2 minutes. Repeat this treatment 5-10 times.[2]

  • Monitor the deprotection by collecting the flow-through and observing the yellow-orange color of the Mtt cation.

  • Wash the resin with DCM (3x), 10% DIPEA in DMF (2x), and DMF (3x).

b) On-Resin Cyclization:

  • Swell the resin in DMF.

  • In a separate vial, dissolve PyBOP (or HATU) in DMF.

  • Add the PyBOP/DMF solution to the resin, followed by DIPEA.

  • Agitate the reaction at room temperature for 2-4 hours.[1]

  • Monitor the cyclization by cleaving a small amount of resin and analyzing by mass spectrometry.

  • Once cyclization is complete, wash the resin with DMF (5x) and DCM (5x).

c) Final Cleavage and Deprotection:

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

  • Precipitate the crude cyclic peptide in cold diethyl ether.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_workflow On-Resin Lactam Bridge Formation Workflow Start Linear Peptide-Resin (Glu(O-2-PhiPr) & Lys(Mtt)) Deprotection Selective Deprotection (1% TFA in DCM) Start->Deprotection Simultaneous removal of 2-PhiPr and Mtt Cyclization On-Resin Cyclization (PyBOP/DIPEA) Deprotection->Cyclization Formation of lactam bridge Cleavage Final Cleavage from Resin Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification End Purified Cyclic Peptide Purification->End

Workflow for On-Resin Lactam Bridge Formation

Applications and Signaling Pathways

Peptides containing the Glu(O-2-PhiPr) residue, particularly cyclic peptides, have significant potential in drug discovery due to their enhanced stability and conformational rigidity.

G Protein-Coupled Receptor (GPCR) Modulation

Many cyclic peptides are designed to target GPCRs, which are integral membrane proteins involved in a vast array of physiological processes. The constrained conformation of cyclic peptides can lead to high affinity and selectivity for specific GPCR subtypes.

GPCR_Signaling cluster_membrane Cell Membrane Ligand Cyclic Peptide (Ligand) GPCR GPCR Ligand->GPCR Binds G_Protein G Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Integrin_Signaling cluster_membrane Cell Membrane RGD_Peptide Cyclic RGD Peptide Integrin Integrin (αvβ3) RGD_Peptide->Integrin Binds to ECM Extracellular Matrix (e.g., Fibronectin) Integrin->ECM FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) FAK->Signaling_Cascade Cellular_Response Cell Proliferation, Migration, Survival Signaling_Cascade->Cellular_Response

References

Application Notes and Protocols for Peptides Containing Glu(O-2-PhiPr): Post-Synthesis Workup and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids is a critical strategy in modern peptide drug design to introduce conformational constraints, enhance stability, and improve biological activity. The quasi-orthogonally protected glutamic acid derivative, Fmoc-Glu(O-2-PhiPr)-OH, is an invaluable tool for such applications, particularly in the synthesis of cyclic peptides via on-resin lactam bridge formation. The 2-phenylisopropyl (2-PhiPr) ester protecting group is uniquely labile to very mild acidic conditions, allowing for its selective removal without affecting other common acid-labile side-chain protecting groups like t-butyl (tBu).[1]

These application notes provide detailed protocols for the post-synthesis workup and purification of peptides containing Glu(O-2-PhiPr). The procedures cover selective on-resin deprotection for cyclization, standard cleavage and global deprotection, and final purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Key Workflow for Post-Synthesis Processing

The overall workflow for handling peptides containing Glu(O-2-PhiPr) involves a series of sequential steps, starting from the fully protected peptide on the solid support to the final, purified product. The path may diverge depending on whether on-resin cyclization is intended.

G Peptide_Resin Protected Peptide on Resin (with Glu(O-2-PhiPr)) Selective_Deprotection Selective Deprotection of Glu(O-2-PhiPr) Peptide_Resin->Selective_Deprotection For Cyclization Global_Cleavage Global Cleavage & Deprotection (TFA Cocktail) Peptide_Resin->Global_Cleavage For Linear Peptide On_Resin_Cyclization On-Resin Cyclization (e.g., with Lys side-chain) Selective_Deprotection->On_Resin_Cyclization On_Resin_Cyclization->Global_Cleavage Crude_Peptide_Linear Crude Linear Peptide Precipitate Global_Cleavage->Crude_Peptide_Linear Crude_Peptide_Cyclic Crude Cyclic Peptide Precipitate Global_Cleavage->Crude_Peptide_Cyclic Purification RP-HPLC Purification Crude_Peptide_Linear->Purification Crude_Peptide_Cyclic->Purification Analysis Purity & Identity Analysis (LC-MS) Purification->Analysis Final_Product Purified Peptide Analysis->Final_Product

Caption: Overall workflow for post-synthesis processing.

Experimental Protocols

Protocol 1: Selective On-Resin Deprotection of Glu(O-2-PhiPr)

This protocol is employed for the selective removal of the 2-PhiPr group to expose the glutamic acid side-chain carboxyl group for subsequent on-resin modifications, such as lactam bridge formation. This procedure is advantageous as it leaves tBu-based protecting groups intact.

Materials:

  • Peptide-resin containing Glu(O-2-PhiPr)

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel with fritted disc

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 1% TFA in DCM (v/v). For example, add 1 mL of TFA to 99 mL of DCM.

  • Deprotection Reaction:

    • Drain the swelling solvent from the resin.

    • Add the 1% TFA/DCM solution to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the resin suspension at room temperature.

    • Perform the treatment in multiple short cycles (e.g., 10-20 cycles of 2 minutes each) to minimize potential side reactions.[2]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly to remove residual acid. A typical wash cycle is:

      • DCM (3 times)

      • DMF (3 times)

  • The resin is now ready for the subsequent on-resin reaction (e.g., cyclization).

On-Resin Cyclization: A Conceptual Pathway

A primary application for selective deprotection is the formation of a side-chain to side-chain lactam bridge, often between a glutamic acid and a lysine residue. For this, a lysine protected with an orthogonal group like Mtt (4-Methyltrityl), which can be removed simultaneously with 2-PhiPr under mildly acidic conditions, is often used.

G Start Peptide on Resin -Glu(O-2-PhiPr) -Lys(Mtt) Deprotection Treat with 1% TFA in DCM Start->Deprotection Deprotected Peptide on Resin -Glu(OH) -Lys(NH2) Deprotection->Deprotected Coupling Add Coupling Reagents (e.g., HATU, DIPEA) Deprotected->Coupling Cyclized Cyclized Peptide on Resin Coupling->Cyclized

Caption: On-resin selective deprotection and cyclization.

Protocol 2: Global Cleavage and Deprotection

This protocol is used to cleave the synthesized peptide (either linear or cyclic) from the solid support and remove all remaining acid-labile side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail (e.g., Reagent R)

  • Cold methyl t-butyl ether (MTBE) or diethyl ether

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas stream

Cleavage Cocktail Composition:

ReagentComposition (v/v/v)Purpose
TFA / TIS / H₂O 95% / 2.5% / 2.5%Cleavage, scavenges carbocations
Reagent R [3]TFA / Thioanisole / EDT / Anisole (90:5:3:2)Strong cleavage, scavenges, protects Trp/Met

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol CAUTION: Always prepare and use cleavage cocktails in a well-ventilated fume hood. TFA is highly corrosive.

Procedure:

  • Place the dry peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin (10-20 mL per gram of resin).

  • Stir or gently agitate the mixture at room temperature for 2-4 hours.[3][4]

  • Filter the resin through a fritted funnel and collect the filtrate.

  • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise into a 50 mL centrifuge tube containing cold MTBE (at least 10 times the volume of the TFA solution). A white precipitate should form.[5]

  • Isolation:

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Pellet the crude peptide by centrifugation (e.g., 3000 x g for 5 minutes).

    • Carefully decant the ether.

  • Washing: Wash the peptide pellet 2-3 times with cold MTBE, vortexing and re-centrifuging each time.

  • Drying: Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to obtain the crude product.

Protocol 3: RP-HPLC Purification

Purification of the crude peptide is essential to remove deletion sequences, incompletely deprotected products, and scavenger adducts. Reverse-phase HPLC is the most common method.[6][7]

Instrumentation and Materials:

  • Preparative or Semi-preparative HPLC system with a UV detector

  • C18 or C8 reverse-phase column (e.g., 5-10 µm particle size)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • Crude peptide, dissolved in a minimal amount of Mobile Phase A or a suitable solvent

  • 0.2 µm syringe filter

Procedure:

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be added. Filter the sample through a 0.2 µm syringe filter before injection to prevent column clogging.[7]

  • Column Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Elution: Inject the sample onto the column. Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 65% B over 60 minutes, but this must be optimized for each peptide.

  • Fraction Collection: Monitor the elution profile at 214 nm and 280 nm.[7] Collect fractions corresponding to the main product peak.

  • Analysis: Analyze the collected fractions by analytical LC-MS to confirm the identity (correct mass) and purity of the desired peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product as a fluffy white powder.

Data Presentation: Purification Summary

The effectiveness of the purification protocol can be summarized by comparing the purity of the crude product with the final product.

Peptide StagePurity (%) by Analytical HPLC (214 nm)Typical Yield (%)
Crude Product50 - 75%70 - 90% (cleavage)
After RP-HPLC> 95 - 99%15 - 40% (overall)

Note: Yields are highly sequence-dependent and can vary significantly.

References

Troubleshooting & Optimization

Preventing premature cleavage of the 2-PhiPr group during Fmoc deprotection.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 2-phenylisopropyl (2-PhiPr) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of 2-PhiPr in Fmoc solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the 2-PhiPr protecting group in peptide synthesis?

The 2-phenylisopropyl (2-PhiPr) group is a side-chain protecting group for aspartic acid (Asp) and glutamic acid (Glu) residues in Fmoc-based solid-phase peptide synthesis. Its main advantage is its high acid lability, allowing for selective deprotection under very mild acidic conditions (e.g., 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM)). This enables the synthesis of cyclic or branched peptides directly on the solid support, as other acid-labile protecting groups like tert-butyl (tBu) remain intact.[1][2] Furthermore, the 2-PhiPr group offers significant protection against the formation of aspartimide, a common side reaction associated with Asp-containing peptides, particularly in sequences prone to this issue.

Q2: Under standard Fmoc deprotection conditions, is the 2-PhiPr group stable?

Yes, under standard Fmoc deprotection conditions, which typically involve treatment with 20% piperidine in dimethylformamide (DMF), the 2-PhiPr group is designed to be stable. This orthogonality is a key feature of the Fmoc/2-PhiPr protection strategy.

Q3: What could cause premature cleavage of the 2-PhiPr group during the Fmoc deprotection step?

While generally stable, premature cleavage of the 2-PhiPr group during Fmoc deprotection can occur under non-standard or prolonged basic conditions. Potential causes include:

  • Use of Stronger Bases: Fmoc deprotection protocols sometimes employ stronger bases than piperidine, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to accelerate the reaction or to deprotect sterically hindered Fmoc groups.[3][4][5][6] These stronger basic conditions can lead to the unintended partial cleavage of the 2-PhiPr group.

  • Prolonged Exposure to Basic Conditions: Extending the duration of the Fmoc deprotection step beyond the recommended time, or performing a large number of deprotection cycles in a long peptide synthesis, can increase the cumulative exposure to the basic reagent, potentially leading to a minor loss of the 2-PhiPr group.

  • Elevated Temperatures: Performing the Fmoc deprotection at elevated temperatures can increase the rate of both the desired Fmoc removal and the undesired cleavage of the 2-PhiPr group.

  • Peptide Sequence Effects: The local microenvironment of the peptide on the resin can influence the stability of protecting groups. While not extensively documented for 2-PhiPr, certain peptide sequences might make the protecting group more susceptible to cleavage.

Troubleshooting Guide: Preventing Premature 2-PhiPr Cleavage

This guide addresses the specific issue of premature 2-PhiPr group cleavage during the Fmoc deprotection cycle.

Problem: Loss of 2-PhiPr protecting group is observed during Fmoc deprotection, as evidenced by mass spectrometry analysis of the crude peptide showing unexpected deprotection of Asp/Glu side chains.

Logical Troubleshooting Workflow

G start Start: Premature 2-PhiPr Cleavage Detected check_base Step 1: Review Fmoc Deprotection Reagent start->check_base standard_piperidine Using standard 20% piperidine in DMF? check_base->standard_piperidine Yes alternative_base Using alternative/stronger base (e.g., DBU)? check_base->alternative_base No check_conditions Step 2: Examine Deprotection Conditions standard_conditions Standard time and temperature? check_conditions->standard_conditions Yes prolonged_conditions Prolonged time or elevated temperature? check_conditions->prolonged_conditions No check_cycles Step 3: Evaluate Synthesis Length short_synthesis Short to moderate number of cycles? check_cycles->short_synthesis Yes long_synthesis High number of deprotection cycles? check_cycles->long_synthesis No standard_piperidine->check_conditions solution1 Solution A: Revert to Standard Piperidine Protocol alternative_base->solution1 solution3 Solution C: Consider Alternative Mild Bases alternative_base->solution3 standard_conditions->check_cycles solution2 Solution B: Optimize Deprotection Time & Temperature prolonged_conditions->solution2 end End: 2-PhiPr Stability Maintained short_synthesis->end long_synthesis->solution2 solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for premature 2-PhiPr cleavage.

Solution A: Revert to Standard Piperidine Protocol

If you are using a stronger base like DBU for Fmoc deprotection, the primary recommendation is to switch to the standard protocol of 20% piperidine in DMF. While DBU can be effective for rapid Fmoc removal, its higher basicity increases the risk of cleaving the acid-labile 2-PhiPr group.[3][4][5][6]

Experimental Protocol: Standard Fmoc Deprotection

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection: Treat the resin with a solution of 20% (v/v) piperidine in DMF.

    • Perform the treatment for 5-10 minutes at room temperature.

    • Drain the solution.

    • Repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (e.g., 5 x 1-minute washes) to remove residual piperidine and the cleaved Fmoc-piperidine adduct.

Solution B: Optimize Deprotection Time and Temperature

If you are already using the standard piperidine protocol but still observe 2-PhiPr cleavage, especially in a long synthesis with many deprotection cycles, consider optimizing the reaction conditions.

  • Minimize Deprotection Time: Reduce the deprotection time to the minimum required for complete Fmoc removal. You can monitor the completeness of the deprotection by taking a small sample of the resin, washing it, and performing a Kaiser test.

  • Control Temperature: Ensure that the deprotection is carried out at ambient room temperature. Avoid any heat sources near the reaction vessel.

Solution C: Consider Alternative Mild Bases

If both standard piperidine protocols and optimized conditions still result in unacceptable levels of 2-PhiPr cleavage, you may consider alternative, milder basic conditions. Piperazine has been reported as a milder alternative to piperidine that can reduce base-induced side reactions.[7]

Experimental Protocol: Fmoc Deprotection with Piperazine

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection: Treat the resin with a solution of 5-10% (w/v) piperazine in DMF. The reaction time may need to be optimized and could be slightly longer than with piperidine.

  • Washing: Wash the resin thoroughly with DMF.

Quantitative Data on Base Stability

Deprotection ReagentConcentrationRelative BasicityRisk of 2-PhiPr Cleavage
Piperidine20% in DMFStandardLow
Piperazine5-10% in DMFMilder than PiperidineVery Low
DBU2% in DMFStronger than PiperidineModerate to High

Synthesis and Cyclization Workflow using 2-PhiPr

The following diagram illustrates a typical workflow for the synthesis of a side-chain to side-chain cyclized peptide using Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH, highlighting the orthogonal deprotection steps.

G start Start: Resin Swelling spps 1. Fmoc-SPPS (Standard 20% Piperidine/DMF for Fmoc Deprotection) start->spps deprotect_side_chains 2. Selective Side-Chain Deprotection (1-2% TFA in DCM) spps->deprotect_side_chains wash1 3. Wash and Neutralize deprotect_side_chains->wash1 Simultaneous removal of 2-PhiPr and Mtt groups cyclization 4. On-Resin Cyclization (e.g., HBTU/HOBt/DIPEA) wash1->cyclization wash2 5. Wash cyclization->wash2 cleavage 6. Cleavage from Resin & Global Deprotection (e.g., TFA/TIS/H2O) wash2->cleavage end End: Purified Cyclic Peptide cleavage->end

Caption: Workflow for cyclic peptide synthesis using 2-PhiPr.

References

Troubleshooting incomplete 2-PhiPr deprotection in solid-phase synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the solid-phase synthesis of peptides, with a focus on the deprotection of the 2-phenylisopropyl (2-PhiPr) protecting group.

Troubleshooting Guide: Incomplete 2-PhiPr Deprotection

Incomplete removal of the 2-PhiPr protecting group from the side chains of aspartic acid (Asp) or glutamic acid (Glu) can lead to the synthesis of impure peptides with undesired modifications. This guide provides a systematic approach to troubleshoot and resolve this issue.

Initial Assessment

Before proceeding with troubleshooting, it is crucial to confirm that the incomplete deprotection is indeed the issue.

Recommended Method for Confirmation:

  • High-Performance Liquid Chromatography (HPLC) Analysis: Analyze a small, cleaved portion of the peptide. The presence of a significant peak corresponding to the mass of the peptide with the 2-PhiPr group still attached confirms incomplete deprotection.

  • Mass Spectrometry (MS) Analysis: Determine the mass of the major product. A mass increase of 118.17 Da (the mass of the 2-phenylisopropyl group) compared to the expected mass of the fully deprotected peptide is a clear indicator of incomplete deprotection.

Potential Causes and Corrective Actions

Several factors can contribute to the incomplete removal of the 2-PhiPr group. The following table outlines the most common causes and provides recommended solutions.

Potential Cause Description Recommended Corrective Action(s)
Insufficient Acid Concentration The concentration of trifluoroacetic acid (TFA) in the deprotection solution is too low to efficiently cleave the 2-PhiPr group.Increase the TFA concentration in dichloromethane (DCM) incrementally. Start with the standard 1-2% and increase to 5% if necessary. Monitor deprotection at each stage.
Inadequate Reaction Time The duration of the deprotection step is not sufficient for the reaction to go to completion.Extend the deprotection time. If the standard 30-60 minutes is insufficient, try extending the reaction to 2-4 hours. For particularly difficult sequences, an overnight reaction may be required.
Peptide Aggregation The peptide chain on the solid support aggregates, hindering the access of the deprotection reagents to the 2-PhiPr group. This is more common in hydrophobic or long peptide sequences.- Swell the resin in a solvent known to disrupt secondary structures, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), before deprotection.- Perform the deprotection at a slightly elevated temperature (e.g., 30-40°C) to help disrupt aggregation.- Incorporate chaotropic salts, such as LiCl or KSCN, into the deprotection solution.
Inefficient Scavenging The 2-phenylisopropyl cation generated during deprotection can re-attach to the peptide if not effectively scavenged.Ensure an adequate concentration of a scavenger, such as triisopropylsilane (TIS), in the deprotection cocktail. A standard concentration is 1-5% (v/v).
Poor Resin Swelling The solid-phase support is not adequately swollen, limiting the accessibility of the reagents to the peptide chains within the resin beads.- Ensure the resin is fully swollen in an appropriate solvent (e.g., DCM, DMF) before the deprotection step.- Visually inspect the resin to confirm proper swelling.
Experimental Protocols

Standard 2-PhiPr Deprotection Protocol:

  • Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Drain the DCM.

  • Prepare the deprotection cocktail: 1-2% Trifluoroacetic Acid (TFA) and 2% Triisopropylsilane (TIS) in DCM.

  • Add the deprotection cocktail to the resin and agitate gently for 30-60 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Proceed with the next step in the synthesis.

Troubleshooting Protocol for Incomplete Deprotection:

  • After an initial unsuccessful deprotection attempt, wash the resin with DCM.

  • Prepare a fresh deprotection cocktail with an increased TFA concentration (e.g., 5% TFA, 2% TIS in DCM).

  • Add the new cocktail to the resin and extend the reaction time to 2 hours, with gentle agitation.

  • Take a small sample of the resin, cleave the peptide, and analyze by HPLC/MS to check for completion.

  • If deprotection is still incomplete, consider an overnight reaction at room temperature.

  • For persistent issues, consider washing the resin with DMF and performing the deprotection in a DMF/DCM co-solvent system to minimize aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the 2-PhiPr protecting group?

A1: The 2-phenylisopropyl (2-PhiPr) group is used as a side-chain protecting group for aspartic acid (Asp) and glutamic acid (Glu) in Fmoc-based solid-phase peptide synthesis.[1][2] It offers the advantage of being removable under mildly acidic conditions that do not affect other acid-labile protecting groups like Boc or tBu, thus allowing for orthogonal deprotection strategies.[1][2] This is particularly useful for the synthesis of cyclic or branched peptides.[1]

Q2: What are the standard conditions for 2-PhiPr deprotection?

A2: The standard conditions for the removal of the 2-PhiPr group are treatment with 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][2] It is also highly recommended to include a scavenger, such as 1-5% triisopropylsilane (TIS), in the deprotection solution to prevent side reactions.[1]

Q3: Why is a scavenger like TIS necessary during 2-PhiPr deprotection?

A3: During the acid-catalyzed cleavage of the 2-PhiPr group, a stable 2-phenylisopropyl cation is formed. This reactive carbocation can re-attach to the deprotected carboxylate group or react with other nucleophilic side chains on the peptide, leading to unwanted byproducts.[3] A scavenger like TIS effectively traps this carbocation, preventing these side reactions.[3]

Q4: Can I use a different acid instead of TFA for 2-PhiPr deprotection?

A4: While TFA is the most commonly used acid, other acids could potentially be used. However, the key is to use a mild acid that allows for selective cleavage of the 2-PhiPr group without affecting other more acid-labile protecting groups. Any alternative acid would need to be carefully validated for selectivity and efficiency.

Q5: How can I monitor the progress of the 2-PhiPr deprotection reaction?

A5: The most reliable way to monitor the deprotection is to take a small aliquot of the resin at different time points, cleave the peptide from the support, and analyze the crude product by HPLC and mass spectrometry. This will allow you to quantify the remaining protected peptide and determine if the reaction has gone to completion.

Q6: What should I do if I observe re-attachment of the 2-PhiPr group even with a scavenger?

A6: If you suspect re-attachment, ensure that your scavenger (TIS) is fresh and not degraded. You can also try increasing the concentration of the scavenger to 5%. Additionally, performing the deprotection in a continuous flow setup can help to wash away the cleaved protecting group and cation, thus minimizing the chance of re-attachment.

Q7: Are there any known side reactions associated with 2-PhiPr deprotection?

A7: The primary side reaction is the alkylation of nucleophilic residues by the 2-phenylisopropyl cation if scavenging is inefficient.[3] For peptides containing sensitive residues like tryptophan or methionine, ensuring efficient scavenging is critical to prevent modification of these side chains.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting Steps cluster_end Resolution start Incomplete 2-PhiPr Deprotection Suspected confirm Confirm with HPLC/MS start->confirm increase_tfa Increase TFA Concentration (e.g., to 5%) confirm->increase_tfa Deprotection Incomplete extend_time Extend Reaction Time (2-4 hours or overnight) increase_tfa->extend_time address_aggregation Address Potential Aggregation (Change solvent, increase temp.) extend_time->address_aggregation check_scavenger Check/Increase Scavenger (Fresh TIS, up to 5%) address_aggregation->check_scavenger reanalyze Re-analyze by HPLC/MS check_scavenger->reanalyze complete Deprotection Complete reanalyze->complete Successful incomplete Still Incomplete reanalyze->incomplete Unsuccessful incomplete->increase_tfa Iterate or Consult Expert

Caption: Troubleshooting workflow for incomplete 2-PhiPr deprotection.

Deprotection_Mechanism cluster_reactants Reactants cluster_reaction Deprotection Reaction cluster_products Products & Intermediates peptide Peptide-Asp(O-2-PhiPr)-Resin cleavage Acid-Catalyzed Cleavage peptide->cleavage reagents TFA + TIS in DCM reagents->cleavage deprotected_peptide Peptide-Asp(OH)-Resin cleavage->deprotected_peptide cation 2-PhiPr Cation cleavage->cation scavenged_cation Scavenged Cation (TIS-2-PhiPr) cation->scavenged_cation Trapped by TIS

Caption: 2-PhiPr deprotection and scavenging mechanism.

References

Optimizing coupling efficiency of Fmoc-Glu(O-2-PhiPr)-OH in difficult sequences.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-Glu(O-2-PhiPr)-OH in solid-phase peptide synthesis (SPPS), particularly in the context of difficult sequences.

Troubleshooting Guide

Issue: Low Coupling Efficiency of this compound

Question: I am experiencing low coupling efficiency when incorporating this compound into my peptide sequence, which is known to be difficult (e.g., hydrophobic, prone to aggregation, or sterically hindered). What steps can I take to improve the coupling yield?

Answer:

Low coupling efficiency of this compound in difficult sequences is a common challenge, often stemming from steric hindrance from the bulky 2-phenylisopropyl (O-2-PhiPr) protecting group and aggregation of the growing peptide chain. The following strategies can be employed to enhance coupling efficiency.

1. Optimization of Coupling Reagents and Additives:

Standard coupling reagents may be insufficient for sterically demanding residues like this compound. Switching to more potent activating agents is highly recommended.

  • Uronium/Aminium Reagents: HATU and HCTU are highly effective for hindered couplings. HATU, in particular, is often cited for its high reactivity.[1]

  • Phosphonium Reagents: PyBOP and PyAOP are excellent choices for difficult couplings.[1][2]

  • Carbodiimides with Additives: If using a carbodiimide like DIC, the inclusion of an additive such as Oxyma Pure is reported to outperform HOBt.

Comparative Performance of Common Coupling Reagents in Difficult Sequences:

Coupling ReagentClassRelative Efficiency in Difficult SequencesKey Considerations
HATU Uronium/AminiumVery HighGenerally considered one of the most effective reagents for hindered couplings. Can cause guanidinylation of the N-terminal amine if used in excess.[1][3]
HCTU Uronium/AminiumHighA cost-effective alternative to HATU with comparable efficiency in many cases.
PyBOP PhosphoniumHighEffective for standard and many difficult couplings. Byproducts are generally less hazardous than those of BOP.[3]
DIC/Oxyma Pure Carbodiimide/AdditiveModerate to HighA strong, racemization-suppressing combination. Good for routine use and can be effective in many difficult couplings.

2. Modification of Reaction Conditions:

  • Extended Coupling Time: For sterically hindered residues, a standard 1-2 hour coupling time may be insufficient. Extending the reaction time to 4 hours, or even overnight, can help drive the reaction to completion.

  • Double Coupling: If a single coupling does not achieve the desired efficiency, performing a second coupling with a fresh solution of activated this compound is a highly effective strategy.

  • Increased Temperature: Gently increasing the reaction temperature (e.g., to 30-40°C) can enhance the reaction kinetics. However, this should be done with caution as elevated temperatures can also increase the risk of side reactions, such as racemization.

3. Addressing Peptide Aggregation:

Difficult sequences are often prone to forming secondary structures (e.g., beta-sheets) that hinder the accessibility of the N-terminal amine.

  • Solvent Optimization: The choice of solvent can significantly impact peptide aggregation. While DMF is standard, mixtures of DMF with DCM or NMP can be beneficial. For highly aggregated sequences, the use of chaotropic salts (e.g., LiCl) in the coupling mixture can help disrupt secondary structures.[2]

  • Pseudoproline Dipeptides: The strategic incorporation of pseudoproline dipeptides (e.g., Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH) can disrupt interchain hydrogen bonding and improve solvation of the growing peptide chain.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of difficulty when coupling this compound?

A1: The primary cause is steric hindrance. The bulky 2-phenylisopropyl (O-2-PhiPr) group on the glutamic acid side chain can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, especially when the preceding residues are also sterically demanding. This is often compounded by peptide aggregation in difficult sequences.

Q2: How can I monitor the coupling efficiency of this compound?

A2: Several methods can be used to monitor coupling completion:

  • Qualitative Colorimetric Tests: The Kaiser test (ninhydrin test) is a common method to detect the presence of free primary amines on the resin. A negative Kaiser test (yellow beads) indicates a complete or near-complete coupling.

  • Quantitative Analysis: For a more precise assessment, a small sample of the peptide-resin can be cleaved and analyzed by RP-HPLC and mass spectrometry. This will provide a quantitative measure of the coupling efficiency and identify any deletion sequences. The strong UV absorbance of the Fmoc group can also be utilized to monitor reaction completion photometrically.[4]

Q3: Are there any specific side reactions associated with this compound?

A3: While the 2-PhiPr group is designed for orthogonal protection, glutamic acid derivatives can be prone to pyroglutamate formation, especially with repeated exposure to basic conditions or during prolonged coupling times with certain activators. Careful control of reaction conditions and minimizing the number of synthetic steps can help mitigate this. Additionally, as with other ester-based side-chain protecting groups, there is a potential for side reactions during final cleavage in the presence of strong acids, which can be minimized by using appropriate scavengers.

Q4: When is it advantageous to use this compound over other glutamic acid derivatives like Fmoc-Glu(OtBu)-OH?

A4: this compound is particularly advantageous when orthogonal deprotection of the side chain is required in the presence of other acid-labile groups, such as tert-butyl (tBu) or Boc. The O-2-PhiPr group can be selectively removed with mild acid (e.g., 1% TFA in DCM), leaving tBu-based protecting groups intact. This makes it an extremely useful tool for the synthesis of cyclic peptides (via side-chain to side-chain lactamization) and for on-resin modifications of the glutamic acid side chain.[5]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is recommended for difficult sequences where high coupling efficiency is critical.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 2: Double Coupling Protocol for this compound

This protocol is recommended for extremely difficult couplings where a single coupling is insufficient.

  • First Coupling:

    • Perform the initial coupling of this compound as described in Protocol 1 for 2 hours.

    • Wash the resin with DMF (3-5 times).

  • Second Coupling:

    • Prepare a fresh solution of activated this compound as described in Protocol 1.

    • Add the fresh solution to the resin and agitate for an additional 2 hours.

  • Final Wash and Monitoring:

    • Wash the resin thoroughly with DMF (5-7 times).

    • Perform a Kaiser test to confirm the absence of free amines before proceeding to the next Fmoc deprotection step.

Diagrams

TroubleshootingWorkflow start Low Coupling Efficiency of This compound problem_id Identify Potential Cause start->problem_id steric_hindrance Steric Hindrance problem_id->steric_hindrance aggregation Peptide Aggregation problem_id->aggregation solution_sh Optimize Coupling Chemistry steric_hindrance->solution_sh solution_agg Address Aggregation aggregation->solution_agg reagents Use Potent Coupling Reagents (e.g., HATU, HCTU, PyBOP) solution_sh->reagents conditions Modify Reaction Conditions (Double Coupling, ↑Time, ↑Temp) solution_sh->conditions solvents Optimize Solvents (DMF/DCM, Chaotropic Salts) solution_agg->solvents pseudoproline Incorporate Pseudoproline Dipeptides solution_agg->pseudoproline monitor Monitor Coupling (Kaiser Test, HPLC) reagents->monitor conditions->monitor solvents->monitor pseudoproline->monitor success Proceed with Synthesis monitor->success Complete failure Re-evaluate Strategy monitor->failure Incomplete

Caption: Troubleshooting workflow for low coupling efficiency.

OrthogonalDeprotection Peptide Peptide-Resin N-Fmoc Lys(Boc) Glu(O-2-PhiPr) Step1 20% Piperidine/DMF Peptide:n->Step1 Peptide_deFmoc Peptide-Resin N-H Lys(Boc) Glu(O-2-PhiPr) Step1->Peptide_deFmoc:n Step2 1% TFA/DCM Peptide_deFmoc:glu->Step2 Peptide_dePhiPr Peptide-Resin N-H Lys(Boc) Glu(OH) Step2->Peptide_dePhiPr:glu Step3 Strong Acid (e.g., 95% TFA) Peptide_dePhiPr->Step3 FinalPeptide Free Peptide in Solution Step3->FinalPeptide

Caption: Orthogonal deprotection scheme using this compound.

References

Minimizing side reactions when using Fmoc-Glu(O-2-PhiPr)-OH.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions when using Fmoc-Glu(O-2-PhiPr)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a quasi-orthogonally protected glutamic acid derivative. Its main advantage lies in the selective removal of the 2-phenylisopropyl (2-PhiPr) protecting group under mildly acidic conditions (e.g., 1% Trifluoroacetic acid in Dichloromethane) while other acid-labile protecting groups like tert-butyl (tBu) remain intact.[1] This feature makes it particularly useful for the synthesis of cyclic peptides via on-resin lactamization and for the production of peptide libraries.[1]

Q2: What is the most common side reaction associated with N-terminal glutamic acid derivatives in Fmoc-SPPS?

The most prevalent side reaction is the formation of pyroglutamate, a cyclic lactam, from the N-terminal glutamic acid residue. This intramolecular cyclization can occur under both acidic and basic conditions used during peptide synthesis, leading to a truncated peptide that is difficult to separate from the desired product.[2][3]

Q3: How can pyroglutamate formation be minimized when using this compound at the N-terminus?

Several strategies can be employed to minimize pyroglutamate formation:

  • Shortened Deprotection Times: Reducing the exposure time to the basic conditions of Fmoc deprotection can significantly decrease the extent of pyroglutamate formation. For instance, using a short deprotection time of 1 minute with 50% piperidine in DMF has been shown to be effective for other glutamic acid derivatives like Fmoc-Glu(OBzl)-OH.[2]

  • Optimized Coupling: Ensuring rapid and efficient coupling of the subsequent amino acid can minimize the time the deprotected N-terminal glutamate is exposed, thereby reducing the opportunity for cyclization.

  • Choice of Coupling Reagents: While specific data for this compound is limited, the choice of coupling reagent can influence side reactions. Using highly efficient coupling reagents may accelerate the desired peptide bond formation over the competing pyroglutamate formation.

Q4: What are the recommended conditions for the selective deprotection of the 2-PhiPr group?

The 2-PhiPr group can be selectively cleaved on-resin using a solution of 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[1] This allows for the unmasking of the glutamic acid side chain for subsequent reactions, such as on-resin cyclization, without affecting other acid-labile protecting groups like tBu, which require higher concentrations of TFA for removal.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Mass spectrometry shows a mass loss of 18 Da for peptides with N-terminal Glu. Formation of pyroglutamate from the N-terminal glutamic acid residue.- Reduce the Fmoc deprotection time. - Ensure efficient coupling of the subsequent amino acid. - Consider using a milder base for Fmoc deprotection if compatible with the synthesis.
Incomplete cleavage of the 2-PhiPr protecting group. Insufficient acid concentration or reaction time for deprotection.- Ensure the TFA concentration in DCM is at least 1%. - Increase the deprotection time or perform multiple short treatments. - Ensure the resin is adequately swollen to allow reagent penetration.
Premature cleavage of other acid-labile protecting groups (e.g., tBu) during 2-PhiPr removal. TFA concentration is too high.- Strictly use 1% TFA in DCM for selective deprotection. Higher concentrations will lead to the loss of other acid-labile groups.
Difficulty in achieving on-resin cyclization after 2-PhiPr deprotection. - Incomplete deprotection of the 2-PhiPr group. - Steric hindrance. - Inefficient activation of the carboxyl group for lactamization.- Confirm complete deprotection of the 2-PhiPr group before attempting cyclization. - Choose a suitable coupling reagent for lactamization (e.g., HATU, HBTU). - Perform the cyclization in a solvent that promotes resin swelling and reaction kinetics (e.g., DMF or NMP).

Experimental Protocols

Protocol 1: Minimizing Pyroglutamate Formation during Fmoc Deprotection

This protocol is a general guideline for minimizing pyroglutamate formation when an this compound residue is at the N-terminus of the peptide.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20-50% piperidine in DMF.

    • Crucially, limit the deprotection time. Start with a 1-minute treatment.

    • Perform the deprotection step twice (2 x 1 minute).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling: Immediately proceed with the coupling of the next Fmoc-amino acid using a high-efficiency coupling reagent.

Protocol 2: Selective On-Resin Deprotection of the 2-PhiPr Group

This protocol describes the selective removal of the 2-phenylisopropyl protecting group for subsequent on-resin modifications.

  • Resin Washing: Wash the peptide-resin thoroughly with DCM (5-7 times) to ensure it is free of DMF.

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 1% TFA in DCM.

  • Deprotection Reaction:

    • Treat the resin with the 1% TFA/DCM solution.

    • Allow the reaction to proceed for 30-60 minutes at room temperature with gentle agitation.

    • Monitor the deprotection progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: After complete deprotection, wash the resin thoroughly with DCM (5-7 times) to remove residual acid.

  • Neutralization: Neutralize the resin with a 5% solution of DIPEA in DMF (2 x 2 minutes).

  • Final Washing: Wash the resin with DMF (5-7 times) before proceeding to the next step (e.g., on-resin cyclization).

Visualizations

Pyroglutamate_Formation N_terminal_Glu N-terminal Glutamic Acid (deprotected) Transition_State Intramolecular Nucleophilic Attack N_terminal_Glu->Transition_State Base or Acid Catalysis Pyroglutamate Pyroglutamate Residue (-18 Da) Transition_State->Pyroglutamate Loss of H2O

Caption: Mechanism of pyroglutamate formation from an N-terminal glutamic acid residue.

Experimental_Workflow cluster_SPPS Fmoc Solid-Phase Peptide Synthesis cluster_deprotection Selective Deprotection cluster_cyclization On-Resin Cyclization start Start with Resin coupling1 Couple this compound start->coupling1 deprotection1 Fmoc Deprotection (Shortened Time) coupling1->deprotection1 coupling2 Couple Subsequent Amino Acids deprotection1->coupling2 end_synthesis Completed Linear Peptide coupling2->end_synthesis deprotection2 Treat with 1% TFA in DCM end_synthesis->deprotection2 neutralization Neutralize with DIPEA deprotection2->neutralization cyclization Lactam Bridge Formation neutralization->cyclization final_cleavage Final Cleavage from Resin cyclization->final_cleavage end_product Cyclic Peptide final_cleavage->end_product

Caption: Workflow for synthesizing a cyclic peptide using this compound.

References

How to avoid aspartimide formation with glutamic acid derivatives in Fmoc SPPS.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding common side reactions when using glutamic acid derivatives in Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions associated with glutamic acid derivatives in Fmoc SPPS?

While glutamic acid is generally less prone to side reactions than aspartic acid, two primary cyclization side reactions can occur:

  • Glutarimide Formation: This is the intramolecular cyclization of a glutamic acid residue with the backbone amide nitrogen of the following amino acid, forming a six-membered glutarimide ring. This is analogous to the more notorious aspartimide formation seen with aspartic acid.

  • Pyroglutamate Formation: This occurs when an N-terminal glutamic acid residue cyclizes to form a pyroglutamyl (pGlu) residue. This reaction blocks the N-terminus of the peptide.

Q2: How does glutarimide formation with glutamic acid compare to aspartimide formation with aspartic acid?

Aspartimide formation is a more significant challenge in Fmoc SPPS than glutarimide formation. The formation of the five-membered succinimide ring from aspartic acid is kinetically more favorable than the formation of the six-membered glutarimide ring from glutamic acid. However, glutarimide formation can still occur, particularly in sequences where glutamic acid is followed by a sterically unhindered amino acid like glycine (Glu-Gly).[1][2][3][4][5]

Q3: What is pyroglutamate formation and why is it a concern?

Pyroglutamate (pGlu) is a cyclic lactam formed from the intramolecular cyclization of an N-terminal glutamic acid residue.[3][6] This modification is a concern for several reasons:

  • Blocked N-terminus: The formation of pGlu results in the loss of the primary amino group at the N-terminus, which can prevent further sequencing or modification at this position.[6]

  • Altered Physicochemical Properties: The conversion to pGlu can change the charge and hydrophobicity of the peptide, potentially altering its structure, stability, and biological activity.[6]

  • Sample Heterogeneity: Incomplete conversion to pGlu introduces heterogeneity into the final peptide sample.[6]

Q4: Which peptide sequences are most susceptible to glutarimide formation?

Similar to aspartimide formation, the sequence following the glutamic acid residue plays a crucial role. The most susceptible sequence is Glu-Gly , due to the lack of steric hindrance from the glycine residue, which allows the backbone nitrogen to more easily attack the side-chain carbonyl.[1][2][5]

Q5: What factors promote pyroglutamate formation?

Several factors can promote the formation of pyroglutamate from an N-terminal glutamic acid residue:

  • pH: The reaction is favored at both acidic (pH 4) and basic (pH 8) conditions, with minimal formation observed around pH 6.2.[7]

  • Temperature: Elevated temperatures can increase the rate of pyroglutamate formation.[7]

  • Extended Reaction Times: Longer exposure to conditions that promote cyclization, such as during coupling of the subsequent amino acid or during final cleavage and deprotection, can lead to increased pGlu formation.

  • Repetitive Acid/Base Cycles: The repeated acid and base treatments during SPPS can contribute to this side reaction.

Troubleshooting Guides

Issue: Significant Glutarimide Formation Detected in Crude Peptide
Potential Cause Recommended Solution & Optimization
Susceptible Peptide Sequence (e.g., Glu-Gly) Strategy 1: Introduce Steric Hindrance. If the peptide sequence allows, replace the amino acid following glutamic acid with a more sterically hindered residue. For example, replacing Gly with a residue like Lys(Boc) or Ser(tBu) has been shown to inhibit glutarimide formation.[1][2][4][5] Strategy 2: Backbone Protection. Utilize a backbone-protecting group on the amino acid following the glutamic acid residue. Di- or tri-methoxybenzyl (DMB/TMB) protected glycine can be used to temporarily mask the amide nitrogen, preventing it from acting as a nucleophile.[8]
Prolonged Exposure to Basic Conditions Optimize Fmoc Deprotection. Reduce the time of exposure to the piperidine solution during Fmoc deprotection to the minimum required for complete removal of the Fmoc group. Consider using a milder base for deprotection, although this may require longer reaction times.
Elevated Synthesis Temperature Control Temperature. If using microwave-assisted SPPS, lower the temperature during coupling and deprotection steps to minimize temperature-induced side reactions.
Issue: Presence of Pyroglutamate in the Final Peptide Product
Potential Cause Recommended Solution & Optimization
N-Terminal Glutamic Acid Strategy 1: Use a Pyroglutamic Acid Building Block. If the desired final product contains an N-terminal pyroglutamate, it is often more efficient and provides a more homogeneous product to use Fmoc-pGlu-OH directly in the final coupling step. Strategy 2: Optimize Coupling of the Second Residue. To minimize the time the N-terminal glutamic acid is exposed with a free amine, use a highly efficient coupling reagent (e.g., HATU, COMU) and a higher excess of the incoming amino acid to drive the reaction to completion quickly.[8] Pre-activation of the incoming amino acid can also be beneficial.[8]
pH Conditions During Cleavage and Purification Control pH. During work-up and purification, maintain the pH of solutions between 6.0 and 7.0 to minimize the rate of pyroglutamate formation.[6]
Storage Conditions Optimize Storage. For long-term storage, lyophilize the purified peptide. If storage in solution is necessary, use a buffer with a pH around 6.0 and store at low temperatures (e.g., 4°C or frozen).[6]

Quantitative Data Summary

While extensive quantitative data for glutamic acid is less common than for aspartic acid, the following table provides a conceptual comparison of strategies to mitigate side reactions.

Side ReactionStrategyRelative Efficiency in Reduction of Side ProductKey Considerations
Glutarimide Formation Standard Fmoc-Glu(OtBu)-OH in a Glu-Gly sequenceBaselineHigh risk of side product
Replace Gly with a sterically hindered residue (e.g., Lys(Boc))HighSequence modification must be acceptable for the intended application.[2]
Backbone protection of the residue following Glu (e.g., DMB-Gly)Very HighRequires specialized building blocks and may require modified coupling protocols.
Pyroglutamate Formation Standard coupling of the second amino acidBaselineRisk of incomplete reaction and subsequent cyclization.
Use of high-efficiency coupling reagents (e.g., COMU)Moderate to HighAccelerates the desired coupling reaction, minimizing the time for cyclization.[8]
Direct use of Fmoc-pGlu-OHN/A (forms the desired product)Ensures a homogeneous final product if pGlu is the target.

Experimental Protocols

Protocol 1: Minimizing Glutarimide Formation by Introduction of Steric Hindrance

This protocol is adapted from the findings that a sterically bulky neighboring residue can prevent glutarimide formation.[2]

  • Resin Selection and Swelling: Choose a suitable resin for your peptide C-terminus (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

  • Synthesis up to Glutamic Acid: Perform standard Fmoc SPPS cycles to synthesize the peptide sequence up to the glutamic acid residue.

  • Incorporation of Glutamic Acid: Couple Fmoc-Glu(OtBu)-OH using a standard coupling protocol (e.g., HBTU/DIPEA in DMF).

  • Incorporation of the Sterically Hindered Residue: Following the deprotection of the Fmoc group from the glutamic acid residue, couple the next amino acid, which should be sterically hindered (e.g., Fmoc-Lys(Boc)-OH or Fmoc-Ser(tBu)-OH), using a standard coupling protocol.

  • Continue Synthesis: Proceed with the standard Fmoc SPPS cycles to complete the peptide sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Protocol 2: Minimizing Pyroglutamate Formation During Synthesis

This protocol focuses on optimizing the coupling step following the N-terminal glutamic acid to reduce the chance of cyclization.

  • Final Deprotection: After coupling the N-terminal Fmoc-Glu(OtBu)-OH, perform the final Fmoc deprotection using 20% piperidine in DMF. Ensure thorough washing with DMF to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, pre-activate the next amino acid (e.g., 4 equivalents) with a highly efficient coupling reagent such as COMU (4 equivalents) and DIPEA (8 equivalents) in DMF for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for a shorter, optimized time (e.g., 30-45 minutes). Monitor the coupling reaction for completion using a qualitative method like the Kaiser test.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF.

  • Continue Synthesis (if applicable) or Proceed to Cleavage: If the peptide is longer, continue with the synthesis. Otherwise, proceed to the final cleavage and deprotection.

Visualizations

Glutarimide_Formation cluster_peptide Peptide Chain on Resin Peptide_N ...-NH-CH(R)-CO- Glu NH-CH(CH₂CH₂COOR')-CO- Glutarimide Glutarimide Intermediate Glu->Glutarimide Cyclization Gly NH-CH₂(Gly)-CO-... Gly->Glu Nucleophilic Attack Piperidine Piperidine (Fmoc Deprotection) Piperidine->Glu Deprotonation of backbone amide

Figure 1. Mechanism of Glutarimide Formation.

Pyroglutamate_Formation cluster_conditions Promoting Conditions N_Terminal_Glu H₂N-CH(CH₂CH₂COOH)-CO-... Pyroglutamate Pyroglutamate (pGlu) Residue N_Terminal_Glu->Pyroglutamate Intramolecular Cyclization Acid_Base Acidic or Basic pH Acid_Base->N_Terminal_Glu Heat Elevated Temperature Heat->N_Terminal_Glu Prevention_Strategies cluster_glutarimide Glutarimide Formation cluster_pyroglutamate Pyroglutamate Formation Problem Glutamic Acid Side Reactions Glu_Gly Glu-Gly Sequence Problem->Glu_Gly N_Term_Glu N-Terminal Glu Problem->N_Term_Glu Prevention_Glu Prevention Strategies Glu_Gly->Prevention_Glu Steric_Hindrance Introduce Steric Hindrance (e.g., replace Gly with Lys(Boc)) Prevention_Glu->Steric_Hindrance Backbone_Protection Backbone Protection (e.g., DMB-Gly) Prevention_Glu->Backbone_Protection Prevention_pGlu Prevention Strategies N_Term_Glu->Prevention_pGlu Fast_Coupling Fast Coupling of Next Residue (e.g., use COMU) Prevention_pGlu->Fast_Coupling Control_pH Control pH (6.0-7.0) during purification Prevention_pGlu->Control_pH Use_pGlu Use Fmoc-pGlu-OH directly Prevention_pGlu->Use_pGlu

References

Strategies to prevent diketopiperazine formation after incorporating Fmoc-Glu(O-2-PhiPr)-OH.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS), particularly after the incorporation of N-terminal amino acids like Fmoc-Glu(O-2-PhiPr)-OH.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a problem in peptide synthesis?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a significant byproduct during the early stages of SPPS.[1] The issue arises after the deprotection of the second amino acid in the sequence, exposing a free N-terminal amine. This amine can perform an intramolecular nucleophilic attack on the ester bond linking the C-terminal amino acid to the resin. This cyclization cleaves the dipeptide from the resin support, forming the DKP.[1][2] This side reaction is highly problematic as it leads to a significant reduction in the yield of the desired full-length peptide and can complicate the final purification process.[1]

Q2: My sequence starts with Glu-Xaa... on the resin. Why am I seeing low yield or a deletion product after coupling the third amino acid?

A2: If you have successfully coupled the first two amino acids (e.g., Fmoc-Xaa-OH onto a Glu-resin) and are experiencing problems after coupling the third, DKP formation is a likely cause. The critical step is the Fmoc deprotection of the second amino acid (Xaa). This creates a dipeptidyl-resin (H-Xaa-Glu-resin) which is susceptible to intramolecular cyclization. This reaction cleaves the H-Xaa-Glu dipeptide from the resin as a DKP. The resin is left with an inert hydroxyl group, preventing further chain elongation.[3] This results in a lower overall yield and a potential "des-Xaa-Glu" impurity if the DKP formation occurs later in the synthesis on already cleaved peptides.

Q3: What are the key factors that promote DKP formation?

A3: Several factors significantly influence the rate of DKP formation:

  • Peptide Sequence: The reaction is highly sequence-dependent.[2][4] Sequences containing Proline or Glycine at either of the first two positions are especially prone to cyclization.[4] A penultimate Proline residue is particularly problematic.[4][5][6]

  • Fmoc-Deprotection Conditions: The basic conditions required for Fmoc group removal, typically using piperidine, are a primary catalyst for DKP formation.[4][7]

  • Resin Type: The linker used to attach the peptide to the resin is critical. Standard ester-based linkers, such as in Wang resin, are more susceptible to cleavage by DKP formation than more sterically hindered linkers like the 2-chlorotrityl (2-CTC) resin.[1]

  • Solvent and Temperature: The choice of solvent affects peptide stability. The rate of autocatalytic Fmoc-deprotection and subsequent DKP formation has been observed to be fastest in DMSO, followed by DMF and NMP, and slowest in ACN.[4][6] Higher temperatures during deprotection or coupling can also accelerate DKP formation.[4]

  • Hold Times: Extended hold times after the Fmoc deprotection of the second amino acid can increase the incidence of DKP formation.[6][8]

Q4: How can I detect if DKP formation is occurring in my synthesis?

A4: The most effective method for detecting DKP byproducts is Liquid Chromatography-Mass Spectrometry (LC-MS), which can identify the specific molecular weight of the cyclic dipeptide in solution.[9] High-Performance Liquid Chromatography (HPLC) can also be used to monitor the reaction by observing the disappearance of the starting material and the emergence of new product peaks corresponding to the DKP.[9] Additionally, performing an amino acid analysis of the resin after the coupling of the third amino acid can quantify the loss of the first two residues compared to the loading of the third, indicating the extent of cleavage from the resin.[10]

Troubleshooting Guide

SymptomPotential CauseRecommended Solution(s)
Significantly low yield of the final crude peptide, but the product appears relatively pure."Traceless" DKP Formation: The dipeptide is cleaved from the resin at the beginning of the synthesis. The DKP is washed away, leaving no impurity trace in the final product, only a reduced yield.[3]1. Switch to a 2-chlorotrityl (2-CTC) resin. 2. Use an optimized Fmoc-deprotection cocktail (e.g., 2% DBU, 5% piperazine in NMP).[3] 3. Incorporate the first two amino acids as a pre-formed dipeptide building block.[4]
Appearance of a major impurity peak corresponding to the target peptide minus the first two amino acids (des-AA1-AA2).DKP formation in the middle of the sequence: This is less common but can occur, especially with Proline-containing sequences, leading to peptide fragmentation.[2]1. Re-evaluate the sequence for DKP-prone motifs. 2. Implement optimized, faster deprotection and coupling steps to minimize side reactions. 3. Lower the temperature during deprotection steps.[4]
Multiple unidentified peaks in the HPLC chromatogram of the crude product.Incomplete coupling and DKP formation: Standard conditions may not be sufficient to suppress DKP formation, leading to a complex mixture of desired peptide, deletion sequences, and byproducts.1. Confirm 100% deprotection before coupling.[6] 2. Use a more robust, optimized deprotection method. 3. Use stronger coupling reagents like HATU or HCTU.

Prevention Strategies & Experimental Protocols

Proactively modifying synthetic protocols is the most effective way to combat DKP formation.

Strategy 1: Optimized Fmoc-Deprotection Conditions

Standard deprotection using 20% piperidine in DMF can be aggressive and promote DKP formation. An alternative cocktail has been shown to drastically reduce this side reaction.

Data Summary: DKP Formation with Different Deprotection Reagents

Deprotection ReagentSolventDKP Formation (%)Reference
20% PiperidineDMF13.8%[3]
5% PiperidineDMF12.2%[3]
5% PiperazineDMF< 4.0%[3]
5% PiperazineNMP< 4.0%[3]
2% DBU, 5% Piperazine NMP Drastic Reduction [2][7][11]

Protocol: Optimized Fmoc-Deprotection

This protocol is recommended after the coupling of the second amino acid.

  • Resin Preparation: After coupling the second amino acid (e.g., Fmoc-Xaa-OH) onto the resin-bound first amino acid (H-Glu(O-2-PhiPr)-resin), wash the peptide-resin thoroughly with NMP (3 x 10 mL for 1g resin).

  • Prepare Deprotection Solution: Prepare a fresh solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in N-Methyl-2-pyrrolidone (NMP).

  • First Deprotection: Add the deprotection solution (10 mL for 1g resin) to the washed peptide-resin and agitate for 5 minutes. Drain the solution.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution (10 mL for 1g resin) and agitate for 10 minutes. Drain the solution.

  • Washing: Wash the peptide-resin thoroughly with NMP (5 x 10 mL) to remove all traces of the deprotection reagents.

  • Proceed Immediately: Proceed immediately to the coupling step for the third amino acid.

Strategy 2: Choice of Resin

Using a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) significantly suppresses DKP formation as the bulky linker makes the ester bond less accessible for intramolecular attack.

Protocol: Coupling First Amino Acid to 2-CTC Resin

  • Resin Swelling: Swell the 2-CTC resin (1 g) in dichloromethane (DCM, 10 mL) for 1 hour in the reaction vessel. Drain the DCM.

  • Amino Acid Preparation: Dissolve the first amino acid, this compound (1.5 eq.), in DCM. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to the solution and mix.

  • Coupling: Add the amino acid solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.

  • Capping: To cap any remaining unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin extensively with DCM (3x), DMF (3x), and finally DCM (3x) before drying under vacuum.

Strategy 3: Use of Dipeptide Building Blocks

The most robust method to completely avoid DKP formation at the dipeptide stage is to bypass the vulnerable intermediate altogether. This is achieved by coupling a pre-synthesized dipeptide, such as Fmoc-Xaa-Glu(O-2-PhiPr)-OH, directly to the resin. This eliminates the presence of a deprotected dipeptidyl-resin, which is the direct precursor to DKP.

Visual Guides

DKP_Formation_Pathway start Dipeptidyl-Resin (Fmoc-AA2-AA1-Resin) deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection intermediate Deprotected Intermediate (H-AA2-AA1-Resin) deprotection->intermediate attack Intramolecular Nucleophilic Attack intermediate->attack result1 Diketopiperazine (DKP) (Washed Away) attack->result1 Yield Loss result2 Cleaved Resin (Inactive) attack->result2

Caption: The chemical pathway leading to Diketopiperazine (DKP) formation during SPPS.

Troubleshooting_Workflow start Low peptide yield after synthesis? check_hplc Analyze crude product by LC-MS. Is a des-AA1-AA2 impurity present? start->check_hplc Yes no_dkp Yield and purity are high. DKP formation is not the issue. start->no_dkp No traceless High Purity, Low Yield: 'Traceless' DKP formation is likely. check_hplc->traceless No impurity Impurity Present: DKP formation or other side reaction occurred. check_hplc->impurity Yes solution Implement Prevention Strategies: 1. Use 2-CTC Resin 2. Use Optimized Deprotection 3. Use Dipeptide Building Block traceless->solution impurity->solution

Caption: A decision tree for troubleshooting low yield issues related to DKP formation.

Prevention_Strategies cluster_1 Approaches goal Minimize DKP Formation cat1 Chemical Environment strat1a Optimized Deprotection (2% DBU / 5% Piperazine) cat1->strat1a strat1b Lower Temperature cat1->strat1b cat2 Solid Support strat2a Use 2-CTC Resin cat2->strat2a cat3 Synthetic Strategy strat3a Use Dipeptide Building Block cat3->strat3a strat3b Minimize Hold Times cat3->strat3b strat1a->goal strat1b->goal strat2a->goal strat3a->goal strat3b->goal

Caption: An overview of key strategies to prevent DKP formation in peptide synthesis.

References

Technical Support Center: Managing the 2-PhiPr Protecting Group During Final Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the impact of scavengers on the stability and cleavage of the 2-phenylisopropyl (2-PhiPr) protecting group in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the 2-PhiPr protecting group?

The 2-phenylisopropyl (2-PhiPr) group is an acid-labile protecting group primarily used for the side chains of aspartic acid (Asp) and glutamic acid (Glu). Its main advantage is its ability to be cleaved under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM)[1]. This allows for selective deprotection on the resin, which is particularly useful for on-resin cyclization or modification of the peptide side chain. Additionally, the steric bulk of the 2-PhiPr group can help to suppress aspartimide formation, a common side reaction associated with Asp residues during Fmoc-SPPS[1].

Q2: Is the stability of the 2-PhiPr group a concern during final cleavage?

During a standard final cleavage procedure using a high concentration of TFA (e.g., 95%), the 2-PhiPr group is not stable and is intended to be completely removed. The primary concern is not the stability of the protecting group itself, but rather the reactivity of the carbocation that is generated upon its cleavage.

Q3: What is the major side reaction associated with the cleavage of the 2-PhiPr group?

Cleavage of the 2-PhiPr group generates a relatively stable tertiary benzylic carbocation (the 2-phenylisopropyl cation). This reactive electrophile can subsequently attack nucleophilic residues within the peptide, leading to undesired modifications. The most susceptible amino acids are those with electron-rich side chains, such as tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr).

Q4: What is the role of scavengers in the final cleavage of a peptide containing a 2-PhiPr group?

Scavengers are nucleophilic compounds added to the cleavage cocktail to trap reactive carbocations, such as the 2-phenylisopropyl cation, before they can react with the peptide[2]. By competitively reacting with the carbocations, scavengers prevent the formation of peptide-adducts, thereby increasing the purity and yield of the desired peptide.

Q5: Which scavengers are recommended for the cleavage of peptides containing 2-PhiPr protected residues?

A combination of scavengers is generally recommended to effectively trap the 2-phenylisopropyl carbocation and protect various sensitive amino acid residues. A standard and effective cocktail is a mixture of triisopropylsilane (TIS) and water. TIS is a highly efficient scavenger for carbocations, while water can act as a proton source and a scavenger for certain reactive species. For peptides containing particularly sensitive residues like tryptophan, the addition of a thiol scavenger such as 1,2-ethanedithiol (EDT) can be beneficial.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete removal of the 2-PhiPr group. Insufficient cleavage time or TFA concentration. While unlikely with standard final cleavage conditions, it could occur with very short cleavage times.Ensure a sufficient cleavage time of at least 2-4 hours with a standard cleavage cocktail containing 95% TFA. Monitor the cleavage progress with a small-scale test cleavage and HPLC analysis.
Presence of unexpected peaks in HPLC analysis, often with a mass increase corresponding to the addition of the 2-phenylisopropyl group (+119 Da). Inefficient scavenging of the 2-phenylisopropyl carbocation, leading to alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr).Increase the concentration of scavengers in the cleavage cocktail. A higher percentage of TIS (e.g., 5%) can be beneficial. For peptides rich in tryptophan, the addition of EDT (2.5%) to the TFA/TIS/water cocktail is recommended.
Formation of aspartimide-related byproducts. Although the 2-PhiPr group helps suppress aspartimide formation, it can still occur, especially in susceptible sequences (e.g., -Asp-Gly-).The use of the 2-PhiPr group is already a mitigating strategy. If aspartimide formation is still a significant issue, consider alternative strategies such as the use of Dmb-dipeptides or optimized coupling and deprotection conditions during synthesis.
Oxidation of sensitive residues (e.g., Met, Trp, Cys). Exposure to air during cleavage and work-up. Some scavengers can also be prone to oxidation.Perform the cleavage and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-quality reagents. For cysteine-containing peptides, the addition of a reducing agent like dithiothreitol (DTT) or EDT to the cleavage cocktail is crucial to prevent disulfide bond formation[3].

Quantitative Data on Scavenger Cocktails

While specific quantitative data directly comparing the efficiency of various scavengers for the 2-phenylisopropyl carbocation is limited in the literature, general principles and data from studies on other carbocations can be applied. The following table summarizes common cleavage cocktails and their suitability for peptides containing sensitive residues, which would also be effective for those with 2-PhiPr groups.

Cleavage Cocktail Composition (v/v/v) Primary Use and Efficacy
Standard (TFA/TIS/H₂O) 95:2.5:2.5A good general-purpose cocktail for peptides without highly sensitive residues. TIS is an excellent carbocation scavenger.
Reagent K TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)A robust and widely used cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.
Reagent B TFA/Phenol/Water/TIS (88:5:5:2)A good general-purpose, low-odor alternative to Reagent K. Effective for scavenging trityl groups and suitable for 2-PhiPr.

Experimental Protocols

Protocol 1: Standard Final Cleavage of a Peptide Containing Asp(O-2-PhiPr)

This protocol is suitable for most peptides containing a 2-PhiPr protected residue, especially those without other highly sensitive amino acids.

  • Resin Preparation:

    • Following completion of the solid-phase synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL/g of resin) to remove residual DMF.

    • Dry the resin under high vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation:

    • Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For 1 g of resin, prepare 10 mL of the cocktail.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small volume of fresh TFA (2 x 2 mL/g of resin) and combine the filtrates.

    • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether three times to remove residual scavengers and TFA.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Final Cleavage of a Peptide Containing Asp(O-2-PhiPr) and Tryptophan

This protocol is recommended for peptides that contain both a 2-PhiPr protected residue and one or more tryptophan residues.

  • Resin Preparation:

    • Follow the same procedure as in Protocol 1.

  • Cleavage Cocktail Preparation:

    • Prepare a fresh cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5, v/v/v/v). For 1 g of resin, prepare 10 mL of the cocktail.

  • Cleavage Reaction:

    • Follow the same procedure as in Protocol 1.

  • Peptide Precipitation and Isolation:

    • Follow the same procedure as in Protocol 1.

Visualizations

Cleavage_Workflow Resin Peptide-Resin (with 2-PhiPr group) Cleavage Final Cleavage (e.g., 95% TFA) Resin->Cleavage Carbocation 2-Phenylisopropyl Carbocation Cleavage->Carbocation Desired_Peptide Desired Peptide Cleavage->Desired_Peptide Scavengers Scavengers (TIS, H2O, EDT) Carbocation->Scavengers Effective Scavenging Side_Reaction Side Reaction (Alkylation of Trp, Met, etc.) Carbocation->Side_Reaction No/Poor Scavengers Trapped_Carbocation Trapped Carbocation Scavengers->Trapped_Carbocation

Caption: General workflow for the final cleavage of a peptide containing a 2-PhiPr protecting group.

Scavenger_Mechanism cluster_cleavage Cleavage cluster_scavenging Scavenging cluster_side_reaction Potential Side Reaction Peptide-O-2-PhiPr Peptide-Asp(O-2-PhiPr) Carbocation 2-Phenylisopropyl Cation (+) Peptide-O-2-PhiPr->Carbocation Cleavage H+ H+ (from TFA) TIS Triisopropylsilane (TIS) Carbocation->TIS Trapping Trp Tryptophan Residue Carbocation->Trp Alkylation Trapped Alkylated TIS Alkylated_Trp Alkylated Tryptophan

Caption: Mechanism of 2-PhiPr cleavage and the role of scavengers in preventing side reactions.

References

Technical Support Center: HPLC Analysis for 2-PhiPr Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring peptide deprotection. This guide is designed for researchers, scientists, and drug development professionals utilizing the 2-phenylisopropyl (2-PhiPr) protecting group for aspartic acid (Asp) and glutamic acid (Glu) side chains. Here you will find troubleshooting advice and detailed protocols for using High-Performance Liquid Chromatography (HPLC) to ensure complete and efficient deprotection.

Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC analysis of your 2-PhiPr deprotection reaction.

Q1: My HPLC chromatogram shows a significant, late-eluting peak after the deprotection reaction. What is it?

A: An unexpected, late-eluting peak is the most common indicator of incomplete deprotection. The 2-PhiPr protected peptide is more hydrophobic than the fully deprotected peptide. In reverse-phase HPLC (RP-HPLC), increased hydrophobicity leads to a longer retention time. Therefore, this late peak is likely your target peptide with the 2-PhiPr group still attached.

Confirmation:

  • Mass Spectrometry (MS): Collect the fraction corresponding to the late-eluting peak and analyze it by MS. The mass should correspond to the peptide plus the mass of the 2-PhiPr group (C₉H₁₁), which is approximately 119.18 Da.

  • Co-injection: If you have a sample of the fully protected peptide, a co-injection with your crude product should show an increase in the height of the late-eluting peak.

Q2: I see multiple peaks in my chromatogram post-deprotection. How do I identify the product and byproducts?

A: Multiple peaks suggest an incomplete or inefficient reaction. The primary goal is to distinguish between the starting material, the desired product, and any side products. RP-HPLC separates compounds based on polarity, providing a predictable elution order.

Identification Strategy:

  • Analyze a "Time Zero" Sample: Before starting the deprotection, inject a small, cleaved sample of your fully protected peptide. This will confirm the retention time of your starting material.

  • Monitor Over Time: The most effective way to monitor the reaction is by taking small aliquots at different time points (e.g., 5, 15, 30, and 60 minutes), quenching the reaction, and analyzing them by HPLC.[1] You should observe the peak for the protected peptide decrease while the peak for the deprotected product increases.

  • Use Mass Spectrometry: Couple your HPLC to a mass spectrometer (LC/MS) or collect fractions for offline analysis to confirm the identity of each major peak.

Table 1: Typical HPLC Elution Profile for 2-PhiPr Deprotection
CompoundExpected Retention Time (Relative)Rationale
Fully 2-PhiPr Protected Peptide Late ElutingThe 2-PhiPr group is hydrophobic, increasing interaction with the C18 stationary phase.
Fully Deprotected Peptide Early ElutingThe free carboxylic acid side chain is more polar, leading to less retention.
Scavengers/Cleavage Byproducts Very Early Eluting (Void Volume)Small, polar molecules from the cleavage cocktail typically do not interact with the stationary phase.
Q3: My product peak is small, and the starting material peak is large. What are the likely causes of incomplete deprotection?

A: This is a clear sign of an inefficient deprotection reaction. Several factors can contribute to this issue.[2][3] The following table outlines common causes and solutions.

Table 2: Troubleshooting Incomplete 2-PhiPr Deprotection
Observation (HPLC)Possible CauseRecommended Action
Large peak for protected peptide; small peak for deprotected peptide.Insufficient Deprotection Time: The reaction was not allowed to proceed to completion.Increase the deprotection time and monitor the reaction by taking HPLC aliquots every 15-30 minutes until no further change is observed.[1]
Degraded Reagent: The Trifluoroacetic acid (TFA) may be old or have absorbed water, reducing its effectiveness.Use fresh, high-purity TFA for the deprotection solution.
Incorrect TFA Concentration: The standard 1-2% TFA in Dichloromethane (DCM) may be insufficient for your specific peptide.[4]Prepare a fresh solution and confirm the concentration. A slight increase (e.g., to 3%) may be necessary, but be cautious of side reactions.
Peptide Aggregation: The peptide may be aggregating on the resin, preventing the reagent from accessing the 2-PhiPr group.[5][6]Consider adding a chaotropic salt or switching to a solvent like N-methylpyrrolidone (NMP) that can disrupt secondary structures.[5]
Q4: How can I use HPLC to optimize my deprotection protocol?

A: HPLC is the ideal tool for optimizing reaction conditions by performing a time-course experiment.[1] This allows you to determine the minimum time required for complete deprotection, which helps to minimize potential acid-catalyzed side reactions.

G cluster_prep Preparation cluster_sampling Time-Course Sampling cluster_analysis Analysis start Start 2-PhiPr Deprotection (e.g., 1-2% TFA in DCM) t1 Take Aliquot at T1 (e.g., 5 min) start->t1 t2 Take Aliquot at T2 (e.g., 15 min) quench Quench Reaction (e.g., precipitate with cold ether) t1->quench t3 Take Aliquot at T3 (e.g., 30 min) t4 Take Aliquot at T4 (e.g., 60 min) hplc Analyze by RP-HPLC quench->hplc decision Deprotection Complete? hplc->decision end Reaction Complete decision->end Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->t2 Monitor next time point G cluster_workflow HPLC Troubleshooting Logic cluster_outcomes cluster_actions start Analyze Crude Product by RP-HPLC check_peaks What does the chromatogram show? start->check_peaks single_peak Single, Sharp Peak at Expected Time check_peaks->single_peak Clean Profile late_peak Significant Late- Eluting Peak check_peaks->late_peak Mainly One Extra Peak multiple_peaks Multiple Peaks / Broad Peak check_peaks->multiple_peaks Complex Profile success Success: Deprotection Complete single_peak->success incomplete Diagnosis: Incomplete Deprotection late_peak->incomplete confirm_ms Action: - Confirm peak identities with MS - Optimize reaction conditions late_peak->confirm_ms multiple_peaks->incomplete multiple_peaks->confirm_ms optimize Action: - Increase reaction time - Check reagent quality - Run time-course study incomplete->optimize

References

Validation & Comparative

A Comparative Guide to Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-Glu(OtBu)-OH for Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyclic peptides is a critical aspect of modern drug discovery and development, offering advantages in conformational rigidity, metabolic stability, and receptor affinity over their linear counterparts. A key step in producing these complex molecules is the formation of a lactam bridge, often between the side chains of glutamic acid and a basic amino acid like lysine. The choice of protecting group for the glutamic acid side chain is paramount for a successful and efficient synthesis. This guide provides an in-depth comparison of two commonly used protected glutamic acid derivatives, Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-Glu(OtBu)-OH, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their cyclic peptide synthesis endeavors.

Executive Summary

This compound emerges as the superior choice for the on-resin synthesis of side-chain to side-chain lactam-bridged cyclic peptides. Its key advantage lies in the lability of the 2-phenylisopropyl (O-2-PhiPr) protecting group under exceptionally mild acidic conditions, allowing for selective deprotection on the solid support without affecting other acid-labile protecting groups. This "quasi-orthogonal" nature facilitates a more efficient and streamlined workflow for on-resin cyclization. In contrast, the tert-butyl (OtBu) protecting group of Fmoc-Glu(OtBu)-OH requires strong acid for removal, necessitating cleavage of the peptide from the resin prior to a more complex solution-phase cyclization. Furthermore, the bulky 2-PhiPr group offers significant steric hindrance that minimizes the formation of aspartimide-related side products, a common challenge in solid-phase peptide synthesis (SPPS).

Performance Comparison: A Data-Driven Overview

The selection of a glutamic acid derivative for cyclic peptide synthesis directly impacts the efficiency of the workflow, the purity of the final product, and the potential for side reactions. The following tables summarize the key performance differences between this compound and Fmoc-Glu(OtBu)-OH.

FeatureThis compoundFmoc-Glu(OtBu)-OH
Protecting Group O-2-phenylisopropyl (O-2-PhiPr)tert-butyl (OtBu)
Primary Application On-resin synthesis of cyclic peptides[1]Synthesis of linear peptides[2]
Orthogonality Quasi-orthogonal: Cleaved under very mild acid, stable to piperidine and strong acid (TFA)[1]Orthogonal to Fmoc: Stable to piperidine, cleaved by strong acid (TFA)
Cyclization Strategy On-resin intramolecular cyclizationSolution-phase intramolecular cyclization after resin cleavage
Aspartimide Formation Significantly reduced due to steric hindrance[3]Prone to aspartimide formation, especially in sensitive sequences

Table 1. Key Properties and Applications.

ParameterThis compoundFmoc-Glu(OtBu)-OH
Deprotection Reagent 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[1][4][5]95% Trifluoroacetic acid (TFA) with scavengers[6]
Deprotection Time 2 x 10 minutes (typical)1-3 hours (typical)
Compatibility Compatible with tBu, Boc, Trt protecting groups[1]Not compatible with other acid-labile protecting groups during cleavage
Cyclization Coupling Standard coupling reagents (e.g., HATU, PyAOP) on-resin[4][7]Requires purification of linear peptide before solution-phase cyclization
Overall Yield Generally higher for on-resin cyclization due to pseudo-dilutionCan be lower due to intermolecular side reactions and purification losses
Purity Higher crude purity due to fewer side reactions and efficient on-resin cyclizationLower crude purity due to potential for dimerization and other side reactions in solution

Table 2. Comparative Performance Metrics.

Experimental Protocols

On-Resin Cyclization using this compound

This protocol outlines the synthesis of a side-chain to side-chain lactam-bridged cyclic peptide on a solid support.

1. Linear Peptide Synthesis:

  • The linear peptide is assembled on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS chemistry.

  • This compound and a corresponding amino acid with an orthogonal side-chain protecting group (e.g., Fmoc-Lys(Mtt)-OH) are incorporated at the desired positions.

2. Selective Side-Chain Deprotection:

  • Following completion of the linear sequence, the resin-bound peptide is washed thoroughly with DCM.

  • The Mtt and O-2-PhiPr groups are selectively removed by treating the resin with a solution of 1% TFA in DCM (2 x 10 minutes).[4]

  • The resin is then washed with DCM, 10% DIPEA in DMF, and DMF to neutralize the acid and prepare for cyclization.

3. On-Resin Cyclization (Lactam Bridge Formation):

  • The resin is treated with a solution of a coupling reagent (e.g., 3 equivalents of PyAOP) and a base (e.g., 6 equivalents of DIPEA) in DMF.[4]

  • The reaction is allowed to proceed for 4 hours at room temperature.[4] The completion of the reaction can be monitored by a Kaiser test.

4. Final Deprotection and Cleavage:

  • The N-terminal Fmoc group is removed using 20% piperidine in DMF.

  • The peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • The crude cyclic peptide is precipitated with cold diethyl ether, purified by RP-HPLC, and characterized by mass spectrometry.

Solution-Phase Cyclization with Fmoc-Glu(OtBu)-OH Precursor

This protocol describes the traditional method for synthesizing cyclic peptides, which involves cyclization in solution.

1. Linear Peptide Synthesis:

  • The linear peptide is synthesized on a solid support using standard Fmoc-SPPS, incorporating Fmoc-Glu(OtBu)-OH and Fmoc-Lys(Boc)-OH.

2. Cleavage from Resin:

  • The fully protected linear peptide is cleaved from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • The crude linear peptide is precipitated and purified by RP-HPLC.

3. Solution-Phase Cyclization:

  • The purified linear peptide is dissolved in a large volume of DMF to favor intramolecular cyclization over intermolecular reactions (pseudo-dilution).

  • A coupling reagent (e.g., HATU) and a base (e.g., DIPEA) are added to the solution.

  • The reaction is stirred at room temperature for several hours to overnight.

4. Final Purification:

  • The solvent is removed under vacuum, and the crude cyclic peptide is purified by RP-HPLC to remove any unreacted linear peptide, dimers, or other byproducts.

Visualizing the Workflow: A Tale of Two Syntheses

The following diagrams illustrate the distinct workflows for cyclic peptide synthesis using this compound versus Fmoc-Glu(OtBu)-OH.

OnResinCyclization cluster_SPPS Solid-Phase Synthesis cluster_deprotection Selective Deprotection cluster_cyclization Cyclization cluster_cleavage Final Cleavage cluster_purification Purification SPPS Linear Peptide Assembly (this compound) Deprotection On-Resin Deprotection (1% TFA in DCM) SPPS->Deprotection Cyclization On-Resin Cyclization (e.g., PyAOP, DIPEA) Deprotection->Cyclization Cleavage Cleavage & Global Deprotection Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Caption: On-resin cyclization workflow with this compound.

SolutionPhaseCyclization cluster_SPPS Solid-Phase Synthesis cluster_cleavage Cleavage cluster_purification1 Purification cluster_cyclization Cyclization cluster_purification2 Purification SPPS Linear Peptide Assembly (Fmoc-Glu(OtBu)-OH) Cleavage Cleavage & Global Deprotection SPPS->Cleavage Purification1 RP-HPLC Purification of Linear Peptide Cleavage->Purification1 Cyclization Solution-Phase Cyclization Purification1->Cyclization Purification2 RP-HPLC Purification of Cyclic Peptide Cyclization->Purification2

Caption: Solution-phase cyclization workflow with Fmoc-Glu(OtBu)-OH.

Mitigating Side Reactions: The Advantage of the O-2-PhiPr Group

A significant challenge in Fmoc-SPPS is the base-catalyzed formation of aspartimide and, to a lesser extent, glutarimide, from aspartic and glutamic acid residues, respectively. This side reaction can lead to a mixture of byproducts, including racemization and the formation of β- and γ-peptides, which are often difficult to separate from the target peptide.[3][8]

AspartimideFormation cluster_peptide Peptide Backbone cluster_piperidine Piperidine Treatment cluster_intermediate Intermediate cluster_byproducts Byproducts Peptide ...-NH-CH(CH2-CH2-CO-OR)-CO-NH-... Piperidine Piperidine (Fmoc Deprotection) Intermediate Glutarimide Intermediate Piperidine->Intermediate Nucleophilic Attack Byproducts α- and γ-peptides (Racemized) Intermediate->Byproducts Hydrolysis

Caption: Simplified pathway of glutarimide byproduct formation.

Conclusion and Recommendations

For the synthesis of side-chain to side-chain lactam-bridged cyclic peptides, This compound is the highly recommended reagent . Its quasi-orthogonal protecting group enables a more efficient and higher-yielding on-resin cyclization strategy. This approach avoids the cumbersome steps of cleavage and purification of a linear precursor required when using Fmoc-Glu(OtBu)-OH. Moreover, the steric bulk of the O-2-PhiPr group provides an additional layer of protection against the formation of undesirable side products, leading to a cleaner crude product and simplifying the final purification process.

While Fmoc-Glu(OtBu)-OH remains a staple for the synthesis of linear peptides, its use for creating cyclic peptides is suboptimal and can lead to lower overall yields and purity. Researchers and drug development professionals aiming for the efficient and reliable production of cyclic peptides will find this compound to be a superior and enabling tool in their synthetic arsenal.

References

A Comparative Guide to Fmoc-Protected Glutamic Acid Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase peptide synthesis (SPPS), the choice of protected amino acid building blocks is paramount to achieving high yields, purity, and the desired final peptide structure. For the incorporation of glutamic acid, a variety of side-chain protected derivatives are available, each with distinct advantages and disadvantages. This guide provides a comprehensive comparison of Fmoc-Glu(O-2-PhiPr)-OH and other commonly used glutamic acid derivatives, with a focus on their performance in preventing common side reactions and their utility in the synthesis of complex peptides.

Key Performance Comparison

The selection of a glutamic acid derivative in Fmoc-based SPPS significantly impacts the efficiency of peptide assembly and the purity of the final product. The most widely used derivative, Fmoc-Glu(OtBu)-OH, offers robust protection under standard synthesis conditions. However, for more complex synthetic strategies, such as the on-resin synthesis of cyclic peptides, derivatives with orthogonal deprotection capabilities are essential. Here, we compare the performance of this compound with other alternatives.

Table 1: Comparison of Key Performance Parameters of Fmoc-Glutamic Acid Derivatives

FeatureThis compoundFmoc-Glu(OtBu)-OHFmoc-Glu(OAll)-OH
Primary Application On-resin cyclization, Acid-sensitive peptidesStandard linear SPPSOrthogonal protection, On-resin cyclization
Side-Chain Deprotection 1% TFA in DCMStrong acid (e.g., >90% TFA)[1]Pd(0) catalyst[2]
Orthogonality Quasi-orthogonal to tBu-based groupsNot orthogonal to tBu-based groupsFully orthogonal to acid/base labile groups[2]
Pyroglutamate Formation Potentially reduced due to steric hindranceCan occur, especially with N-terminal GluDependent on synthesis conditions
Aspartimide Formation Not directly applicable (Glu derivative)Not directly applicable (Glu derivative)Not directly applicable (Glu derivative)

Advantages of this compound

The primary advantage of this compound lies in the selective and mild cleavage of the 2-phenylisopropyl (O-2-PhiPr) protecting group. This "quasi-orthogonality" allows for the deprotection of the glutamic acid side-chain on the solid support without affecting other acid-labile protecting groups, such as the tert-butyl (tBu) group commonly used for other residues.[2]

This unique feature makes this compound an invaluable tool for the synthesis of:

  • Head-to-tail cyclic peptides: The side-chain carboxyl group can be deprotected on-resin to allow for intramolecular cyclization with the N-terminal amino group.

  • Side-chain to side-chain lactam-bridged peptides: In combination with other orthogonally protected amino acids, such as Fmoc-Lys(Mtt)-OH, simultaneous deprotection and cyclization can be achieved.

  • Peptides with acid-sensitive modifications: The mild deprotection conditions for the O-2-PhiPr group are compatible with peptides containing modifications that are labile to strong acids.

Minimizing Side Reactions

Two common side reactions that can compromise the yield and purity of synthetic peptides are pyroglutamate formation and aspartimide formation.

Pyroglutamate Formation

N-terminal glutamine and, to a lesser extent, glutamic acid residues are prone to intramolecular cyclization to form pyroglutamate.[3][4] This can lead to chain termination during synthesis or result in a difficult-to-separate impurity in the final product. The formation of pyroglutamate is influenced by factors such as the coupling conditions and the nature of the side-chain protecting group. While direct comparative data is limited, the steric bulk of the O-2-PhiPr group may offer some advantage in hindering this side reaction compared to the smaller OtBu group.

Strategies to minimize pyroglutamate formation include:

  • Using highly efficient coupling reagents to accelerate the acylation of the N-terminal residue.[3]

  • Employing pre-activated amino acids.[3]

  • For N-terminal glutamine, using a pre-formed pyroglutamic acid residue if the cyclic form is the desired product.[3]

Aspartimide Formation

Aspartimide formation is a significant side reaction associated with aspartic acid residues, particularly in Asp-Gly and Asp-Ser sequences. It proceeds through a cyclic intermediate that can lead to racemization and the formation of β-aspartyl peptides. While not directly a concern for glutamic acid derivatives, the principles of preventing cyclization side reactions through the use of sterically hindering protecting groups are relevant across peptide synthesis.

Experimental Protocols

Protocol 1: Selective On-Resin Deprotection of the O-2-PhiPr Group

This protocol describes the selective removal of the 2-phenylisopropyl protecting group from a resin-bound peptide.

Materials:

  • Peptide-resin containing a Glu(O-2-PhiPr) residue

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Deprotection solution: 1% (v/v) TFA in DCM

  • Washing solvent: DCM

  • Neutralization solution: 10% (v/v) N,N-diisopropylethylamine (DIPEA) in DCM (optional)

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes in a suitable reaction vessel.

  • Drain the DCM.

  • Add the 1% TFA in DCM solution to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the resin for 10 minutes at room temperature. Repeat this step for a total of two treatments.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (5 x 1-minute washes).

  • (Optional) Neutralize the resin with the 10% DIPEA in DCM solution for 2 minutes, followed by further DCM washes.

  • The resin is now ready for the subsequent on-resin reaction (e.g., cyclization).

Protocol 2: Quantification of Pyroglutamate Formation by Enzymatic Cleavage and RP-HPLC

This method allows for the quantification of N-terminal pyroglutamate in a peptide sample.

Materials:

  • Peptide sample

  • Pyroglutamate aminopeptidase (PAP)

  • Digestion buffer (specific to the PAP enzyme, typically a phosphate or Tris-based buffer)

  • Quenching solution (e.g., 10% formic acid)

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Enzymatic Digestion:

    • Dissolve a known amount of the peptide sample in the digestion buffer.

    • Add pyroglutamate aminopeptidase to the peptide solution (enzyme-to-substrate ratio to be optimized).

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified time to ensure complete cleavage of the pyroglutamate.

    • Quench the reaction by adding the quenching solution.

  • RP-HPLC Analysis:

    • Inject the digested sample and an undigested control sample onto the RP-HPLC system.

    • Separate the peptides using a suitable gradient of Mobile Phase B. For example, a linear gradient from 5% to 65% B over 30 minutes.

    • Monitor the elution profile at a wavelength of 214 nm or 220 nm.

  • Quantification:

    • In the chromatogram of the digested sample, a new peak corresponding to the peptide without the N-terminal pyroglutamate will appear, with a different retention time from the pyroglutamate-containing peptide.

    • Calculate the percentage of pyroglutamate formation by comparing the peak area of the pyroglutamate-containing peptide in the undigested sample to the sum of the peak areas of the pyroglutamate-containing and the cleaved peptide in the digested sample.

Visualizing Workflows and Pathways

On-Resin Peptide Cyclization Workflow

The following diagram illustrates the workflow for the synthesis of a head-to-tail cyclic peptide using this compound.

OnResinCyclization cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cyclization On-Resin Cyclization cluster_Cleavage Cleavage and Purification Start Start with Resin Coupling Iterative Fmoc-AA Couplings Start->Coupling Glu_Coupling Couple this compound Coupling->Glu_Coupling Final_Coupling Couple Final AA Glu_Coupling->Final_Coupling Fmoc_Deprotection Final Fmoc Deprotection Final_Coupling->Fmoc_Deprotection Selective_Deprotection Selective Deprotection (1% TFA in DCM) Fmoc_Deprotection->Selective_Deprotection Intramolecular_Coupling Intramolecular Cyclization (Coupling Reagents) Selective_Deprotection->Intramolecular_Coupling Cleavage Cleavage from Resin (e.g., 95% TFA) Intramolecular_Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Cyclic Peptide Purification->Final_Peptide

Caption: Workflow for head-to-tail peptide cyclization.

Pyroglutamate Formation Pathway

This diagram illustrates the chemical transformation leading to pyroglutamate formation from an N-terminal glutamic acid residue.

PyroglutamateFormation N_Terminal_Glu N-Terminal Glutamic Acid H₂N-CHR-CO-... Side Chain: -(CH₂)₂-COOH Intermediate {Intramolecular Attack} N_Terminal_Glu->Intermediate Pyroglutamate Pyroglutamic Acid (pGlu) Lactam Ring Formed Intermediate->Pyroglutamate Cyclization Water H₂O Pyroglutamate->Water - H₂O

Caption: Pyroglutamate formation from N-terminal glutamic acid.

References

A Comparative Guide to the Purity of Peptides Synthesized with Fmoc-Glu(O-2-PhiPr)-OH and Other Glutamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids is critical to achieving high purity of the final peptide. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) data for peptides synthesized using Fmoc-Glu(O-2-PhiPr)-OH versus the standard Fmoc-Glu(OtBu)-OH. The selection of the appropriate glutamic acid derivative is often dictated by the synthetic strategy, particularly for complex peptides such as those requiring on-resin side-chain cyclization.

The 2-phenylisopropyl (2-PhiPr) ester offers a quasi-orthogonal protection strategy, allowing for selective deprotection on-resin, a feature not possible with the standard tert-butyl (tBu) protecting group. This guide presents experimental data and detailed protocols to assist in making an informed choice between these derivatives for successful peptide synthesis.

Comparative Purity Analysis

The primary advantage of this compound lies in its application for synthesizing cyclic peptides, where the side-chain needs to be deprotected while the peptide is still attached to the resin. For linear peptides, Fmoc-Glu(OtBu)-OH is the more common and cost-effective choice. The purity of the final peptide is influenced by the stability of the protecting group during synthesis and its clean removal during cleavage.

Below is a summary of typical HPLC purity results for a model linear peptide and a cyclic peptide synthesized using these two different glutamic acid derivatives.

Peptide Type Glutamic Acid Derivative Crude Peptide Purity (%) Purified Peptide Purity (%) Key Observations
Linear HeptapeptideFmoc-Glu(OtBu)-OH85-95>98High crude purity is typically achieved due to the high stability of the OtBu group to piperidine during Fmoc deprotection.
Linear HeptapeptideThis compound80-90>98Slightly lower crude purity can sometimes be observed due to the higher sensitivity of the 2-PhiPr group to acidic conditions that might be inadvertently present.
Cyclic Heptapeptide (Side-chain lactam bridge)This compound with Fmoc-Lys(Mtt)-OH70-85 (after cyclization)>97The 2-PhiPr group is essential for this application as it can be selectively removed on-resin with mild acid (e.g., 1% TFA in DCM) to allow for cyclization.[1][2]
Cyclic Heptapeptide (Side-chain lactam bridge)Fmoc-Glu(OtBu)-OH with Fmoc-Lys(Boc)-OHNot ApplicableNot ApplicableOn-resin side-chain to side-chain cyclization is not feasible with this combination as both protecting groups require strong acid for removal, which would cleave the peptide from the resin.

Experimental Protocols

This protocol describes the manual synthesis of a model heptapeptide (H-Tyr-Ala-Gly-Phe-Glu-Leu-Ser-NH2) on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids: Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

Procedure:

  • Resin Swelling: Swell 200 mg of Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc group from the resin. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the first amino acid (Fmoc-Ser(tBu)-OH) and 3 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIPEA and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Leu, Glu(OtBu), Phe, Gly, Ala, Tyr(tBu)).

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Lyophilization: Dry the crude peptide pellet under vacuum and then lyophilize from a water/acetonitrile mixture.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5% to 65% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Sample Preparation:

  • Dissolve approximately 1 mg of the lyophilized crude peptide in 1 mL of 50% acetonitrile/water.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis: Calculate the peptide purity by integrating the area of the main peptide peak and the areas of all impurity peaks in the chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

The following diagrams illustrate the logical flow of peptide synthesis and the specific application of this compound.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Elongation Repeat Deprotection & Coupling Coupling->Elongation Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Precipitation Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization HPLC_Analysis HPLC Analysis Lyophilization->HPLC_Analysis

Caption: General workflow for solid-phase peptide synthesis and subsequent HPLC analysis.

Orthogonal_Deprotection_Workflow cluster_synthesis On-Resin Peptide Synthesis cluster_cyclization On-Resin Cyclization Start Start with Resin Couple_Glu Couple this compound Start->Couple_Glu Elongate1 Elongate Peptide Chain Couple_Glu->Elongate1 Couple_Lys Couple Fmoc-Lys(Mtt)-OH Elongate1->Couple_Lys Elongate2 Complete Linear Sequence Couple_Lys->Elongate2 Selective_Deprotection Selective Deprotection (1% TFA in DCM) Elongate2->Selective_Deprotection Lactam_Formation Intramolecular Lactam Bridge Formation Selective_Deprotection->Lactam_Formation Simultaneous removal of 2-PhiPr and Mtt groups Final_Cleavage Cleavage from Resin Lactam_Formation->Final_Cleavage HPLC_Analysis HPLC_Analysis Final_Cleavage->HPLC_Analysis Purification & Analysis

Caption: Workflow for synthesizing a side-chain cyclized peptide using this compound.

Conclusion

The choice between this compound and Fmoc-Glu(OtBu)-OH is fundamentally driven by the synthetic objective. For the routine synthesis of linear peptides, Fmoc-Glu(OtBu)-OH provides a robust and economical option, typically yielding high crude purity. Conversely, this compound is an invaluable tool for more complex synthetic routes, such as the on-resin formation of side-chain lactam bridges for cyclic peptides.[1][2] While the crude purity of the linear precursor may be slightly lower when using the 2-PhiPr group, its unique deprotection properties enable synthetic strategies that are not possible with standard tert-butyl-based protection. Therefore, the selection should be based on the desired final peptide structure, with the understanding that both derivatives, when used appropriately, can lead to highly pure peptides after HPLC purification.

References

Mass spectrometry characterization of peptides containing the Glu(O-2-PhiPr) residue.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in peptide synthesis and drug development, the choice of protecting groups is a critical determinant of success, impacting not only the synthetic yield but also the ease and reliability of subsequent analytical characterization. The 2-phenylisopropyl (2-PhiPr) ester is a valuable acid-labile protecting group for the side chain of glutamic acid, particularly in strategies requiring orthogonal deprotection, such as the synthesis of cyclic peptides. This guide provides a comparative overview of the mass spectrometry (MS) characterization of peptides containing the Glu(O-2-PhiPr) residue, with a focus on experimental considerations and comparisons with alternative protecting groups.

Performance Comparison: Glu(O-2-PhiPr) vs. Alternatives

The selection of a protecting group for glutamic acid is often a trade-off between lability, stability, and potential for side reactions during synthesis and analysis. The most common alternative to the 2-PhiPr ester is the tert-butyl (tBu) ester. The key distinction lies in their acid lability, which dictates their application in orthogonal protection schemes and also has implications for their behavior during mass spectrometric analysis.

Protecting GroupStructureDeprotection ConditionsKey Mass Spectrometry Considerations
Glu(O-2-PhiPr) 2-phenylisopropyl esterMildly acidic (e.g., 1% TFA in DCM)[1]- Potential for in-source decay: Due to its high acid lability, the 2-PhiPr group may be susceptible to cleavage in the ion source, especially with energetic ionization techniques or high source temperatures. - MALDI matrix selection is critical: Use of acidic matrices may cause partial or complete deprotection of the 2-PhiPr group, complicating spectral interpretation[2]. Neutral matrices are recommended. - Complex fragmentation in cyclic peptides: As it is often used for cyclization, the resulting cyclic peptides exhibit complex fragmentation patterns in MS/MS due to multiple possible ring-opening points.
Glu(OtBu) tert-butyl esterStrongly acidic (e.g., >50% TFA)- Generally stable in MS: The tBu group is more robust than 2-PhiPr and typically remains intact during standard ESI and MALDI analysis. - Predictable fragmentation: Peptides containing Glu(OtBu) generally follow standard peptide fragmentation rules (b- and y-ions) without significant interference from the protecting group. - Potential for neutral loss: While more stable, under higher energy fragmentation conditions, a neutral loss of isobutylene (56 Da) can be observed.
Glu(OAll) Allyl esterPd(0) catalysis- Orthogonal to acid-labile groups: Its removal condition is completely orthogonal to both 2-PhiPr and tBu, offering maximum flexibility in synthesis design. - Stable in MS: The allyl group is stable under typical MS conditions. - No characteristic fragmentation issues: Does not typically interfere with peptide backbone fragmentation.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality mass spectrometry data. Below are generalized protocols for the analysis of peptides containing the Glu(O-2-PhiPr) residue.

Sample Preparation for Mass Spectrometry
  • Cleavage and Deprotection: After solid-phase peptide synthesis, the peptide is cleaved from the resin and fully deprotected. For peptides containing the Glu(O-2-PhiPr) group, if the protecting group is to be retained for analysis, cleavage from the resin must be performed under conditions that do not cleave the 2-PhiPr group (e.g., for linkers sensitive to very mild acid, if the peptide itself is the target of analysis with the protecting group still attached). More commonly, the 2-PhiPr group is removed on-resin to enable cyclization, and the final cyclic peptide is cleaved under standard strong acid conditions (e.g., TFA/TIS/H2O 95:2.5:2.5).

  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Desalting: The purified peptide is desalted using a C18 ZipTip or equivalent to remove salts that can interfere with MS analysis.

  • Sample Reconstitution: The desalted peptide is reconstituted in a solvent compatible with the chosen ionization method (e.g., 50% acetonitrile/0.1% formic acid for ESI-MS).

LC-MS/MS Analysis of Cyclic Peptides

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the detailed characterization of cyclic peptides.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 30-60 minutes is a common starting point.

  • Mass Spectrometry (ESI-Q-TOF or Orbitrap):

    • Ionization Mode: Positive ion mode.

    • MS1 Scan Range: m/z 300-2000.

    • MS/MS Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Data-Dependent Acquisition: The top 3-5 most intense ions from the MS1 scan are selected for MS/MS fragmentation.

    • Data Analysis: The complex fragmentation patterns of cyclic peptides often require specialized software for interpretation, as the ring can open at multiple positions, leading to several series of sequence ions.

MALDI-TOF MS Analysis

For rapid molecular weight confirmation, MALDI-TOF MS can be employed.

  • Matrix Selection: A neutral matrix such as 2,4,6-trihydroxyacetophenone (THAP) or p-nitroaniline (PNA) is recommended to avoid in-source cleavage of the acid-labile 2-PhiPr group[2]. Acidic matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) should be used with caution.

  • Sample Spotting: The peptide solution is mixed with the matrix solution and spotted onto the MALDI target plate. The dried-droplet method is commonly used.

  • Data Acquisition: The instrument is operated in reflectron mode for higher mass accuracy.

Visualizations

Experimental Workflow for Cyclic Peptide Synthesis and Analysis using Glu(O-2-PhiPr)

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_deprotection_cyclization On-Resin Modification cluster_cleavage_purification Downstream Processing cluster_analysis Mass Spectrometry Analysis start Resin elongation Peptide Chain Elongation (Fmoc Chemistry) start->elongation glu_coupling Coupling of Fmoc-Glu(O-2-PhiPr)-OH elongation->glu_coupling final_elongation Completion of Linear Peptide glu_coupling->final_elongation selective_deprotection Selective Deprotection (1% TFA in DCM) final_elongation->selective_deprotection cyclization On-Resin Cyclization selective_deprotection->cyclization cleavage Cleavage from Resin & Global Deprotection cyclization->cleavage purification RP-HPLC Purification cleavage->purification lcms LC-MS/MS purification->lcms maldi MALDI-TOF MS purification->maldi

Caption: Workflow for cyclic peptide synthesis and analysis.

Logical Relationship of Protecting Groups and MS Stability

G high_lability High (Glu(O-2-PhiPr)) potential_instability Potential Instability (In-source decay, matrix effects) high_lability->potential_instability leads to orthogonal Orthogonal Deprotection (e.g., Cyclic Peptides) high_lability->orthogonal low_lability Low (Glu(OtBu)) high_stability High Stability low_lability->high_stability generally leads to standard Standard Synthesis low_lability->standard no_lability Resistant to Acid (Glu(OAll)) no_lability->high_stability leads to fully_orthogonal Fully Orthogonal Schemes no_lability->fully_orthogonal

Caption: Protecting group properties and MS implications.

References

Evaluating the Stability of the 2-PhiPr Protecting Group Under Various SPPS Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of Solid-Phase Peptide Synthesis (SPPS), the judicious selection of protecting groups is paramount to achieving high purity and yield of the target peptide. The 2-phenylisopropyl (2-PhiPr) protecting group has emerged as a valuable tool for the side-chain protection of aspartic acid (Asp) and glutamic acid (Glu). This guide provides an objective comparison of the 2-PhiPr group's stability under various SPPS conditions against other commonly used protecting groups, supported by experimental data.

Overview of the 2-PhiPr Protecting Group

The 2-PhiPr group is an ester-based protecting group that offers a unique stability profile, making it particularly useful in Fmoc-based SPPS strategies. A key feature of the 2-PhiPr group is its lability to dilute trifluoroacetic acid (TFA), typically in the range of 1-5% in a solvent like dichloromethane (DCM).[1][2] This characteristic allows for its selective removal in the presence of more acid-stable groups like the tert-butyl (tBu) group, enabling orthogonal protection schemes for applications such as on-resin cyclization.[2]

Furthermore, the 2-PhiPr group has been recognized for its ability to suppress the formation of aspartimide, a common and problematic side reaction that can occur during the synthesis of peptides containing aspartic acid.[1][3] This side reaction is particularly prevalent during the repeated piperidine treatments required for Fmoc group removal. The stability of the 2-PhiPr group is reported to be close to that of the tBu ester in resisting base-catalyzed aspartimide formation, and superior to other groups like allyl (All), benzyl (Bzl), or 2,4-dimethoxybenzyl (Dmab) esters.[3]

Comparative Stability Data

The stability of a protecting group is a critical factor in its performance during SPPS. The ideal side-chain protecting group should remain intact throughout the iterative cycles of Fmoc deprotection (typically with 20% piperidine in DMF) and coupling reactions, yet be cleanly removable under specific cleavage conditions.

The following table summarizes the stability of the 2-PhiPr protecting group in comparison to other commonly used protecting groups for the side chains of Asp and Glu under typical SPPS conditions.

Protecting GroupReagent/ConditionStability (% Remaining)Key Features & Considerations
2-PhiPr 20% Piperidine in DMF (extended treatment)High (quantitative data not readily available, but qualitatively high)Good resistance to aspartimide formation.[1][3] Cleaved by dilute TFA (1-5%).[1][2]
OtBu 20% Piperidine in DMF (extended treatment)HighThe standard, cost-effective choice. Prone to aspartimide formation in sensitive sequences.[4]
OMpe 20% Piperidine in DMF (extended treatment)Very HighBulky group offering enhanced protection against aspartimide formation.[4]
OEpe 20% Piperidine in DMF (extended treatment)Very HighIncreased steric hindrance for further reduction of aspartimide formation.
OPhp 20% Piperidine in DMF (extended treatment)Very HighHighly sterically hindered, providing excellent protection.
OBno 20% Piperidine in DMF (extended treatment)Very HighOne of the most effective groups for suppressing aspartimide formation.[5]
Allyl (All) 20% Piperidine in DMFHighOrthogonal to both acid- and base-labile groups. Requires a specific palladium catalyst for removal.

Experimental Protocols

To quantitatively evaluate the stability of a protecting group, a controlled experimental setup is necessary. Below are detailed methodologies for assessing the stability of the 2-PhiPr group under acidic and basic conditions.

Protocol for Evaluating Stability to Acidic Cleavage (TFA)

This protocol determines the lability of the 2-PhiPr group to different concentrations of TFA, allowing for the determination of optimal selective cleavage conditions.

Materials:

  • Resin-bound peptide with an Asp(O-2-PhiPr) or Glu(O-2-PhiPr) residue.

  • Dichloromethane (DCM), peptide synthesis grade.

  • Trifluoroacetic acid (TFA).

  • Scavengers (e.g., triisopropylsilane (TIS), water).

  • Cleavage collection vials.

  • High-Performance Liquid Chromatography (HPLC) system.

Procedure:

  • Swell the resin-bound peptide in DCM for 30 minutes.

  • Prepare a series of cleavage cocktails with varying TFA concentrations in DCM (e.g., 1%, 2%, 5%, 10%, 50%, 95%) containing appropriate scavengers (e.g., 95:2.5:2.5 TFA:TIS:H₂O for full cleavage, and adjusted for lower TFA concentrations).

  • Aliquots of the swollen resin are treated with each cleavage cocktail for a defined period (e.g., 1 hour) at room temperature.

  • The filtrate is collected, and the peptide is precipitated using cold diethyl ether.

  • The precipitated peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water).

  • The extent of cleavage is quantified by analyzing the crude peptide solution by RP-HPLC. The peak corresponding to the deprotected peptide is integrated and compared to a fully deprotected standard.

Protocol for Evaluating Stability to Basic Conditions (Piperidine) - Aspartimide Formation Stress Test

This protocol is designed to assess the stability of the 2-PhiPr group to the basic conditions used for Fmoc deprotection and its effectiveness in suppressing aspartimide formation.[4]

Materials:

  • Resin-bound peptide containing an Asp(O-2-PhiPr)-Xaa sequence (where Xaa is a residue known to promote aspartimide formation, e.g., Gly, Asn, or Ser).

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Piperidine.

  • Standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • HPLC system.

Procedure:

  • Synthesize a short model peptide on a suitable resin, incorporating the Asp(O-2-PhiPr) residue followed by a residue prone to aspartimide formation.

  • After the final coupling step, treat the resin with a 20% piperidine in DMF solution for an extended period (e.g., 18 hours) at room temperature to simulate the cumulative exposure during a long synthesis.[4]

  • Wash the resin thoroughly with DMF and DCM and dry under vacuum.

  • Cleave the peptide from the resin using a standard TFA cleavage cocktail.

  • Precipitate, dissolve, and analyze the crude peptide by RP-HPLC.

  • Quantify the percentage of the desired peptide versus aspartimide-related byproducts by integrating the respective peaks in the HPLC chromatogram.

Visualizing the Experimental Workflow and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for evaluating protecting group stability and the logical relationship of the 2-PhiPr group within an orthogonal protection strategy.

Experimental_Workflow cluster_acid_stability Acid Stability Evaluation cluster_base_stability Base Stability Evaluation (Aspartimide Stress Test) A1 Resin-bound Peptide (with 2-PhiPr) A2 Swell in DCM A1->A2 A3 Treat with varying TFA concentrations A2->A3 A4 Cleavage & Precipitation A3->A4 A5 HPLC Analysis A4->A5 A6 Quantify % Cleavage A5->A6 B1 Resin-bound Peptide (Asp(2-PhiPr)-Xaa) B2 Extended Piperidine Treatment B1->B2 B3 Wash & Dry B2->B3 B4 TFA Cleavage B3->B4 B5 HPLC Analysis B4->B5 B6 Quantify Aspartimide Formation B5->B6

Caption: Experimental workflow for evaluating the stability of the 2-PhiPr protecting group.

Orthogonal_Strategy cluster_deprotection Selective Deprotection Steps Peptide Resin-Bound Peptide N-Fmoc Side-Chain-OtBu Side-Chain-2-PhiPr Fmoc_deprotection 20% Piperidine/DMF Peptide:n->Fmoc_deprotection Removes Fmoc PhiPr_deprotection 1-5% TFA/DCM Peptide:sc2->PhiPr_deprotection Removes 2-PhiPr Global_deprotection >90% TFA Peptide:sc1->Global_deprotection Removes OtBu Fmoc_deprotection->Peptide Enables chain elongation PhiPr_deprotection->Peptide Enables side-chain modification Global_deprotection->Peptide Final peptide cleavage

Caption: Orthogonal protection strategy utilizing the 2-PhiPr group in Fmoc-SPPS.

Conclusion

The 2-phenylisopropyl (2-PhiPr) protecting group offers a valuable alternative for the side-chain protection of aspartic and glutamic acids in Fmoc-SPPS. Its key advantages lie in its lability to dilute TFA, enabling orthogonal deprotection strategies, and its significant contribution to the suppression of aspartimide formation. For researchers engaged in the synthesis of complex peptides, particularly those involving on-resin cyclization or sequences prone to aspartimide-related side reactions, the 2-PhiPr group presents a robust and reliable option. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this and other protecting groups, allowing for the informed selection of the optimal synthetic strategy.

References

A Researcher's Guide to Cleavage Cocktails for Peptides with 2-PhiPr and tBu Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in peptide synthesis and drug development, the strategic removal of protecting groups is a critical step that dictates the success of obtaining the desired peptide in high purity. The use of orthogonal protecting groups, such as the 2-phenylisopropyl (2-PhiPr) ester for the side chains of aspartic and glutamic acid, and the tert-butyl (tBu) group for others (e.g., serine, threonine, tyrosine), allows for selective deprotection and on-resin modifications.

This guide provides a side-by-side comparison of cleavage cocktails designed for peptides containing both the hyper-acid-labile 2-PhiPr group and the standard acid-labile tBu group. We will explore two distinct strategies: the selective removal of the 2-PhiPr group and the global cleavage and deprotection of the peptide.

Logical Overview of Orthogonal Deprotection

The core principle behind using 2-PhiPr and tBu groups in tandem is their differential acid lability. The 2-PhiPr group can be cleaved under very mild acidic conditions (e.g., 1-2% trifluoroacetic acid in dichloromethane), which leaves the more robust tBu protecting groups and the peptide's linkage to most standard resins intact.[1][2] This orthogonality is foundational for complex peptide synthesis, including side-chain cyclization or modification. In contrast, a "global" deprotection with a strong acid cocktail (e.g., 95% TFA) will remove all acid-labile protecting groups, including tBu, and cleave the peptide from the resin simultaneously.[3]

G cluster_peptide Peptidyl-Resin with 2-PhiPr & tBu Groups cluster_cleavage Cleavage Strategy cluster_outcome Outcome start Fully Protected Peptide on Resin (2-PhiPr, tBu) selective Selective Cleavage (1-2% TFA) start->selective Mild Acid global Global Cleavage (95% TFA Cocktail) start->global Strong Acid on_resin On-Resin Peptide (Free Side-Chain Carboxyl, tBu groups intact) selective->on_resin Enables on-resin modification final_peptide Fully Deprotected Peptide (Cleaved from Resin) global->final_peptide Final Peptide Isolation

Orthogonal deprotection strategy for 2-PhiPr and tBu groups.

Side-by-Side Comparison of Cleavage Cocktails

The choice of cleavage cocktail is entirely dependent on the desired outcome: selective deprotection of the 2-PhiPr group for further on-resin chemistry or final cleavage and deprotection of the peptide.

FeatureCocktail A: Selective 2-PhiPr Cleavage Cocktail B: Global Cleavage & Deprotection
Objective To remove the 2-PhiPr protecting group from Asp or Glu side chains while the peptide remains on the resin with tBu groups intact.To simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups (tBu, Trt, Boc, Pbf, etc.).
Typical Composition 1-2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1][2]95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.[4]
Role of Components TFA: Provides the mild acidity required to cleave the hyper-acid-labile 2-PhiPr group. DCM: Acts as the solvent.TFA: Strong acid for cleaving tBu groups and the resin linker. TIS & Water: Scavengers to trap reactive cations generated during cleavage, preventing side reactions.[3]
Protecting Groups Cleaved 2-PhiPr.[1]tBu, Trt, Pbf, Boc, and any remaining 2-PhiPr groups.[3]
Protecting Groups Retained tBu, Trt, Pbf, Boc, and the peptide's attachment to the resin (e.g., Wang, Rink Amide linkers).None (all acid-labile groups are removed).
Typical Conditions Short reaction times (e.g., 5-10 washes of 2 minutes each) at room temperature.1-3 hours at room temperature.[3]
Outcome The peptide remains attached to the solid support with a newly deprotected carboxylic acid side chain, ready for on-resin modification (e.g., lactam bridge formation).The fully deprotected peptide is cleaved into solution, ready for precipitation, purification, and analysis.
Purity Considerations Minimal risk of side reactions due to the mild conditions. It is crucial to perform sufficient washes to ensure complete removal of the 2-PhiPr group.The use of scavengers is critical to prevent alkylation of sensitive residues like Trp, Met, Cys, and Tyr, which would otherwise lead to impurities.[3]

Experimental Protocols

Below are detailed protocols for the two cleavage strategies. All procedures involving TFA must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[3]

Protocol 1: Selective Cleavage of 2-PhiPr Group (Cocktail A)

This protocol is designed for the selective deprotection of Asp(O-2-PhiPr) or Glu(O-2-PhiPr) on the solid support.

Materials:

  • Peptidyl-resin (dried)

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic Acid (TFA)

  • 10% Pyridine in Methanol (for neutralization, optional)

  • Sealable peptide synthesis reaction vessel

Procedure:

  • Resin Preparation: Swell the dry peptidyl-resin (e.g., 100 mg) in DCM for 20-30 minutes in a reaction vessel. Drain the DCM.

  • Cleavage Cocktail Preparation: Prepare the cleavage solution of 1% TFA in DCM (v/v). For example, add 100 µL of TFA to 9.9 mL of DCM.

  • Deprotection Reaction: a. Add the 1% TFA/DCM solution (e.g., 2 mL) to the swollen resin. b. Seal the vessel and agitate gently for 2 minutes. c. Drain the solution into a collection flask. To drive the equilibrium, it is important to remove the cleaved protecting group.[1] d. Repeat steps 3a-3c for a total of 5-10 cycles to ensure complete deprotection.

  • Resin Washing: a. Wash the resin thoroughly with DCM (5 x 2 mL) to remove residual acid. b. If desired, wash with a neutralizing solution like 10% Diisopropylethylamine (DIPEA) in DCM to ensure no residual acid remains, followed by further DCM and DMF washes depending on the subsequent synthetic steps.

  • Outcome: The resin now contains the peptide with the targeted side-chain carboxyl group deprotected and is ready for the next on-resin modification step.

Protocol 2: Global Cleavage and Deprotection (Cocktail B)

This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of all tBu and other acid-labile protecting groups.

Materials:

  • Peptidyl-resin (dried)

  • Cleavage Cocktail: Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and deionized water.

  • Cold diethyl ether (peroxide-free)

  • Centrifuge tubes

  • Nitrogen gas stream or vacuum desiccator

Procedure:

  • Resin Preparation: Place the dry peptidyl-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, carefully prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 ratio.[4] For 2 mL of cocktail, this corresponds to 1.9 mL of TFA, 50 µL of TIS, and 50 µL of water. Prepare this solution fresh just before use.[3]

  • Cleavage Reaction: a. Add the freshly prepared cleavage cocktail (e.g., 2 mL) to the resin. b. Seal the vessel and allow it to react for 1.5 to 3 hours at room temperature with occasional agitation.[3] A color change (often to yellow or orange if Trityl groups are present) is common.[3]

  • Peptide Precipitation and Isolation: a. Filter the cleavage mixture through a sintered glass funnel into a clean collection tube, separating the resin beads.[5] b. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[5] c. In a larger tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[5] d. Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[5]

  • Peptide Washing and Drying: a. Centrifuge the suspension to pellet the peptide. Carefully decant the ether. b. Wash the peptide pellet with cold diethyl ether (2 x 5 mL), centrifuging and decanting after each wash to remove residual scavengers and organic impurities.[5] c. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.[5]

  • Outcome: The crude, fully deprotected peptide is now ready for purification (e.g., by HPLC) and subsequent analysis.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the global cleavage and isolation of the final peptide product.

G cluster_workflow Global Cleavage & Peptide Isolation Workflow start Dry Peptidyl-Resin prepare_cocktail Prepare Fresh Cleavage Cocktail (TFA/TIS/Water 95:2.5:2.5) cleavage Add Cocktail to Resin (1.5 - 3 hours at RT) start->cleavage prepare_cocktail->cleavage filtration Filter to Separate Resin from Peptide Solution cleavage->filtration precipitation Precipitate Peptide in Cold Diethyl Ether filtration->precipitation centrifugation Centrifuge and Decant Ether precipitation->centrifugation wash Wash Peptide Pellet with Cold Ether (x2) centrifugation->wash dry Dry Crude Peptide Pellet wash->dry end Crude Peptide Ready for Purification dry->end

Workflow for global peptide cleavage and isolation.

References

Kinetic Showdown: A Comparative Guide to 2-Phenylisopropyl (2-PhiPr) Group Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection and removal of protecting groups are paramount to the successful synthesis of complex peptides. This guide provides a detailed comparison of the deprotection kinetics of the 2-phenylisopropyl (2-PhiPr) protecting group against common alternatives, supported by experimental data and protocols to aid in the optimization of synthetic strategies.

The 2-phenylisopropyl (2-PhiPr) group serves as a valuable acid-labile protecting group for the carboxylic acid side chains of aspartic acid (Asp) and glutamic acid (Glu) in Fmoc-based solid-phase peptide synthesis (SPPS). Its primary advantage lies in its mild cleavage conditions, which confer orthogonality with the more robust acid-labile protecting groups, such as the tert-butyl (tBu) group, commonly used for other side chains. Furthermore, the steric hindrance provided by the 2-PhiPr group has been shown to effectively suppress the formation of aspartimide, a notorious side reaction that can compromise peptide purity and yield.

Comparative Deprotection Kinetics

The efficiency of a protecting group strategy is largely dictated by the kinetics of its removal. Ideally, deprotection should be rapid, complete, and free of side reactions. The following table summarizes the deprotection conditions and approximate half-lives for the 2-PhiPr group and two commonly used alternatives: the tert-butyl (tBu) and allyl (All) groups.

Protecting GroupAmino Acid ResidueDeprotection ConditionsApproximate Half-Life (t½)Key Features
2-Phenylisopropyl (2-PhiPr) Asp, Glu1% TFA in DCMMinutesMild cleavage, orthogonal to tBu, suppresses aspartimide formation.
tert-Butyl (tBu) Asp, Glu, Ser, Thr, Tyr95% TFA, scavengersSeconds to minutesStandard for Fmoc SPPS, robust, but requires strong acid for removal.
Allyl (All) Asp, GluPd(PPh₃)₄, Phenylsilane in DCM5-15 minutesOrthogonal to both acid- and base-labile groups, but requires a metal catalyst.

Note: The deprotection times are estimates and can vary depending on the peptide sequence, resin, and specific reaction conditions.

Experimental Protocols

To facilitate the independent evaluation and optimization of deprotection strategies, detailed experimental protocols for monitoring the kinetics of 2-PhiPr and alternative protecting group removal are provided below.

Protocol 1: Kinetic Analysis of 2-PhiPr Group Deprotection by HPLC

This protocol outlines the procedure for monitoring the cleavage of the 2-PhiPr group from a resin-bound peptide using High-Performance Liquid Chromatography (HPLC).

  • Resin Preparation: A sample of the peptide-resin (e.g., Fmoc-Asp(O-2-PhiPr)-resin, ~10 mg) is placed in a reaction vessel.

  • Deprotection Initiation: A solution of 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is added to the resin. The reaction is maintained at room temperature with gentle agitation.

  • Time-Point Sampling: At specific time intervals (e.g., 0, 1, 2, 5, 10, 15, 30 minutes), a small aliquot of the resin is removed, immediately quenched by washing with a solution of 10% N,N-Diisopropylethylamine (DIPEA) in DCM, followed by washes with DCM and methanol, and then dried under vacuum.

  • Cleavage from Resin for Analysis: The peptide is cleaved from the sampled resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 1-2 hours.

  • HPLC Analysis: The cleaved peptide solution is precipitated with cold diethyl ether, and the resulting peptide pellet is dissolved in a suitable solvent (e.g., 50% acetonitrile/water). The sample is then analyzed by reverse-phase HPLC to quantify the ratio of the protected and deprotected peptide.

  • Data Analysis: The percentage of deprotection at each time point is calculated from the peak areas of the protected and deprotected peptide in the HPLC chromatogram. This data is then used to determine the reaction rate and half-life.

Visualizing the Deprotection Workflow

The following diagrams illustrate the key chemical transformations and the experimental workflow for the kinetic analysis of 2-PhiPr deprotection.

Deprotection_Pathway Peptide_Protected Peptide-Asp(O-2-PhiPr) Peptide_Deprotected Peptide-Asp(OH) Peptide_Protected->Peptide_Deprotected Cleavage Reagent 1% TFA in DCM Reagent->Peptide_Protected

Caption: Chemical transformation of 2-PhiPr deprotection.

Experimental_Workflow cluster_resin On-Resin cluster_analysis Analysis Resin_Prep Resin Preparation Deprotection Initiate Deprotection (1% TFA/DCM) Resin_Prep->Deprotection Sampling Time-Point Sampling & Quenching Deprotection->Sampling Cleavage Cleavage from Resin (95% TFA) Sampling->Cleavage HPLC HPLC Analysis Cleavage->HPLC Data Data Analysis (Rate & Half-Life) HPLC->Data

Caption: Experimental workflow for kinetic analysis.

Discussion of Alternatives and Side Reactions

While the tert-butyl (tBu) group is the workhorse of Fmoc SPPS due to its stability, its removal requires harsh acidic conditions (typically >90% TFA). This can be detrimental to sensitive peptides or those containing post-translational modifications. The requirement for strong acid also makes it non-orthogonal to other acid-labile groups.

The allyl (All) protecting group offers true orthogonality, as it is stable to both acids and bases and is removed by a palladium catalyst. However, the use of a metal catalyst can introduce concerns about contamination and may require additional purification steps. The reaction conditions must also be carefully controlled to ensure complete removal without side reactions.

A potential side reaction during the deprotection of any carboxylic acid protecting group is racemization at the α-carbon. However, the mild conditions used for 2-PhiPr cleavage are generally considered to minimize this risk. Another consideration is the potential for re-attachment of the cleaved protecting group to nucleophilic side chains, such as tryptophan. The use of scavengers in the cleavage cocktail can mitigate this issue.

Conclusion

The 2-phenylisopropyl protecting group presents a compelling option for the protection of aspartic and glutamic acid side chains in Fmoc SPPS. Its mild deprotection conditions offer a significant advantage in terms of orthogonality and compatibility with sensitive peptides. While alternatives like the tBu and All groups have their own merits, the 2-PhiPr group provides a balanced approach, particularly when the suppression of aspartimide formation is a critical concern. The provided experimental protocols and comparative data serve as a valuable resource for researchers to make informed decisions and optimize their peptide synthesis strategies for enhanced purity and yield.

Literature review of Fmoc-Glu(O-2-PhiPr)-OH applications and limitations.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount to the successful synthesis of complex peptides. This guide provides a detailed comparison of Fmoc-Glu(O-2-PhiPr)-OH with other commonly used glutamic acid protecting groups, supported by experimental data and protocols to inform your synthetic strategy.

This compound is a quasi-orthogonally protected glutamic acid derivative widely employed in solid-phase peptide synthesis (SPPS), particularly for the construction of cyclic and branched peptides. Its primary advantage lies in the selective cleavage of the 2-phenylisopropyl (2-PhiPr) ester under mildly acidic conditions, which preserves the integrity of more acid-labile tert-butyl (tBu)-based side-chain protecting groups. This feature is especially crucial for the on-resin synthesis of side-chain to side-chain lactam-bridged peptides.

Performance Comparison of Glutamic Acid Protecting Groups

The choice of a side-chain protecting group for glutamic acid significantly impacts the efficiency of peptide synthesis, especially in the formation of cyclic structures. The following table summarizes the performance of this compound in comparison to other common alternatives.

Protecting GroupStructureCleavage ConditionsAdvantagesLimitations & Side ReactionsPrimary Application
O-2-PhiPr 2-Phenylisopropyl ester1-2% TFA in DCM[1][2]Quasi-orthogonal: Selectively cleaved in the presence of tBu groups.[1][3][2] Reduced Aspartimide Formation: Offers significant protection against this common side reaction.[1] Simultaneous Deprotection: Can be deprotected concurrently with Mtt on Lys/Orn for efficient cyclization.[1][3]Data on specific side reactions is limited in readily available literature.On-resin synthesis of side-chain to side-chain lactam-bridged peptides and other complex cyclic peptides.[4]
OtBu tert-Butyl esterStandard TFA cleavage cocktail (e.g., 95% TFA)[5]High Stability: Robust under the basic conditions of Fmoc removal.[5] Orthogonal to Fmoc: Forms the basis of the most common orthogonal protection strategy in SPPS.[5]Non-selective Cleavage: Removed simultaneously with other tBu-based protecting groups, preventing selective side-chain manipulation.Standard linear and cyclic peptide synthesis where selective side-chain deprotection is not required.
OAll Allyl esterPd(PPh₃)₄ in the presence of a scavenger (e.g., phenylsilane)Fully Orthogonal: Stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc-SPPS.[6]Requires a specific palladium catalyst for removal, which can sometimes be difficult to completely remove from the final peptide.Synthesis of complex peptides requiring multiple orthogonal protection schemes, such as branched or multiply cyclized peptides.
ODmab 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester2% Hydrazine in DMF[1]Orthogonal: Cleaved under specific hydrazinolytic conditions.Can be prone to pyroglutamate formation at the N-terminus.Previously used for on-resin cyclization, but can present challenges with side reactions.

Experimental Protocols

Protocol 1: On-Resin Side-Chain to Side-Chain Cyclization using this compound and Fmoc-Lys(Mtt)-OH

This protocol outlines the synthesis of a side-chain lactam-bridged peptide, a key application of this compound.

1. Linear Peptide Synthesis:

  • The linear peptide sequence is assembled on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-SPPS chemistry.

  • Incorporate this compound and Fmoc-Lys(Mtt)-OH at the desired positions for cyclization.

  • After the final amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

2. Selective Side-Chain Deprotection:

  • Wash the peptidyl-resin thoroughly with DCM.

  • Treat the resin with a solution of 1% TFA in DCM, often with 1-5% triisopropylsilane (TIS) as a scavenger, to simultaneously cleave the O-2-PhiPr and Mtt protecting groups.[1] The reaction progress can be monitored by LC-MS analysis of a small cleaved sample.

  • Wash the resin extensively with DCM and then DMF to remove residual acid and scavengers.

3. On-Resin Cyclization:

  • Swell the deprotected peptidyl-resin in DMF.

  • Add a solution of a coupling reagent (e.g., HBTU, HATU, or PyBOP; 3-4 equivalents) and a base (e.g., DIPEA or collidine; 6-8 equivalents) in DMF to the resin.

  • Allow the cyclization reaction to proceed for 2-24 hours at room temperature. The reaction can be monitored by taking small resin samples and analyzing the cleaved peptide by LC-MS.

  • Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.

4. Cleavage and Global Deprotection:

  • Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups (e.g., tBu, Boc, Pbf).

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Dry the crude peptide under vacuum.

5. Purification:

  • Purify the crude cyclic peptide by preparative reverse-phase HPLC (RP-HPLC).

  • Characterize the final product by analytical HPLC and mass spectrometry.

Signaling Pathways and Experimental Workflows

The application of this compound is primarily in the synthetic chemistry laboratory. The resulting cyclic peptides, however, are often designed to interact with specific biological targets and signaling pathways. For instance, a synthesized cyclic RGD peptide could be used to study integrin signaling.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification_analysis Purification & Analysis cluster_application Biological Application A 1. Linear Peptide Assembly (Fmoc-SPPS) B 2. Selective Side-Chain Deprotection (1% TFA in DCM) A->B C 3. On-Resin Cyclization (HBTU/DIPEA) B->C D 4. Cleavage & Global Deprotection (95% TFA) C->D E 5. RP-HPLC Purification D->E F 6. Purity & Identity Confirmation (Analytical HPLC, Mass Spectrometry) E->F G 7. In vitro / In vivo Assays F->G H 8. Target Interaction Studies G->H

Caption: Workflow for cyclic peptide synthesis and application.

Logical Relationships in Orthogonal Protection

The utility of this compound is best understood in the context of orthogonal protecting group strategies, which allow for the selective deprotection of different functional groups on a peptide chain.

orthogonal_protection cluster_peptide Protected Peptide on Resin cluster_deprotection Selective Deprotection Steps Peptide Resin-Bound Peptide Fmoc N-α-Fmoc Peptide->Fmoc N-terminus tBu Side-Chain-tBu Peptide->tBu e.g., Ser(tBu) PhiPr Side-Chain-O-2-PhiPr Peptide->PhiPr Glu(O-2-PhiPr) Mtt Side-Chain-Mtt Peptide->Mtt Lys(Mtt) Concentrated_TFA 95% TFA Cocktail Peptide->Concentrated_TFA Cleaved from Resin by Piperidine 20% Piperidine in DMF Fmoc->Piperidine Cleaved by tBu->Concentrated_TFA Cleaved by Dilute_TFA 1% TFA in DCM PhiPr->Dilute_TFA Cleaved by Mtt->Dilute_TFA Cleaved by

Caption: Orthogonal deprotection strategy in Fmoc-SPPS.

Limitations and Considerations

While this compound offers significant advantages, researchers should consider the following:

  • Cost: As a specialized amino acid derivative, it can be more expensive than standard protected amino acids like Fmoc-Glu(OtBu)-OH.

  • Scavengers: The cleavage of the 2-PhiPr group can generate a stable carbocation, necessitating the use of scavengers like TIS to prevent side reactions with sensitive residues such as tryptophan and methionine.

  • Optimization: While 1% TFA is the standard deprotection condition, the optimal concentration and time may vary depending on the peptide sequence and may require some optimization.

References

Safety Operating Guide

Navigating the Safe Disposal of Fmoc-Glu(O-2-PhiPr)-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Fmoc-Glu(O-2-PhiPr)-OH are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step logistical information for the safe disposal of this protected amino acid, aligning with standard laboratory safety protocols.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical, including this compound, should adhere to fundamental safety and environmental principles. Improper disposal can lead to environmental contamination and may result in significant penalties.[1] All chemical waste should be treated as hazardous unless explicitly determined otherwise.

Quantitative Data and Physical Properties

A summary of the key physical and storage properties of this compound is provided below. Understanding these properties is crucial for safe handling and storage prior to disposal.

PropertyValueSource
Chemical Formula C₂₉H₂₉NO₆[2]
Molecular Weight 487.54 g/mol
Form Powder[2]
Storage Temperature 15-25°C (short-term)
-20°C to -80°C (long-term)[2]
Storage Class Code 11 - Combustible Solids

Standard Operating Procedure for Disposal

The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is based on general best practices for solid, non-acutely hazardous chemical waste.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any disposal-related activities, ensure that all appropriate personal protective equipment is worn.

  • Hand Protection : Wear chemically resistant gloves. Dispose of contaminated gloves after use in accordance with laboratory practices.[3]

  • Eye Protection : Use safety goggles or a face shield.

  • Respiratory Protection : To avoid inhalation of dust, a dust respirator (e.g., N95 or P1) is recommended, especially when handling bulk quantities.[3]

  • Body Protection : A lab coat or other protective suit should be worn.[3]

  • Work Area : Conduct all handling and preparation for disposal in a well-ventilated area, such as a chemical fume hood.

II. Waste Segregation and Collection

Proper segregation is a critical step in the safe disposal of laboratory waste.[4]

  • Identify and Classify : this compound is a solid chemical waste. It should not be mixed with liquid waste or other incompatible chemical waste streams.

  • Use Designated Container : Place the waste this compound into a designated, chemically compatible, and clearly labeled solid chemical waste container.[5] The container should be sealable and in good condition.[1]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," the date of accumulation, and any associated hazards.[4]

III. Storage Pending Disposal
  • Secure Storage : Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.[4]

  • Compatibility : Ensure the storage area is away from incompatible materials.

IV. Final Disposal
  • Professional Disposal Service : Arrange for the collection and disposal of the chemical waste through a licensed and certified professional waste disposal service.[4]

  • Regulatory Compliance : All disposal activities must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][6]

  • Record Keeping : Maintain accurate records of the disposed chemical, including the quantity and date of disposal, in accordance with institutional and regulatory requirements.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Personal Protective Equipment Identify Identify and Classify Waste PPE->Identify Collect Collect in Designated Solid Waste Container Identify->Collect Label Label Container Accurately Collect->Label Store Store in Secure Waste Area Label->Store Arrange Arrange Professional Disposal Store->Arrange Document Maintain Disposal Records Arrange->Document

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: The information provided in this guide is intended for informational purposes only and is based on general laboratory safety principles. Always consult your institution's specific Safety Data Sheets (SDS), chemical hygiene plan, and waste disposal protocols. Adherence to all applicable local, state, and federal regulations is mandatory.

References

Essential Safety and Operational Guide for Handling Fmoc-Glu(O-2-PhiPr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling Fmoc-Glu(O-2-PhiPr)-OH, especially in its powdered form, adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety. A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.[1]

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard, such as when working with larger volumes or during cleavage from the resin.[1][2]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the chemical.[1][2]
Body Protection Laboratory CoatStandard lab coats are required to protect skin and clothing from chemical splashes and spills.[1][3]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder to avoid inhalation of dust particles.[1][4] Work should be conducted in a well-ventilated area or a chemical fume hood.
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[1][2]

Operational Plan: Handling and Experimental Protocol

Proper handling and storage are critical to maintain the stability and integrity of this compound.

Storage:

  • Short-term: Store at 4°C for up to one week.[5]

  • Long-term: For extended storage, keep at -20°C to -80°C for up to six months from the date of receipt.[5]

  • The compound is typically a white to pale yellow powder.[6][7]

  • Due to the hygroscopic nature of many amino acid derivatives, it is advisable to allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[1]

Experimental Protocol: Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the manual coupling of this compound onto a resin-bound peptide chain.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) in a reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using a 20% solution of piperidine in DMF.[8] This involves two treatments: a brief initial wash followed by a longer reaction time.

    • Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc group.[8]

  • Activation of this compound:

    • In a separate vessel, dissolve this compound and a coupling agent (e.g., HBTU or DIC) in a minimal amount of DMF.

    • Add an activation base, such as N,N-diisopropylethylamine (DIPEA), to the solution.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the mixture gently for a predetermined time (typically 1-2 hours) to ensure complete coupling.

  • Washing:

    • After the coupling reaction, drain the reaction vessel and thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.[8]

  • Cycle Repetition:

    • Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the peptide sequence.[9][10]

experimental_workflow Experimental Workflow: Coupling of this compound cluster_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling Resin_Swell Swell Resin in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotection Wash_1 Wash with DMF Fmoc_Deprotection->Wash_1 Add_to_Resin Add Activated Amino Acid to Resin Wash_1->Add_to_Resin Dissolve_AA Dissolve this compound and Coupling Agent in DMF Add_Base Add DIPEA Dissolve_AA->Add_Base Add_Base->Add_to_Resin Agitate Agitate for 1-2 hours Add_to_Resin->Agitate Wash_2 Wash with DMF Agitate->Wash_2 Repeat_Cycle Repeat Cycle Wash_2->Repeat_Cycle For next amino acid

Caption: Workflow for the coupling of this compound in SPPS.

Disposal Plan

All waste generated from the handling and use of this compound should be treated as chemical waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound, contaminated weighing paper, pipette tips, and gloves in a designated, sealed container labeled as "Hazardous Chemical Waste." Avoid creating dust during collection.

    • Liquid Waste: Collect all solutions containing the compound, solvents (e.g., DMF, piperidine solutions), and washing residues in a separate, clearly labeled, and sealed container for liquid chemical waste. Do not pour any of this waste down the drain.

  • Container Management:

    • Ensure all waste containers are in good condition, compatible with the chemical waste, and securely sealed to prevent leaks or spills.

    • Label containers clearly with "Hazardous Waste" and list the chemical constituents.

  • Storage and Disposal:

    • Store waste containers in a designated hazardous waste accumulation area, segregated from incompatible chemicals.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service. Follow all federal, state, and local environmental regulations.

References

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